(3-Methylphenyl)methanethiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAZUQUHTIOEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384218 | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25697-56-7 | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Methylphenyl)methanethiol chemical properties and structure
An In-depth Technical Guide to (3-Methylphenyl)methanethiol: Properties, Synthesis, and Applications
Introduction
This compound, also known by its synonyms 3-methylbenzyl mercaptan and m-methyl-α-toluenethiol, is an organosulfur compound belonging to the thiol family.[1] As a derivative of toluene, it is characterized by a benzyl structure with a methyl group at the meta position of the phenyl ring and a thiol (-SH) functional group attached to the methylene bridge. The presence of the highly nucleophilic and reactive thiol group makes this compound a valuable intermediate and building block in various fields of chemical synthesis, from materials science to pharmaceutical development.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It covers the molecule's core chemical properties, structural elucidation through spectroscopic methods, representative synthetic protocols, reactivity, and safety considerations, grounding all claims in authoritative sources.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a central methylene (-CH₂) group bonded to a 3-methylphenyl ring and a sulfanyl (-SH) group. The arrangement of these functional groups dictates its chemical behavior and physical properties.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 25697-56-7 | [1][2] |
| Molecular Formula | C₈H₁₀S | [1][2] |
| Molecular Weight | 138.23 g/mol | [1][2] |
| Density | 1.015 g/cm³ | [1] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Flash Point | 102-104 °C / 15mm | [1] |
| SMILES | CC1=CC(=CC=C1)CS | [1] |
Spectroscopic Analysis for Structural Elucidation
Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Protons (δ ≈ 7.0-7.3 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern. The substitution pattern breaks the symmetry, leading to distinct signals.
-
Methylene Protons (-CH₂-) (δ ≈ 3.7 ppm): The two protons of the CH₂ group adjacent to the sulfur and the aromatic ring are expected to appear as a singlet or a doublet if coupled to the SH proton.
-
Methyl Protons (-CH₃) (δ ≈ 2.3 ppm): The three protons of the methyl group on the ring will appear as a sharp singlet.
-
Thiol Proton (-SH) (δ ≈ 1.5-1.8 ppm): This proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent, and it may couple with the adjacent CH₂ protons, resulting in a triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Aromatic Carbons (δ ≈ 125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the meta-substitution pattern.
-
Methylene Carbon (-CH₂-) (δ ≈ 28-35 ppm): The carbon of the CH₂-SH group will appear in the aliphatic region.
-
Methyl Carbon (-CH₃) (δ ≈ 21 ppm): The methyl group carbon attached to the aromatic ring will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
-
S-H Stretch (≈ 2550-2600 cm⁻¹): A weak but sharp absorption band characteristic of the thiol functional group.
-
C-H Aromatic Stretch (≈ 3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the benzene ring.
-
C-H Aliphatic Stretch (≈ 2850-2960 cm⁻¹): Vibrations from the methyl and methylene groups.
-
C=C Aromatic Stretch (≈ 1450-1600 cm⁻¹): A series of bands indicating the presence of the aromatic ring.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Major Fragmentation: A prominent peak at m/z = 105, resulting from the loss of the sulfhydryl radical (•SH), which forms the stable 3-methylbenzyl cation. Another significant fragment would be observed at m/z = 91, corresponding to the tropylium ion, a common fragment for benzyl derivatives.
Synthesis and Reactivity
Representative Synthesis
This compound can be synthesized via nucleophilic substitution. A common and effective method involves the reaction of 3-methylbenzyl chloride with a source of hydrosulfide ions, such as sodium hydrosulfide (NaSH).[3] This Sₙ2 reaction proceeds readily, with the hydrosulfide anion displacing the chloride leaving group.
Caption: General synthetic pathway for this compound.
Chemical Reactivity
The chemistry of this compound is dominated by the thiol group, which imparts several key reactive properties.
-
Acidity: Thiols are weakly acidic. This compound can be deprotonated by a suitable base to form the corresponding thiolate anion (3-methylbenzylthiolate). This thiolate is a potent nucleophile.[4]
-
Nucleophilicity: The thiolate anion is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thioethers. It can also engage in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds, a reaction of significant interest in bioconjugation and drug development.[5]
-
Oxidation: Thiols are susceptible to oxidation. In the presence of mild oxidizing agents or even air, this compound can oxidize to form the corresponding disulfide, bis(3-methylbenzyl) disulfide.[4] Stronger oxidation can lead to the formation of sulfonic acids.
Potential Applications in Research and Drug Development
While specific applications for this exact molecule are not widely documented, its chemical nature as a functionalized thiol makes it relevant to several advanced fields.
-
Organic Synthesis: It serves as a precursor for introducing the 3-methylbenzylthio moiety into larger, more complex molecules, which is particularly useful in the synthesis of novel pharmaceutical and agrochemical agents.
-
Materials Science: Thiols are known for their strong affinity for gold and other noble metal surfaces. This property allows molecules like this compound to be used as capping agents to stabilize nanoparticles or to form self-assembled monolayers (SAMs) on surfaces, enabling the fine-tuning of surface properties for applications in catalysis and nanoelectronics.[6]
-
Bioconjugation Chemistry: The thiol group is a key functional handle for covalently linking molecules. In drug development, thiols on cysteine residues of antibodies are often targeted by Michael acceptors (e.g., maleimides) to create antibody-drug conjugates (ADCs).[5] this compound can serve as a model compound for studying such conjugation reactions or as a fragment in the design of novel linker-payload systems.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound requires careful handling due to its potential hazards.
-
Primary Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Like most thiols, it possesses a strong and unpleasant stench.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling Procedures: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8] Keep the compound away from sources of ignition, such as open flames and hot surfaces, as well as oxidizing agents.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9] The storage area should be accessible only to authorized personnel.
-
Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[7]
Experimental Protocol: Representative Synthesis
This protocol describes a self-validating workflow for the synthesis and purification of this compound. The inclusion of rigorous characterization ensures the integrity of the final product.
Workflow Overview
Caption: Experimental workflow for synthesis and validation.
Step-by-Step Methodology
-
Principle: This procedure utilizes a nucleophilic substitution (Sₙ2) reaction where the hydrosulfide anion (SH⁻) displaces the chloride from 3-methylbenzyl chloride.
-
Reagents and Equipment:
-
3-Methylbenzyl chloride
-
Sodium hydrosulfide (NaSH), hydrate
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
-
Procedure: i. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydrosulfide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). ii. Reagent Addition: Add a solution of 3-methylbenzyl chloride (1.0 equivalent) in ethanol dropwise to the stirring NaSH solution at 0 °C using an addition funnel. iii. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. iv. Monitoring: Monitor the reaction's progress by TLC until the starting material (3-methylbenzyl chloride) is consumed. v. Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. vi. Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. vii. Purification: Purify the crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis, comparing the obtained data with the expected values detailed in Section 2.
References
- 1. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. Benzyl mercaptan | 100-53-8 [amp.chemicalbook.com]
- 4. Methanethiol - Wikipedia [en.wikipedia.org]
- 5. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 3-Methylbenzyl Mercaptan
Executive Summary
3-Methylbenzyl mercaptan, a versatile organosulfur compound, serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. Its synthesis and purification, however, present unique challenges, primarily due to the reactivity of the thiol group and its propensity for oxidation. This guide provides a comprehensive overview of the prevalent synthetic strategies and purification methodologies for 3-methylbenzyl mercaptan, tailored for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the most robust synthetic route—the reaction of 3-methylbenzyl chloride with thiourea—and offer detailed, field-proven protocols for both its synthesis and subsequent purification by vacuum distillation. This document aims to be a self-validating resource, grounding its recommendations in established chemical principles and authoritative literature.
Introduction to 3-Methylbenzyl Mercaptan
3-Methylbenzyl mercaptan, also known as (3-methylphenyl)methanethiol, is an aromatic thiol with the chemical formula C₈H₁₀S. It is a colorless to pale yellow liquid characterized by a strong, distinct odor typical of mercaptans.[1] The presence of the nucleophilic thiol (-SH) group makes it a valuable building block in organic synthesis, enabling the formation of thioethers, disulfides, and other sulfur-containing moieties. Its applications are found in various fields, including its use as an intermediate for pesticides and as a component in the development of novel therapeutic agents.[2]
The primary challenge in handling 3-methylbenzyl mercaptan, and thiols in general, is their susceptibility to atmospheric oxidation, which leads to the formation of the corresponding disulfide (bis(3-methylbenzyl) disulfide). This side reaction can significantly reduce the yield of the desired product and complicate purification. Therefore, synthetic and purification strategies must be designed to mitigate this oxidative pathway.
Table 1: Physicochemical Properties of 3-Methylbenzyl Mercaptan
| Property | Value | Reference |
| CAS Number | 589-28-6 | [3] |
| Molecular Formula | C₈H₁₀S | - |
| Molecular Weight | 138.23 g/mol | - |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 195-196 °C (lit.) | [4] |
| Density | 1.058 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.575 (lit.) | [1] |
Synthetic Strategies: A Comparative Analysis
The synthesis of 3-methylbenzyl mercaptan typically begins with a readily available precursor, 3-methylbenzyl halide (most commonly the chloride).[4][5] The core of the synthesis is the introduction of the thiol group via nucleophilic substitution. Two primary methods dominate this transformation.
The Sodium Hydrosulfide (NaSH) Route
A direct approach involves the reaction of 3-methylbenzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH).[6][7][8] The reaction proceeds via a standard SN2 mechanism where the hydrosulfide anion (SH⁻) acts as the nucleophile.
Reaction: CH₃C₆H₄CH₂Cl + NaSH → CH₃C₆H₄CH₂SH + NaCl
While seemingly straightforward, this method is often plagued by the formation of a significant by-product: bis(3-methylbenzyl) sulfide.[7][9] This occurs because the initially formed thiolate anion (CH₃C₆H₄CH₂S⁻) is a potent nucleophile and can react with a second molecule of 3-methylbenzyl chloride.[8] Using a large excess of sodium hydrosulfide can help minimize this side reaction, but it often does not eliminate it completely.[8]
The Thiourea Route: A More Robust Approach
A more reliable and widely used method employs thiourea (SC(NH₂)₂) as the sulfur nucleophile.[10][11] This two-step process offers superior control and generally leads to higher yields of the desired thiol with fewer by-products.[10]
-
Step 1: Formation of the Isothiouronium Salt. 3-Methylbenzyl chloride is reacted with thiourea in an alcoholic solvent. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride to form a stable, crystalline S-alkylisothiouronium salt.[12]
-
Step 2: Hydrolysis. The intermediate salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to liberate the thiol.[13][14]
This method's key advantage is that the isothiouronium salt is not nucleophilic enough to react with another molecule of the benzyl halide, thus preventing the formation of the sulfide by-product.[10] The intermediate salt can often be isolated, ensuring a clean starting material for the hydrolysis step.[12] For these reasons, the thiourea route is the focus of our detailed protocol.
In-Depth Protocol: Synthesis via the Thiourea Route
This protocol details the synthesis of 3-methylbenzyl mercaptan from 3-methylbenzyl chloride and thiourea, followed by alkaline hydrolysis.
Step 1: Formation of 3-Methylbenzylisothiouronium Chloride
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methylbenzyl chloride (140.6 g, 1.0 mol) and thiourea (76.1 g, 1.0 mol).[12]
-
Solvent Addition: Add 500 mL of 95% ethanol to the flask.
-
Reaction: Heat the mixture to reflux with continuous stirring. The solids will dissolve as the reaction progresses. Maintain reflux for 3-4 hours.[14]
-
Causality: Refluxing provides the necessary activation energy for the SN2 reaction. Ethanol is an effective polar protic solvent for both reactants. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot disappears.
-
-
Isolation of Salt: After the reaction is complete, cool the mixture in an ice bath. The 3-methylbenzylisothiouronium chloride will precipitate as a white crystalline solid.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The salt can be used directly in the next step without further purification.
Step 2: Hydrolysis to 3-Methylbenzyl Mercaptan
-
Reagent Setup: Transfer the filtered isothiouronium salt (approx. 1.0 mol) to a larger round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Base Addition: Prepare a solution of sodium hydroxide (120 g, 3.0 mol) in 1 L of water. Add this aqueous NaOH solution to the flask containing the salt.[12]
-
Causality: A strong base is required to hydrolyze the isothiouronium salt. Using a molar excess of NaOH ensures the reaction goes to completion and maintains a basic environment, keeping the product in its thiolate form (R-S⁻Na⁺), which is less volatile and less prone to immediate oxidation.
-
-
Reaction under Inert Atmosphere: Gently flush the system with nitrogen. Heat the mixture to reflux for 2-3 hours with vigorous stirring.[12]
-
Causality: Performing the hydrolysis under an inert (nitrogen) atmosphere is critical to prevent the oxidation of the newly formed thiol to the corresponding disulfide, which is promoted by oxygen under basic conditions.
-
-
Workup - Acidification: Cool the reaction mixture to room temperature in an ice bath. While still under a nitrogen blanket, slowly and carefully acidify the mixture by adding 6M hydrochloric acid (HCl) dropwise until the pH is approximately 1-2. The 3-methylbenzyl mercaptan will separate as a dense, oily layer.
-
Causality: Acidification protonates the thiolate anion (R-S⁻) to form the neutral thiol (R-SH), causing it to phase-separate from the aqueous solution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 150 mL portions of dichloromethane (DCM) or diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 3-methylbenzyl mercaptan, which can now be purified.
Reaction Mechanism Visualization
The thiourea route proceeds in two distinct stages: S-alkylation followed by basic hydrolysis.
Caption: Reaction mechanism for the synthesis of 3-methylbenzyl mercaptan via the thiourea route.
Purification Methodologies
The primary impurity in crude 3-methylbenzyl mercaptan is typically the corresponding disulfide, along with residual solvent and potentially unreacted starting materials. The choice of purification method depends on the scale and desired purity level.
Fractional Vacuum Distillation
For liquid thiols like 3-methylbenzyl mercaptan, fractional distillation under reduced pressure is the most effective and common purification method on a laboratory and industrial scale.[12][15]
-
Rationale: The boiling point of 3-methylbenzyl mercaptan is relatively high (~195 °C at atmospheric pressure), and heating to this temperature can cause decomposition or promote oxidation.[4] Applying a vacuum lowers the boiling point significantly, allowing for distillation at a much lower, safer temperature. The disulfide by-product has a much higher boiling point and will remain in the distillation flask.
Column Chromatography
Chromatography is a viable alternative for small-scale purification or for removing non-volatile impurities.[16][17] However, it requires careful execution to prevent on-column oxidation of the thiol.
-
Considerations:
-
Stationary Phase: Standard silica gel can be used, but its slightly acidic nature can sometimes catalyze oxidation. Neutral alumina is a possible alternative.[18]
-
Mobile Phase: A non-polar solvent system, such as a hexane/ethyl acetate gradient, is typically effective.
-
Preventing Oxidation: It is highly recommended to use solvents that have been deoxygenated by bubbling with nitrogen or argon prior to use.[18] Running the column quickly can also minimize the contact time between the thiol and the stationary phase/air.
-
In-Depth Protocol: Purification by Vacuum Distillation
This protocol describes the purification of crude 3-methylbenzyl mercaptan.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
Charging the Flask: Transfer the crude 3-methylbenzyl mercaptan into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be lowered gradually to prevent bumping. A typical target pressure is 1-10 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities and residual solvent.
-
Main Fraction: As the temperature at the distillation head stabilizes, collect the pure 3-methylbenzyl mercaptan in a clean receiving flask. The boiling point will depend on the vacuum achieved (e.g., ~73 °C at 10 mmHg).[12]
-
Residue: The high-boiling residue, containing the disulfide and other non-volatile impurities, will remain in the distillation flask.
-
-
Storage: Once the distillation is complete, release the vacuum by introducing nitrogen gas into the system. Store the purified product in a sealed container under a nitrogen or argon atmosphere and refrigerate to minimize degradation.
Overall Experimental Workflow
The entire process, from starting materials to the final purified product, can be visualized as a continuous workflow.
Caption: Overall workflow for the synthesis and purification of 3-methylbenzyl mercaptan.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isothiouronium Salt | Incomplete reaction. | Increase reflux time; confirm starting material purity. |
| Low Yield of Final Product | Incomplete hydrolysis; oxidation during workup. | Ensure sufficient reflux time for hydrolysis; maintain a strict inert atmosphere during hydrolysis and workup; avoid excessive heat. |
| Product is Contaminated with Disulfide | Oxidation by atmospheric oxygen. | Perform hydrolysis and workup under a nitrogen or argon atmosphere; use deoxygenated solvents; store the final product under inert gas. |
| Product is Contaminated with Sulfide | Using the NaSH route instead of the thiourea route. | Employ the thiourea synthesis route to avoid this specific by-product. |
| "Bumping" During Distillation | Uneven boiling under vacuum. | Use fresh boiling chips or a magnetic stirrer; ensure vacuum is applied slowly and steadily. |
References
- 1. chembk.com [chembk.com]
- 2. 3-Methylbenzyl chloride | CAS 620-19-9 | COnnect Chemicals [connectchemicals.com]
- 3. fishersci.es [fishersci.es]
- 4. 3-Methylbenzyl chloride 98 620-19-9 [sigmaaldrich.com]
- 5. 3-Methylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. sciensage.info [sciensage.info]
- 7. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. ias.ac.in [ias.ac.in]
- 12. prepchem.com [prepchem.com]
- 13. Thiourea - Wikipedia [en.wikipedia.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 16. academic.oup.com [academic.oup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. reddit.com [reddit.com]
Spectroscopic data (NMR, IR, MS) of (3-Methylphenyl)methanethiol
An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Methylphenyl)methanethiol
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (CAS No. 4973-82-4). Designed for researchers, chemists, and professionals in drug development and materials science, this document offers a detailed interpretation of the spectral data grounded in fundamental principles. It includes field-proven experimental protocols, data summarization tables, and visual diagrams to facilitate a thorough understanding of the structural elucidation of this aromatic thiol. The methodologies and interpretations presented herein are structured to ensure scientific integrity and provide a self-validating framework for the characterization of this and similar molecules.
Introduction: The Analytical Imperative for this compound
This compound, also known as 3-methylbenzyl mercaptan, is an organosulfur compound featuring a toluene core functionalized with a thiol group via a methylene bridge. Its structural isomers and related benzyl thiols are utilized in various fields, including as intermediates in pharmaceutical synthesis, as flavor and fragrance components, and in materials science. Accurate and unambiguous structural verification is paramount for ensuring the purity, safety, and efficacy of any final product.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. This guide systematically dissects the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, explaining not just the data itself, but the underlying chemical principles that give rise to the observed spectra.
Molecular Structure and Identification
The foundational step in any spectroscopic analysis is understanding the target molecule's structure. The key structural features of this compound that dictate its spectroscopic signature are the meta-substituted aromatic ring, the benzylic methylene (-CH₂-) group, the methyl (-CH₃) group, and the thiol (-SH) group.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and thiol protons.
Experimental Protocol: ¹H NMR Acquisition
The following protocol outlines a standard method for acquiring a high-quality ¹H NMR spectrum. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃. For referencing, CDCl₃ typically contains a small amount of tetramethylsilane (TMS) at 0.00 ppm.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to approximately 12-15 ppm to ensure all signals are captured.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative accuracy if needed.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Data and Interpretation
The chemical environment of each proton dictates its chemical shift (δ). Electron-withdrawing groups deshield protons (shift to higher ppm), while electron-donating groups shield them (shift to lower ppm).
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Interpretation |
| Ar-H | 7.0 - 7.3 | Multiplet (m) | 4H | The four protons on the aromatic ring are chemically distinct but may have overlapping signals, resulting in a complex multiplet. Their position in the 7.0-7.3 ppm range is characteristic of aromatic protons. |
| Ar-CH₂ -SH | ~3.7 | Doublet (d) | 2H | These benzylic protons are adjacent to the thiol proton, leading to coupling and a doublet multiplicity. Their chemical shift is downfield due to the proximity of the aromatic ring and the sulfur atom. |
| Ar-CH₃ | ~2.3 | Singlet (s) | 3H | The methyl group protons are isolated and thus appear as a sharp singlet. The chemical shift is typical for a methyl group attached to an aromatic ring. |
| -SH | ~1.6 | Triplet (t) | 1H | The thiol proton couples with the two adjacent methylene protons, resulting in a triplet. This signal is often broad and its chemical shift can be variable, depending on concentration and solvent, due to hydrogen bonding and chemical exchange.[1] |
Causality of Spectral Features:
-
Aromatic Region (7.0-7.3 ppm): The delocalized π-electron system of the benzene ring creates a strong magnetic field that deshields the attached protons, shifting them significantly downfield.[2] The meta-substitution pattern leads to four non-equivalent protons, which would theoretically produce four distinct signals. However, due to similar electronic environments and small coupling constants, they often overlap to form a complex multiplet.
-
Benzylic Methylene Protons (~3.7 ppm): The proximity to the electronegative sulfur atom and the deshielding aromatic ring shifts these protons downfield relative to a simple alkane. The coupling to the single thiol proton splits the signal into a doublet (n+1 rule, where n=1).
-
Thiol Proton (~1.6 ppm): The thiol proton's chemical shift is highly sensitive to its environment. It is typically found between 1 and 2 ppm. Its coupling to the adjacent methylene group results in a triplet (n+1 rule, where n=2). This coupling may sometimes be absent or broadened due to rapid chemical exchange with trace amounts of acid or water in the solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, making it a powerful tool for confirming the overall structure and substitution pattern.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C observation with proton decoupling (e.g., 'zgpg30') is used to produce a spectrum of singlets, simplifying interpretation.
-
Spectral Width: Set to ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Several hundred to several thousand scans are required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Data and Interpretation
The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms. Data from the isomeric (4-Methylphenyl)methanethiol can be used as a strong reference for assignments.[3]
| Assignment | Predicted δ (ppm) | Interpretation |
| Ar-C -CH₂SH (C1) | ~139 | Quaternary carbon attached to the methylene group. Deshielded due to substitution. |
| Ar-C -H (C2, C4, C5, C6) | 126 - 130 | Aromatic CH carbons. The exact shifts depend on their position relative to the substituents. |
| Ar-C -CH₃ (C3) | ~138 | Quaternary carbon attached to the methyl group. |
| Ar-C H₂-SH | ~28 | Benzylic carbon. Its shift is characteristic for a carbon attached to a sulfur atom. |
| Ar-C H₃ | ~21 | Methyl carbon. This upfield shift is typical for sp³ hybridized carbons in alkyl groups. |
Causality of Spectral Features:
-
Aromatic Carbons (126-139 ppm): The sp² hybridized carbons of the benzene ring resonate in this characteristic downfield region. The two quaternary carbons (C1 and C3), which are directly attached to substituents, are typically the most deshielded within this group.
-
Benzylic and Methyl Carbons (~28 and ~21 ppm): These sp³ hybridized carbons are shielded relative to the aromatic carbons and appear in the upfield region of the spectrum, consistent with typical aliphatic carbon chemical shifts.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for analyzing liquid or solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Standard workflow for ATR-FTIR analysis.
Key IR Absorption Bands and Interpretation
The IR spectrum provides a unique "fingerprint" for the molecule, with specific absorption bands corresponding to particular functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| ~3020-3080 | C-H Aromatic Stretch | Medium-Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[6] |
| ~2850-2960 | C-H Aliphatic Stretch | Medium | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups.[7] |
| ~2550 | S-H Stretch | Weak | This is the hallmark absorption for a thiol group. The peak is typically weak and can sometimes be broad.[7][8][9] Its position is a reliable indicator of the S-H functional group. |
| ~1600, ~1490, ~1450 | C=C Aromatic Ring Stretch | Medium-Strong | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring. |
| ~690-900 | C-H Aromatic Bend (Out-of-Plane) | Strong | The pattern of these strong absorptions in the fingerprint region can help confirm the substitution pattern on the benzene ring (in this case, 1,3- or meta-substitution). |
Trustworthiness of Assignments: The S-H stretching vibration is a particularly reliable diagnostic peak. While it is often weak, its appearance around 2550 cm⁻¹ is highly characteristic and is located in a region of the spectrum that is typically free from other interfering absorptions.[8][10][11] The combination of this peak with aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ provides a robust confirmation of the molecule's key functional groups.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation. It is often coupled with Gas Chromatography (GC) for sample introduction.
-
Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (1 µL) into a GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.
Mass Spectrum Data and Fragmentation Analysis
The molecular weight of this compound (C₈H₁₀S) is 138.23 g/mol .
| m/z Value | Proposed Fragment | Interpretation |
| 138 | [C₈H₁₀S]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound. |
| 105 | [C₇H₅S]⁺ or [C₈H₉]⁺ | Loss of SH radical (•SH, 33 Da) or loss of a methyl radical followed by rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium Ion: This is a very common and stable fragment for benzyl-containing compounds, formed by the loss of the -SH group and rearrangement. This is often the base peak. |
Authoritative Grounding of Fragmentation: The most characteristic fragmentation pathway for benzyl derivatives is the cleavage of the benzylic bond. For this compound, this involves the loss of the sulfhydryl radical (•SH) to form the 3-methylbenzyl cation. This cation readily rearranges to the highly stable tropylium ion structure (m/z 91), which is a seven-membered aromatic ring.[12] This fragmentation is a dominant process and the tropylium ion is frequently the most abundant ion (the base peak) in the mass spectra of such compounds.
Caption: Primary fragmentation pathway in EI-MS.
Conclusion
The spectroscopic characterization of this compound is unambiguous when employing a multi-technique approach.
-
¹H and ¹³C NMR confirm the carbon-hydrogen framework, including the meta-substitution pattern on the aromatic ring and the specific connectivity of the methyl, methylene, and thiol groups.
-
IR spectroscopy provides definitive evidence for the key functional groups: the weak but characteristic S-H stretch (~2550 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).
-
Mass Spectrometry verifies the molecular weight (m/z 138) and shows a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion (m/z 91).
Together, these analytical techniques provide a robust and self-validating dataset that confirms the identity and structure of this compound, serving as an essential reference for quality control, reaction monitoring, and further research.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Methyl-1-butanethiol(541-31-1) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
CAS number 25697-56-7 physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. (CAS Number: 25697-56-7)
Introduction: Defining a Complex Surfactant System
CAS number 25697-56-7 identifies a substance of significant interest in various industrial and research applications: Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. It is crucial for researchers and formulation scientists to recognize that this CAS number does not represent a single, discrete molecule. Instead, it describes a mixture of N-alkyl substituted aminoethoxyethanol compounds. The "C12-18-alkyl" designation signifies that the material is a blend of molecules with alkyl chains of varying lengths, specifically containing 12, 14, 16, and 18 carbon atoms. This compositional heterogeneity is fundamental to its properties and performance, imparting characteristics that are an average of its components.
These molecules belong to the broader class of ethoxylated fatty amines, which are known for their surfactant properties.[1] Their amphiphilic nature, possessing both a hydrophilic (water-loving) aminoethoxyethanol head group and a hydrophobic (oil-loving) alkyl tail, allows them to reduce surface tension at interfaces, making them effective emulsifiers, wetting agents, and dispersants.[2][3] The variability in the alkyl chain length within the C12-C18 range influences the overall hydrophobicity of the mixture, affecting its solubility, surface activity, and interaction with different phases.
This guide provides a detailed exploration of the physical and chemical properties of this complex mixture, offering insights into its characterization, performance, and the experimental methodologies required for its analysis.
General Chemical Structure
The generalized structure for the components of CAS 25697-56-7 can be represented as follows:
R-NH-CH₂CH₂-O-CH₂CH₂-OH
Where 'R' represents a linear alkyl group with a carbon number (n) ranging from 12 to 18 (e.g., C₁₂H₂₅, C₁₄H₂₉, C₁₆H₃₃, C₁₈H₃₇).
Physicochemical and Chemical Properties
The properties of this material are a composite of its C12 to C18 components. As such, many values, such as boiling and melting points, are expressed as ranges.
| Property | Typical Value / Description |
| Appearance | Clear liquid to a pale yellow waxy solid, depending on the exact composition and temperature.[3] |
| Boiling Point | A single source reports a boiling point of 102 °C, which may refer to a specific component or measurement under vacuum.[4] A related C12-18 alkyldiethanolamine is reported to have a boiling point of >200°C.[2] |
| Solubility | Solubility in water is variable and depends on the pH and the distribution of alkyl chain lengths. Generally, these compounds show limited solubility in water.[2] |
| Density | Approximately 0.95 - 1.00 g/cm³.[3] |
| Refractive Index | A value of 1.5630 has been reported.[4][5] |
| pH (1% Solution) | Typically ranges from 7.0 to 9.5.[3] |
| Flash Point | 102-104°C/15mm has been noted in one source.[4] |
| Sensitivity | Can be air-sensitive.[4][5] |
| Surfactant Type | Primarily nonionic, but can exhibit cationic characteristics at lower pH due to the protonation of the amine group.[1] |
Chemical Reactivity and Stability
The chemical behavior of this substance is dictated by the functional groups present: a secondary amine, a primary alcohol, and an ether linkage.
-
pH-Dependent Behavior : The secondary amine group is basic and can be protonated in acidic conditions. This pH-dependent charge influences its surface activity and adsorption characteristics. For instance, ethoxylated fatty amines show varying degrees of adsorption on silicate surfaces at pH 4 to 8, leading to an oil-wet condition, while at a pH of 10, adsorption is minimal.[6][7]
-
Stability : The molecule is stable over a wide pH range (typically 3-11) and in the presence of hard water.[3] However, it may be unstable in the presence of strong oxidizing agents.[3] The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary alcohol can undergo typical reactions such as esterification and oxidation.
Analytical and Characterization Protocols
Characterizing a complex mixture like CAS 25697-56-7 requires techniques that can resolve its components and quantify its performance properties.
Protocol 1: Compositional Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
To understand the distribution of the C12-C18 alkyl chains, a separation technique coupled with a mass-selective detector is essential. LC-MS is a powerful tool for this purpose.[8][9]
Objective: To separate and identify the relative abundance of each alkyl chain derivative (C12, C14, C16, C18) in the mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent system (e.g., methanol/water 90:10 v/v) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL.
-
-
Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size), is suitable for separating the components based on their hydrophobicity.
-
Mobile Phase A: Water with 0.1% formic acid (for improved ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes to elute the components in order of increasing alkyl chain length.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: A mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the amine group is readily protonated.
-
Scan Range: Scan a mass-to-charge (m/z) range that covers the expected molecular weights of the protonated molecules [M+H]⁺.
-
Data Analysis: Identify the peaks corresponding to the [M+H]⁺ ions for each alkyl derivative. The relative peak areas provide a semi-quantitative measure of the distribution of the different chain lengths in the mixture.
-
Caption: Workflow for LC-MS analysis of alkyl chain distribution.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Tensiometry
The CMC is a fundamental property of a surfactant, representing the concentration at which molecules begin to form micelles in solution. This corresponds to the point of maximum surface tension reduction.
Objective: To measure the surface tension of aqueous solutions of CAS 25697-56-7 at various concentrations and determine the CMC.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the surfactant in deionized water (e.g., 1000 mg/L).
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 500 mg/L). It is advisable to use a logarithmic dilution series to efficiently cover the range.
-
-
Surface Tension Measurement:
-
Instrument: A tensiometer (using the Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the surface tension of the deionized water as a blank.
-
Starting with the most dilute solution, measure the surface tension of each prepared concentration.
-
Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value (typically 2-5 minutes).
-
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will show two distinct regions: a steep decline in surface tension at low concentrations and a plateau region at higher concentrations.
-
The CMC is determined from the intersection point of the two lines fitted to these regions. The surface tension at the plateau is the γCMC.
-
Caption: Experimental workflow for CMC determination via tensiometry.
Applications in Research and Industry
The unique properties of Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs. make it a versatile component in numerous formulations:
-
Industrial Cleaning: Acts as a detergent and wetting agent for hard surface cleaners.[3]
-
Oil & Gas: Used in drilling fluids and well-cleaning formulations.[3]
-
Textiles and Leather: Serves as an antistatic agent and emulsifier in processing.[1]
-
Agrochemicals: Functions as an emulsifier and penetration enhancer in pesticide formulations.[3]
Conclusion
CAS 25697-56-7, or Ethanol, 2-(2-aminoethoxy)-, N-C12-18-alkyl derivs., is a complex mixture of nonionic surfactants whose performance is governed by the distribution of its C12-C18 alkyl chains. Its utility as an emulsifier, wetting agent, and detergent is rooted in its amphiphilic structure and pH-responsive nature. A thorough characterization, employing techniques such as LC-MS for compositional analysis and tensiometry for performance evaluation, is essential for its effective application in research and development. This guide provides the foundational knowledge and experimental frameworks for scientists and professionals working with this versatile surfactant system.
References
- 1. Fatty amine ethoxylates [schaerer-surfactants.com]
- 2. Ethanol,2,2'-iminobis-, N-C12-18-alkyl derivs | 71786-60-2 | Benchchem [benchchem.com]
- 3. it.taminkalatak.com [it.taminkalatak.com]
- 4. 25697-56-7 | CAS DataBase [chemicalbook.com]
- 5. 3-METHYLBENZYL MERCAPTAN CAS#: 25697-56-7 [m.chemicalbook.com]
- 6. Characteristics of ethoxylated fatty amine emulsion: Effects on the wettability and permeability of silicate formation under various pH conditions [ped.cpedm.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight | Semantic Scholar [semanticscholar.org]
- 9. Analysis of alcohol ethoxylates and alkylamine ethoxylates in agricultural soils using pressurised liquid extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of (3-Methylphenyl)methanethiol for Research Applications
This guide provides an in-depth framework for the safe handling, use, and disposal of (3-Methylphenyl)methanethiol (CAS 25697-56-7) in a research and development setting. As an organosulfur compound, this compound, also known as 3-methylbenzyl mercaptan, presents a unique combination of chemical hazards that demand rigorous and specialized safety protocols.[1][2] The primary risks are its toxicity upon exposure through inhalation, skin contact, or ingestion; its nature as a combustible liquid; and, most notably, its extremely potent and pervasive malodor characteristic of thiols.[1][3]
This document moves beyond a simple recitation of standard procedures. It is designed to instill a deep understanding of the causality behind each recommendation, empowering researchers to build self-validating safety systems in their laboratories. Adherence to these principles is critical not only for personnel safety but also for maintaining a functional and collaborative laboratory environment, free from the disruptive influence of persistent chemical odors.
Hazard Identification and Risk Profile
A thorough understanding of the specific risks associated with this compound is the foundation of safe laboratory practice.
Toxicological Profile
This compound is classified as harmful by all primary routes of exposure.[1][3] Inhalation of vapors can cause respiratory irritation, while skin contact may lead to irritation and absorption of the compound.[4][5] Ingestion is also harmful and can cause irritation of the digestive tract.[3][4] While specific data for this molecule is limited, related thiols are known to affect the central nervous system at high concentrations and can lead to conditions such as methemoglobinemia.[6]
Physicochemical Hazards
This compound is a combustible liquid with a flash point reported between 102-104 °C at 15 mmHg.[1] Its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel a considerable distance to an ignition source, creating a risk of flashback. Therefore, all work should be conducted away from open flames, hot surfaces, and spark-producing equipment.[7]
The Olfactory Challenge: The Pervasive Nature of Thiol Malodor
The most immediate and disruptive characteristic of low-molecular-weight thiols is their exceptionally potent stench, often detectable at parts-per-billion (ppb) levels.[8][9] The human nose is exquisitely sensitive to these compounds, a trait that serves as a natural warning system. However, in a laboratory setting, this sensitivity presents a significant challenge. An uncontrolled release of even microliter quantities can lead to building-wide odor complaints and trigger false alarms for natural gas leaks, as thiols are used as odorants in commercial natural gas.[8] Consequently, the primary directive for handling this compound is absolute odor control .
Core Safety Infrastructure: Engineering and Administrative Controls
Personal protective equipment is the last line of defense; the primary methods for ensuring safety rely on robust engineering and administrative controls designed to contain the chemical at its source.
The Primacy of the Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, reaction setup, and workup, must be performed inside a properly functioning chemical fume hood.[10] This is non-negotiable. The constant airflow is essential to prevent the accumulation of flammable vapors and to capture fugitive emissions that would otherwise contaminate the laboratory environment.
Specialized Ventilation: The Necessity of Oxidative Scrubbing
Standard fume hood ventilation is insufficient to neutralize the potent odor of thiols before they are exhausted from the building. To prevent environmental odor complaints, all operations that involve venting gases from a reaction or evaporating solvents must have their exhaust stream directed through an oxidative scrubber, commonly known as a bleach trap.[10]
This typically consists of a gas-washing bottle or a bubbler filled with a commercial bleach solution (sodium hypochlorite). The thiol vapor is bubbled through the solution, where it is oxidized to non-volatile and significantly less odorous sulfonate salts. This active neutralization at the source is a cornerstone of responsible thiol use.
Designated Work Areas
It is best practice to designate a specific fume hood or area of the lab for thiol chemistry. This administrative control helps to contain any potential residual contamination and ensures that all necessary specialized equipment, such as bleach baths and dedicated waste containers, are readily accessible.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all work with this compound. The selection must be based on a thorough risk assessment of the planned procedure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (in hood) | Safety glasses with side shields or chemical splash goggles.[4] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.[4] | Standard lab coat. | Not required if work is performed correctly within a certified fume hood. |
| Reaction Setup/Workup (in hood) | Chemical splash goggles.[11] | Compatible chemical-resistant gloves. Consider double-gloving for extended operations. | Standard lab coat. Flame-retardant antistatic clothing is recommended. | Not required if work is performed correctly within a certified fume hood. |
| Spill Cleanup (Minor, in hood) | Chemical splash goggles and face shield.[12] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant apron over a lab coat. | Not required if vapors are contained within the hood. |
| Spill Cleanup (Major) / Work Outside Hood | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit. | Required. Air-purifying respirator with an appropriate organic vapor/acid gas cartridge (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[11] Personnel must be trained and fit-tested.[12][13] |
Standard Operating Procedures (SOPs)
The following protocols are designed to minimize exposure and prevent the release of odors.
SOP: Weighing and Dispensing
-
Preparation: Place a beaker containing a bleach solution and a stir bar inside the fume hood. This will serve as an initial rinse station for contaminated spatulas or needles.
-
Tare: Place a tared, sealed container (e.g., a round-bottom flask with a septum) on the balance.
-
Transfer: Inside the fume hood, use a syringe or glass pipette to transfer the desired amount of this compound into the container.
-
Seal and Weigh: Immediately seal the container before removing it from the hood to weigh. This prevents vapor release near the balance.
-
Clean: Immediately rinse the used syringe or pipette in the bleach solution within the hood.
SOP: Aqueous Workup and Extraction
-
Quenching: Before opening the reaction vessel to the atmosphere, cool it in an ice bath and quench any reactive reagents as per the specific reaction protocol.
-
Extraction: Perform all liquid-liquid extractions in a separatory funnel within the fume hood.
-
Pressure Venting: Vent the separatory funnel frequently, directing the stopcock opening towards the back of the fume hood to prevent spraying personnel.
-
Waste Segregation: Drain the aqueous and organic layers into separate, clearly labeled hazardous waste containers located inside the fume hood.
The Thiol Decontamination and Waste Management Protocol
This protocol is a self-validating system. Proper execution ensures that no thiol odor escapes the designated work area. The core principle is the oxidative quenching of the thiol's sulfhydryl (-SH) group using a sodium hypochlorite (bleach) solution.
Protocol: Decontamination of Glassware and Equipment
-
Prepare Bleach Bath: In a designated, labeled plastic tub inside the fume hood, prepare a bleach bath. A 1:1 mixture of commercial bleach and water is effective.[10] The liquid level should be sufficient to fully submerge the glassware.
-
Immediate Submersion: As soon as an experiment is complete, immediately place all contaminated glassware (flasks, beakers, separatory funnels, etc.), stir bars, and spatulas directly into the bleach bath.[8][10] Do not allow them to sit on the hood surface.
-
Soaking: Allow items to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[8]
-
Rinsing: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
Protocol: Management of Solid and Liquid Waste
-
Solid Waste: All contaminated disposable items (gloves, paper towels, silica gel, septa) must be immediately placed into a sealable plastic bag (e.g., a zip-top bag) inside the fume hood.[8] This bag should then be placed into a designated, labeled, wide-mouth plastic container for solid hazardous waste.[8]
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container. The label must explicitly state "Contains Thiols" to inform environmental health and safety personnel.[10]
-
Spent Bleach: Used bleach from traps and baths should be collected in a separate hazardous waste container and should not be mixed with organic waste streams.[8]
Caption: Workflow for handling materials post-experiment.
Emergency Response
Pre-planning is essential for a safe and effective response to emergencies.[14] All personnel must know the location of safety showers, eyewash stations, and appropriate fire extinguishers.[15][16]
Spill Management
The response to a spill depends critically on its size and location.
-
Minor Spill (<100 mL, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see table above), contain the spill with an absorbent material like vermiculite, sand, or a commercial spill pad.[17][18] Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully scoop the absorbent material into a sealable bag.[19]
-
Place the bag in the solid thiol waste container.
-
Decontaminate the spill surface with a bleach solution, followed by a water rinse.[17]
-
-
Major Spill (>100 mL, or any spill outside a fume hood):
-
EVACUATE the area immediately. Alert all personnel and the laboratory supervisor.[16][18]
-
If the material is volatile, control all ignition sources if it is safe to do so.[7][19]
-
Close the laboratory doors to contain the vapors.
-
Call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) department.[16]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
-
Caption: Decision-making process for chemical spills.
Fire Response
-
For small, containable fires, use a dry chemical, carbon dioxide, or appropriate foam extinguisher.[7]
-
In the event of a larger fire, or if the substance itself is on fire, evacuate the area and activate the fire alarm.[20]
-
Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) due to the generation of toxic combustion products like sulfur oxides.[21]
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][16] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[15][16] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 25697-56-7 | [1][2] |
| Molecular Formula | C₈H₁₀S | [1][2] |
| Molecular Weight | 138.23 g/mol | [1][2] |
| Appearance | Colorless Liquid | [4][5] |
| Odor | Strong, unpleasant (Stench) | [5][21] |
| Density | 1.015 g/cm³ | [1] |
| Boiling Point | 217 °C @ 760 mmHg | [1] |
| Flash Point | 102-104 °C @ 15 mmHg | [1] |
References
- 1. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. This compound, 95%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safety Guideline [chemtrack.org]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Methanethiol - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. echemi.com [echemi.com]
- 12. umanitoba.ca [umanitoba.ca]
- 13. americanchemistry.com [americanchemistry.com]
- 14. acs.org [acs.org]
- 15. nj.gov [nj.gov]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. nj.gov [nj.gov]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. fishersci.com [fishersci.com]
Technical Guide: Sourcing and Qualification of High-Purity (3-Methylphenyl)methanethiol for Research and Development
Introduction
(3-Methylphenyl)methanethiol, also known as 3-methylbenzyl mercaptan, is an organosulfur compound with the chemical formula C₈H₁₀S.[1][2] As a reactive thiol, it serves as a critical building block and intermediate in diverse areas of chemical synthesis, including the development of novel pharmaceutical agents, agrochemicals, and specialized polymers. The nucleophilic nature of the thiol group makes it a versatile functional handle for constructing carbon-sulfur bonds, a common linkage in many biologically active molecules.
For researchers, scientists, and drug development professionals, the procurement of this reagent at a consistently high purity is paramount. Impurities, such as the corresponding disulfide formed through oxidation, residual solvents, or starting materials, can lead to unpredictable reaction outcomes, complicate product purification, and compromise the integrity of biological assays. This guide provides a comprehensive overview of commercial suppliers, requisite quality control protocols, and best practices for the handling and storage of high-purity this compound to ensure its effective and safe use in a laboratory setting.
Commercial Availability and Purity Specifications
This compound is available from a range of chemical suppliers who cater to research and bulk manufacturing needs. The standard "high-purity" grade available commercially is typically ≥95%. While this is suitable for many applications, projects with stringent purity requirements may necessitate further purification or custom synthesis, which many suppliers offer.
When selecting a supplier, it is crucial to request and scrutinize the lot-specific Certificate of Analysis (CoA). This document provides the definitive data on the purity and physical properties of the specific batch being purchased.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | Notes |
| Thermo Scientific (Fisher Scientific) | 95% | A well-established supplier for research-grade chemicals, offering convenient online purchasing.[3] |
| Santa Cruz Biotechnology, Inc. (SCBT) | Not specified; lot-specific | Primarily focused on research use, with a disclaimer that the product is not for diagnostic or therapeutic use.[1] |
| Alfa Aesar (a Johnson Matthey Company) | 95% | A major supplier known for a wide range of specialty chemicals for R&D and manufacturing.[2] |
| Gihi Chemicals Co., Limited | Not specified | Listed as a supplier, likely catering to both research and bulk quantities.[2] |
| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | A China-based supplier offering a wide range of chemical products.[2] |
| Skyrun Industrial Co., Ltd. | 95% | Another supplier offering a standard research-grade purity.[2] |
This table is not exhaustive but represents a selection of commonly referenced suppliers. Researchers should conduct their own due diligence based on geographical location, required quantity, and documentation needs.
The following diagram illustrates the essential workflow for sourcing and qualifying a new batch of the reagent.
Caption: Supplier Qualification and Incoming Quality Control Workflow.
Quality Assurance: Essential Analytical Protocols
Common Impurities
The primary impurity to anticipate is the corresponding disulfide, bis(3-methylbenzyl) disulfide , formed via oxidation. Other potential impurities include starting materials from the synthesis or residual solvents.
Recommended Analytical Workflow
The following diagram outlines a logical approach to verifying the identity and purity of this compound upon receipt.
Caption: A logical workflow for the analytical verification of the reagent.
Detailed Experimental Protocols
A. Identity and Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and provide a preliminary assessment of purity.
-
Methodology:
-
Dissolve ~10-20 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. Key expected signals include: a singlet for the thiol proton (-SH), a singlet or doublet for the benzylic protons (-CH₂-), a singlet for the methyl group (-CH₃), and multiplets in the aromatic region.
-
Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms.
-
Causality: The chemical shifts and coupling patterns are unique to the molecule's structure. The presence of unexpected signals indicates impurities. The integral of the thiol proton can be diminished by D₂O exchange, confirming its identity.
-
B. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To separate and identify volatile components, providing a quantitative purity value (area %).
-
Methodology:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL into a GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Use a temperature gradient program (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Analyze the resulting chromatogram for peak purity (area %) and identify the main peak and any impurity peaks by their mass spectra.
-
Causality: GC separates compounds based on their boiling points and interactions with the column. MS provides a fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification of the target compound and common volatile impurities.
-
C. Quantification of Disulfide Impurity by High-Performance Liquid Chromatography (HPLC)
-
Purpose: To accurately quantify non-volatile impurities, particularly the disulfide dimer, which may not elute cleanly from a GC.
-
Methodology:
-
Prepare a standard solution of the sample (~0.5 mg/mL) in an appropriate mobile phase solvent (e.g., acetonitrile/water mixture).
-
Use a reverse-phase C18 column.
-
Employ an isocratic or gradient elution method with a mobile phase of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks.
-
Detect eluting compounds using a UV detector (e.g., at 254 nm) or a mass spectrometer.
-
Causality: Reverse-phase HPLC separates molecules based on polarity.[4] The disulfide is significantly less polar than the thiol and will have a longer retention time, allowing for clear separation and quantification. This method is considered more accurate than GC for non-volatile impurities.[5]
-
D. Total Free Thiol Quantification via Ellman's Reagent (DTNB) Assay
-
Purpose: To provide a functional confirmation of the concentration of reactive thiol groups. This is a self-validating system; if the purity is high by chromatography, the thiol concentration should be correspondingly high in this assay.
-
Methodology:
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[6]
-
Prepare a precise stock solution of the this compound sample in the same buffer.
-
In a cuvette, mix the DTNB solution with a known aliquot of the sample solution.
-
Allow the reaction to proceed for 5-10 minutes. The thiol-disulfide exchange reaction releases the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
Calculate the thiol concentration using the Beer-Lambert law and the known extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
Causality: This colorimetric assay provides a direct measure of the functional group of interest.[6] A result lower than expected based on the sample's mass and chromatographic purity could indicate significant oxidation or the presence of non-thiol impurities.
-
Handling, Storage, and Safety Protocols
Arylthiols require careful handling due to their reactivity and hazardous properties.
A. Safety and Personal Protective Equipment (PPE)
-
This compound is classified as a dangerous good and is harmful by inhalation, in contact with skin, and if swallowed.[1][2] It causes skin and serious eye irritation.
-
Odor: Like most thiols, it possesses an extremely strong and unpleasant odor.[7][8] All handling must be performed in a well-ventilated chemical fume hood.
-
PPE: Always wear appropriate PPE, including:
-
Nitrile gloves (check for breakthrough time; double-gloving is recommended).
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
B. Storage for Long-Term Stability
-
Oxidation Prevention: The primary degradation pathway is oxidation to the disulfide. To minimize this, the compound should be stored under an inert atmosphere (argon or nitrogen).[9]
-
Temperature: Store in a tightly sealed container in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.
-
Procedure: After first use, it is best practice to flush the headspace of the bottle with an inert gas before re-sealing. Parafilm or a similar sealant should be used to wrap the cap to prevent air ingress.
C. Waste Disposal
-
Thiol-containing waste should be segregated into a dedicated, labeled hazardous waste container.
-
To neutralize the odor and reactivity before disposal, small amounts of residual thiol can be quenched by treating with an oxidizing agent like bleach (sodium hypochlorite) in a basic solution within a fume hood. This converts the thiol to the less odorous and less reactive sulfonic acid. Always consult your institution's specific waste disposal guidelines.
Conclusion
Sourcing high-purity this compound is the first step in ensuring reproducible and reliable experimental results. A systematic approach that combines careful supplier selection with rigorous in-house analytical qualification is essential. By implementing the chromatographic, spectroscopic, and titrimetric protocols described, researchers can verify the identity, purity, and integrity of this valuable reagent. Adherence to strict safety and storage procedures will not only protect laboratory personnel but also preserve the chemical's stability, ensuring its efficacy in the demanding applications of research and drug development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound, 95%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanethiol - Wikipedia [en.wikipedia.org]
- 8. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(3-Methylphenyl)methanethiol and its Derivatives: A Technical Guide to Natural Occurrence and Biological Significance
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of (3-Methylphenyl)methanethiol and its derivatives. Recognizing the limited direct research on this specific molecule, this document synthesizes information from closely related aromatic thiols, such as benzyl mercaptan, and the broader class of volatile sulfur compounds. The guide explores their potential natural occurrences, plausible biological roles and metabolic pathways, and established analytical methodologies for their detection and quantification. Detailed experimental protocols and workflows are provided to empower researchers in the fields of biochemistry, pharmacology, and environmental science to further investigate this class of compounds. This document serves as a foundational resource for scientists and drug development professionals interested in the nuanced roles of substituted aryl methanethiols in biological systems.
Introduction: The Enigmatic Nature of Substituted Aryl Methanethiols
This compound, also known as 3-methylbenzyl mercaptan, belongs to the family of aromatic thiols. These compounds are characterized by a sulfhydryl group (-SH) attached to a methyl group, which in turn is bonded to a phenyl ring with a methyl substituent. While extensive research exists for simpler thiols like methanethiol, this compound and its derivatives remain largely unexplored. Information from suppliers indicates its basic chemical properties, but a thorough understanding of its natural distribution and biological functions is currently lacking[1]. This guide aims to bridge this knowledge gap by leveraging data from analogous compounds to postulate the potential significance of this compound and to provide a practical framework for its future investigation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for designing experimental protocols for its extraction, analysis, and biological testing.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀S | [2] |
| Molecular Weight | 138.23 g/mol | [2] |
| Density | 1.015 g/cm³ | [1] |
| Boiling Point | Not available | |
| Vapor Pressure | 0.199 mmHg at 25°C | [1] |
| Solubility | No data available | [1] |
| n-octanol/water partition coefficient | No data available | [1] |
Postulated Natural Occurrence
Direct evidence for the natural occurrence of this compound is not currently available in the scientific literature. However, the presence of structurally similar compounds in nature suggests potential sources. The unsubstituted analogue, benzyl mercaptan, has been identified in boxwood (Buxus sempervirens L.), contributes to the smoky aroma of certain wines, and is a natural component of coffee[3][4]. This suggests that plant and microbial metabolic pathways could potentially produce methylated derivatives like this compound.
Volatile sulfur compounds are often products of the metabolism of sulfur-containing amino acids, such as methionine and cysteine[5]. It is conceivable that certain organisms, through specialized enzymatic pathways, could synthesize this compound from precursors containing a 3-methylphenyl moiety.
Potential Biological Roles and Toxicological Profile
The biological significance of this compound remains uninvestigated. However, by examining related compounds, we can infer potential activities and toxicological concerns.
Inferred Toxicological Profile
Safety data for 3-methylbenzyl mercaptan is largely incomplete, with no available data on acute toxicity, skin/eye irritation, or carcinogenicity[1]. The safety data sheet for the closely related benzyl mercaptan indicates that it is harmful if swallowed and fatal if inhaled. General toxicological information for mercaptans suggests that they can act as inhibitors of cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, which is a mechanism of toxicity shared with hydrogen sulfide[6][7]. Acute exposure to high concentrations of mercaptans can lead to respiratory distress, neurological effects, and in severe cases, coma and death[6][8]. Dermal contact can cause skin irritation[6].
Postulated Biological Functions
While the toxicity at high concentrations is a significant concern, endogenous thiols also play crucial physiological roles. They are involved in cellular signaling, redox homeostasis, and detoxification processes. For instance, methanethiol can influence biological sulfide oxidation[9][10][11]. It is plausible that this compound, if produced endogenously or encountered in the environment, could interact with various biological systems. Its aromatic nature and methyl substitution may confer specific affinities for certain enzymes or receptors, leading to unique biological effects that warrant further investigation.
Methodologies for Investigation
To elucidate the natural occurrence and biological roles of this compound, robust analytical and experimental methodologies are required.
Analytical Detection and Quantification
The detection of thiols in biological matrices presents a challenge due to their reactivity and often low concentrations. Several well-established methods can be adapted for the analysis of this compound.
Given its volatility, as suggested by its vapor pressure, headspace analysis coupled with gas chromatography would be a suitable approach for gaseous and liquid samples. For solid matrices, extraction with an appropriate organic solvent followed by concentration would be necessary.
Gas chromatography (GC) is the preferred method for separating volatile sulfur compounds. A capillary column with a non-polar stationary phase is typically used. For less volatile derivatives or to improve detection, high-performance liquid chromatography (HPLC) can be employed, often after a derivatization step.
-
Mass Spectrometry (MS): GC-MS is the gold standard for the identification and quantification of volatile compounds, providing high sensitivity and structural information.
-
Flame Photometric Detector (FPD): A sulfur-selective detector for GC that offers high sensitivity for sulfur-containing compounds.
-
Electrochemical Detectors: Can be used with HPLC for the sensitive detection of thiols.
-
Colorimetric Assays: These methods are suitable for quantifying total thiol content. Ellman's reagent (DTNB) is a widely used chromogenic reagent that reacts with thiols to produce a colored product that can be measured spectrophotometrically[12][13].
-
Fluorescent Probes: A variety of fluorescent probes have been developed for the highly sensitive detection of thiols in biological systems, including live cells[14]. These probes typically react with the thiol group to produce a fluorescent product.
Experimental Protocol: Quantification of Aromatic Thiols using Ellman's Reagent
This protocol provides a general procedure for the colorimetric quantification of aromatic thiols, which can be optimized for this compound.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Aromatic thiol standard (e.g., benzyl mercaptan, or synthesized this compound)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the reaction buffer.
-
Prepare a stock solution of the aromatic thiol standard in a suitable solvent (e.g., ethanol) and create a series of dilutions in the reaction buffer to generate a standard curve.
-
-
Assay:
-
In a 96-well plate or cuvette, add a known volume of the reaction buffer.
-
Add a small volume of the DTNB stock solution.
-
Add the sample containing the unknown thiol concentration or the standard solutions.
-
Prepare a blank containing the reaction buffer and DTNB.
-
Incubate the reaction at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 412 nm using the spectrophotometer.
-
-
Quantification:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards against their concentrations to create a standard curve.
-
Determine the concentration of the thiol in the samples by interpolating their absorbance on the standard curve.
-
Synthesis for Research Purposes
The limited commercial availability and high cost of this compound may necessitate its synthesis for research purposes. Several general methods for thiol synthesis can be adapted. A common approach for preparing benzyl mercaptans involves the reaction of the corresponding benzyl halide with a sulfur nucleophile, such as thiourea followed by hydrolysis, or with sodium hydrosulfide[3][4].
Workflow for Synthesis and Pharmacological Screening
Caption: A generalized workflow for the synthesis and subsequent pharmacological evaluation of this compound.
Future Directions and Conclusion
The study of this compound and its derivatives is a nascent field with significant potential for discovery. Future research should focus on several key areas:
-
Screening for Natural Occurrence: Systematic screening of plant extracts, microbial cultures, and environmental samples using sensitive analytical techniques like GC-MS is essential to identify natural sources of this compound.
-
Elucidation of Biosynthetic Pathways: If natural sources are identified, subsequent research should focus on elucidating the enzymatic pathways responsible for the biosynthesis of this compound.
-
Comprehensive Toxicological Evaluation: A thorough assessment of the acute and chronic toxicity, as well as the mutagenic and carcinogenic potential of this compound, is crucial for understanding its health implications.
-
Investigation of Biological Activities: Screening for a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects, could reveal novel therapeutic applications.
References
- 1. echemi.com [echemi.com]
- 2. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 4. Benzyl mercaptan | 100-53-8 [amp.chemicalbook.com]
- 5. Methyl Mercaptan - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3. Phenyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Methanethiol on the Biological Oxidation of Sulfide at Natron-Alkaline Conditions | Publicación [silice.csic.es]
- 11. Influence of methanethiol on biological sulphide oxidation in gas treatment system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 13. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Solubility Profile of (3-Methylphenyl)methanethiol in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(3-Methylphenyl)methanethiol, a key aromatic thiol, presents unique solubility characteristics that are of paramount importance in its application across pharmaceutical synthesis, materials science, and chemical research. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental physicochemical principles. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds, outlines the theoretical underpinnings of its solubility, and provides a robust, self-validating experimental protocol for its precise determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to predict, measure, and manipulate the solubility of this compound to accelerate their research and development endeavors.
Introduction: The Significance of Solubility in the Application of this compound
This compound, also known as 3-methylbenzyl mercaptan, is an organosulfur compound with the chemical formula C₈H₁₀S.[1][2] Its structure, featuring a tolyl group attached to a methanethiol, imparts a unique combination of aromatic and thiol characteristics that are leveraged in a variety of chemical transformations. In the realm of drug development, the thiol group can act as a potent nucleophile or a precursor for the formation of thioethers and disulfides, functionalities present in numerous bioactive molecules.[3] Furthermore, its aromatic nature allows for a range of substitution reactions to build molecular complexity.
The solubility of a compound is a critical physicochemical parameter that governs its utility in nearly every stage of the research and development pipeline. From the initial design of a synthetic route, where solvent selection dictates reaction kinetics and yield, to the final stages of purification and formulation, where solubility determines the efficiency of crystallization and the bioavailability of a potential drug candidate, a thorough understanding of a compound's solubility is indispensable. Poor solubility can lead to significant challenges, including low reaction rates, difficult purification, and inadequate bioavailability, ultimately impeding the progress of promising research projects. This guide, therefore, aims to provide a detailed exploration of the factors governing the solubility of this compound in organic solvents and to equip the reader with the necessary tools to confidently assess and utilize this property.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound can be rationalized by examining its molecular structure and the nature of the intermolecular forces it can engage in.
The this compound molecule can be deconstructed into two key regions: a large, nonpolar aromatic ring (the methylphenyl group) and a weakly polar thiol (-SH) group. The aromatic ring is characterized by London dispersion forces, which are transient, induced dipoles that are the primary intermolecular forces in nonpolar molecules. The thiol group, while containing a polar S-H bond, is significantly less polar than the hydroxyl (-OH) group found in alcohols. This is due to the lower electronegativity difference between sulfur and hydrogen compared to oxygen and hydrogen. Consequently, hydrogen bonding in thiols is much weaker than in alcohols.[1]
Based on this structural analysis, the solubility of this compound in various organic solvents can be predicted as follows:
-
High Solubility in Nonpolar Solvents: The substantial nonpolar character of the methylphenyl group suggests that this compound will be highly soluble in nonpolar solvents such as hexane, toluene, and benzene.[4] The dominant intermolecular interactions in these systems will be van der Waals forces, which are favorable between the aromatic ring of the solute and the nonpolar solvent molecules. The solubility of the structurally similar compound toluene in a wide range of organic solvents further supports this prediction.[5][6][7]
-
Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents, such as acetone, ethyl acetate, and dichloromethane, possess dipole moments and can engage in dipole-dipole interactions. While this compound is only weakly polar, it is expected to exhibit good solubility in these solvents. The solvent's ability to solvate both the nonpolar aromatic portion and, to a lesser extent, the thiol group contributes to this favorable interaction.
-
Moderate to Low Solubility in Polar Protic Solvents: Polar protic solvents, like ethanol and methanol, are characterized by their ability to act as hydrogen bond donors. While the thiol group can act as a weak hydrogen bond donor and acceptor, the energetic favorability of the solvent's own strong hydrogen bonding network may limit the dissolution of the largely nonpolar this compound molecule. Therefore, moderate to low solubility is anticipated in these solvents. The analogous compound, thiophenol, is very soluble in ethanol, suggesting that the alkyl chain in the alcohol can interact favorably with the aromatic ring.[8]
-
Insolubility in Water: Water is a highly polar protic solvent with a strong hydrogen-bonding network. The large, nonpolar aromatic portion of this compound makes it hydrophobic, leading to a predicted low solubility in water. This is consistent with the observed low water solubility of thiophenol.[8][9]
Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity. It is crucial to note that this table is based on theoretical principles and data from analogous compounds. For precise applications, experimental verification is strongly recommended using the protocol outlined in the subsequent section.
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane | High | Strong van der Waals interactions between the nonpolar solute and solvent. |
| Toluene | High (Miscible) | "Like dissolves like"; both solute and solvent are aromatic and primarily nonpolar. | |
| Benzene | High (Miscible) | Similar to toluene, strong favorable interactions between aromatic systems. | |
| Diethyl Ether | High | The ether's alkyl groups interact well with the aromatic ring, and the polar ether linkage can interact with the thiol group.[8] | |
| Polar Aprotic | Acetone | High | The ketone's polarity can solvate the thiol group, while its organic character is compatible with the aromatic ring.[6] |
| Ethyl Acetate | High | The ester functionality provides polarity, and the ethyl and acetyl groups offer nonpolar character for favorable interactions. | |
| Dichloromethane | High | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and solvate nonpolar regions. | |
| Tetrahydrofuran (THF) | High | A versatile polar aprotic solvent with good solvating power for a wide range of organic molecules. | |
| Polar Protic | Ethanol | High | The ethyl group of ethanol can interact favorably with the aromatic ring via van der Waals forces, and the hydroxyl group can have some interaction with the thiol. Thiophenol is highly soluble in ethanol.[8] |
| Methanol | Moderate | More polar than ethanol, the strong hydrogen bonding network of methanol may be less disrupted by the largely nonpolar solute. | |
| Water | Very Low | The high polarity and strong hydrogen bonding of water make it a poor solvent for the hydrophobic this compound.[8][9] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable quantitative solubility data, a carefully designed experimental protocol is essential. The following method is based on the principle of generating a saturated solution and then quantifying the concentration of the dissolved solute using UV-Vis spectrophotometry, a technique well-suited for aromatic compounds.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of this compound solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The amount should be sufficient to ensure that undissolved solute remains after equilibration.
-
To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vigorously mix the contents of each vial using a vortex mixer for approximately 1 minute to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solute should be visually confirmed.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker bath and centrifuge them at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solute.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring that no solid particles are disturbed.
-
Transfer the aliquot to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be accurately recorded.
-
-
UV-Vis Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution over a suitable UV range.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve (derived from the Beer-Lambert Law, A = εbc), determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Molecular Interactions and Solubility: A Deeper Dive
The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and solvent molecules. A visual representation of these interactions provides a clearer understanding of the underlying principles.
Caption: Key molecular interactions governing the solubility of this compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of intermolecular forces and drawing parallels with structurally similar compounds, a predictive solubility profile has been established. More importantly, a detailed and robust experimental protocol has been outlined to enable researchers to obtain precise quantitative solubility data, which is crucial for the successful implementation of this versatile compound in their work.
While this guide offers a solid foundation, further research into the temperature dependence of solubility and the development of predictive quantitative structure-property relationship (QSPR) models for aromatic thiols would be of significant value to the scientific community. Such studies would further enhance our ability to rationally select solvents and optimize conditions for processes involving this compound and related compounds, thereby accelerating innovation in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. grokipedia.com [grokipedia.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 108-98-5: Thiophenol | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of (3-Methylphenyl)methanethiol
Abstract: This comprehensive guide provides detailed analytical methods for the accurate quantification of (3-Methylphenyl)methanethiol, a compound of interest in pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. Recognizing the inherent challenges of thiol analysis, including high reactivity and volatility, this document presents two primary validated methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). This application note is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind key experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Challenge of this compound
This compound, also known as 3-methylbenzyl mercaptan, is a volatile sulfur compound. The accurate quantification of thiols like this compound is often complicated by their chemical properties. The sulfhydryl (-SH) group is highly reactive and susceptible to oxidation, which can lead to the formation of disulfides, resulting in an underestimation of the target analyte.[1][2] Furthermore, their volatility can lead to sample loss during preparation and analysis. Therefore, robust analytical methods must address these challenges through careful sample handling, and often, chemical derivatization to enhance stability and detectability.[1][3]
This guide provides two distinct, validated approaches for the quantification of this compound, catering to different laboratory capabilities and sample matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds like this compound.[4] Coupling GC with a mass spectrometer provides high selectivity and sensitivity for confident identification and quantification. To overcome the inherent reactivity of the thiol, this protocol utilizes a derivatization step.
Principle of the Method
This method involves the derivatization of this compound with a silylating agent, which replaces the active hydrogen on the sulfhydryl group with a non-polar trimethylsilyl (TMS) group.[4] This derivatization increases the volatility and thermal stability of the analyte, while also improving its chromatographic peak shape.[5] Following derivatization, the sample is introduced into the GC-MS system for separation and detection. Quantification is achieved using an internal standard to correct for any variations in sample preparation and injection.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Detailed Protocol: GC-MS
Materials:
-
This compound standard
-
Internal Standard (e.g., 4-Bromotoluene)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
Extraction solvent (e.g., Hexane)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the anhydrous solvent. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
To 1 mL of the sample (or calibration standard), add a known amount of the internal standard solution.
-
Add 100 µL of the silylating agent.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound and the internal standard.
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Method 2: HPLC-MS/MS for Enhanced Specificity in Complex Matrices
For samples with complex matrices where co-eluting interferences can be a problem, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers superior selectivity and sensitivity.[6] This method also employs a derivatization step to improve the stability and ionization efficiency of the analyte.
Principle of the Method
This protocol utilizes a derivatization reagent that reacts specifically with the sulfhydryl group of this compound to form a stable, non-volatile derivative. This derivative is then separated by reverse-phase HPLC and detected by MS/MS in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects.[7]
Experimental Workflow: HPLC-MS/MS Analysis
Caption: Workflow for the HPLC-MS/MS quantification of this compound.
Detailed Protocol: HPLC-MS/MS
Materials:
-
This compound standard
-
Stable Isotope-Labeled this compound (e.g., d4-labeled)
-
Derivatizing Agent (e.g., 4,4'-dithiodipyridine - DTDP)
-
Reaction Buffer (e.g., pH 8.0 phosphate buffer)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC grade solvents (Acetonitrile, Methanol, Water with 0.1% Formic Acid)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the isotope-labeled internal standard in an organic solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
To 1 mL of the sample (or calibration standard), add a known amount of the isotope-labeled internal standard solution.
-
Add 500 µL of the reaction buffer and 100 µL of the DTDP solution in acetonitrile.
-
Vortex and let the reaction proceed for 15 minutes at room temperature.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the derivatized analyte with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Conditions:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the derivatized analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized analyte and its isotope-labeled internal standard.
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the isotope-labeled internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Method Validation and Quality Control
For both methods, a thorough validation should be performed according to ICH guidelines or other relevant regulatory standards. This includes assessing:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.
Conclusion
The choice between GC-MS and HPLC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method is well-suited for volatile analysis, while the HPLC-MS/MS method provides higher specificity for complex matrices. Both methods, when properly validated and implemented, provide accurate and reliable quantification of this challenging analyte. The detailed protocols and performance characteristics provided in this guide serve as a valuable resource for researchers and scientists in the development and application of these analytical techniques.
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: A Senior Scientist's Guide to Thiol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
The analysis of thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, presents significant analytical challenges due to their high reactivity, volatility, and often ultra-trace concentrations in complex matrices.[1][2][3] This guide provides an in-depth technical overview and robust protocols for the successful analysis of thiols using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the critical aspects of sample preparation, the necessity and chemistry of derivatization, optimization of GC-MS parameters, and data interpretation. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate sensitive and reliable methods for thiol quantification.
The Analytical Challenge of Thiols
Thiols are a class of organosulfur compounds that play pivotal roles in various fields. In the food and beverage industry, volatile thiols are key aroma compounds, contributing to the desirable bouquet of wines and beers, but can also be responsible for off-flavors.[1][4] In a biomedical context, low molecular weight thiols like glutathione and cysteine are crucial for maintaining cellular redox homeostasis, and their dysregulation is linked to numerous diseases.[5][6] Furthermore, in the petroleum industry, mercaptans are monitored due to their corrosive nature and unpleasant odor.[7][8]
The primary hurdles in thiol analysis by GC-MS stem from their inherent chemical properties:
-
High Reactivity and Instability: The sulfhydryl group is susceptible to oxidation, leading to the formation of disulfides, which can diminish the concentration of the target analyte and complicate quantification.[1][2][9]
-
Poor Chromatographic Behavior: The polarity of the -SH group can lead to peak tailing and poor resolution on common GC columns due to interactions with active sites in the GC system.[10]
-
Low Concentrations: Many biologically active or aroma-impact thiols are present at ng/L (parts per trillion) levels, demanding highly sensitive analytical methods.[1][3]
-
Volatility: While advantageous for GC analysis, the high volatility of some thiols can lead to sample loss during preparation.[2][11]
To overcome these challenges, a meticulously planned analytical workflow is paramount. The following sections will provide a comprehensive guide to navigate these complexities.
The Cornerstone of Success: Sample Preparation and Derivatization
A robust sample preparation strategy is the foundation of any successful thiol analysis. The primary goals are to extract the thiols from the sample matrix, stabilize them to prevent degradation, and pre-concentrate them to detectable levels.
Sample Stabilization: The First Line of Defense
Given the oxidative instability of thiols, immediate stabilization upon sample collection is critical.[9] This is often achieved by adding antioxidants or, more commonly, by derivatization, which is discussed in the next section. For biological samples, preventing enzymatic degradation is also crucial.
Extraction and Pre-concentration Techniques
The choice of extraction technique depends on the sample matrix and the volatility of the target thiols.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a powerful and solvent-free technique for the analysis of volatile thiols in liquid and solid samples.[1][12] The SPME fiber, coated with a suitable stationary phase, is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly desorbed in the GC inlet. The efficiency of HS-SPME can be significantly enhanced by optimizing parameters such as extraction time, temperature, and the addition of salt to the sample matrix.[1][12]
-
Stir Bar Sorptive Extraction (SBSE): SBSE offers a higher extraction efficiency than SPME due to the larger volume of the sorptive phase coated on the stir bar. It is particularly useful for trace-level analysis.[13]
-
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These classical techniques are also employed for thiol extraction, often in conjunction with derivatization.[6] SPE with specialized sorbents can provide excellent cleanup and concentration of thiols from complex matrices.
Derivatization: The Key to Robust Thiol GC-MS Analysis
Derivatization is arguably the most critical step in the GC-MS analysis of thiols. It serves multiple purposes:
-
Increases Stability: By capping the reactive sulfhydryl group, derivatization prevents oxidation and disulfide formation.[1][14]
-
Improves Chromatographic Properties: Derivatization reduces the polarity of thiols, leading to more symmetrical peak shapes and better resolution.[15]
-
Enhances Sensitivity: The choice of derivatizing agent can introduce a specific chemical moiety that improves ionization efficiency in the mass spectrometer, thereby lowering detection limits.[13]
Several derivatizing agents are commonly used for thiol analysis. The selection depends on the specific thiols of interest and the desired sensitivity.
Caption: A generalized workflow for the GC-MS analysis of thiol compounds.
| Derivatizing Agent | Abbreviation | Reaction Principle | Advantages | Common Applications |
| Pentafluorobenzyl Bromide | PFBBr | Nucleophilic substitution | Forms stable derivatives with excellent electron-capturing properties, ideal for sensitive detection by Electron Capture Negative Ionization (ECNI)-MS.[1][16] | Volatile thiols in food and beverages, environmental samples. |
| Ethyl Propiolate | ETP | Michael addition | A "greener" alternative to PFBBr, reacts under alkaline conditions.[13] | Flavor and fragrance analysis. |
| N-ethylmaleimide | NEM | Michael addition | Rapid and specific reaction with thiols at neutral pH, commonly used to prevent oxidation.[17][18] | Biological thiols (e.g., glutathione, cysteine). |
| Silylating Reagents (e.g., BSTFA, TMSI) | - | Silylation | Replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatography.[15] | Less volatile thiols, general derivatization of polar compounds. |
Protocol: Quantification of Volatile Thiols in Wine using HS-SPME-GC-MS with PFBBr Derivatization
This protocol is adapted from established methods for the analysis of key polyfunctional thiols in wine, such as 3-mercaptohexanol (3-MH), 3-mercaptohexylacetate (3-MHA), and 4-mercapto-4-methyl-2-pentanone (4-MMP).[1][19][20]
Materials and Reagents
-
Sample: Wine sample (e.g., Sauvignon blanc)
-
Internal Standard: Deuterated analogs of the target thiols (e.g., d2-3-MH)
-
Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent (e.g., acetone).
-
Base: Sodium hydroxide (NaOH) solution.
-
Organic Solvent: Dichloromethane (DCM), HPLC grade.
-
Salting-out agent: Sodium chloride (NaCl).
-
SPME Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Step-by-Step Protocol
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL SPME vial.
-
Add the internal standard solution to the vial.
-
Adjust the pH of the sample to approximately 11 with the NaOH solution. This deprotonates the thiol to the more nucleophilic thiolate, facilitating the reaction with PFBBr.
-
-
Extractive Derivatization:
-
Add 1 mL of the PFBBr solution in DCM to the vial.
-
Immediately cap the vial and vortex for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 1 hour with gentle agitation.
-
-
Phase Separation and Transfer:
-
Centrifuge the vial to separate the aqueous and organic layers.
-
Carefully transfer the lower organic (DCM) layer containing the derivatized thiols to a clean vial.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the DCM under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent or directly proceed to HS-SPME.
-
-
HS-SPME:
-
Add a saturated NaCl solution to the vial containing the reconstituted derivatives. This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.[1]
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the vial at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace for a set time (e.g., 30 minutes) to extract the derivatized thiols.
-
GC-MS Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Agilent 6890N or equivalent | - |
| MS System | Agilent 5973N or equivalent | - |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column suitable for a wide range of analytes. |
| Inlet | Splitless mode, 250 °C | Maximizes the transfer of analytes to the column for trace analysis. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas. |
| Oven Program | Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A typical temperature program to separate a range of volatile and semi-volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |
| MSD Temperature | 230 °C (Source), 150 °C (Quadrupole) | Standard operating temperatures. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. |
Data Analysis and Quantification
Quantification is typically performed using an internal standard method. A calibration curve is constructed by analyzing standards containing known concentrations of the target thiols and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Stable Isotope Dilution Analysis (SIDA): The use of stable isotope-labeled internal standards is the gold standard for accurate quantification.[21][22] These standards behave almost identically to the native analytes during sample preparation and analysis, effectively compensating for matrix effects and variations in recovery.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner and a column specifically designed for sulfur analysis. Ensure proper column installation.[10] |
| Low or No Signal | Analyte degradation; Inefficient derivatization; Adsorption to active sites. | Ensure proper sample stabilization and optimize derivatization conditions. Check for and deactivate active sites in the GC system.[10][23] |
| Poor Reproducibility | Inconsistent sample preparation; Variability in SPME extraction. | Standardize all sample preparation steps. Ensure consistent SPME fiber conditioning and extraction parameters. |
| Matrix Interferences | Co-eluting compounds from the sample matrix. | Optimize the GC temperature program for better separation. Use MS in SIM or MS/MS mode for increased selectivity.[17] Perform sample cleanup (e.g., SPE). |
Conclusion
The GC-MS analysis of thiol compounds is a challenging yet achievable endeavor. Success hinges on a thorough understanding of the unique chemistry of thiols and the implementation of a carefully designed analytical workflow. By prioritizing sample stabilization, employing appropriate derivatization strategies, and optimizing GC-MS parameters, researchers can obtain accurate and reliable data. The protocols and insights provided in this guide serve as a comprehensive resource for developing and validating robust methods for thiol analysis across a wide range of applications.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. q2technologies.com [q2technologies.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 14. Derivatization of thiol-containing compounds [pubmed.ncbi.nlm.nih.gov]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Thiol Detection
Abstract
Thiols, characterized by their sulfhydryl (-SH) group, are pivotal in biological systems, governing processes from protein structure and enzyme catalysis to cellular redox homeostasis. Their accurate quantification is critical in drug development, clinical diagnostics, and fundamental research. However, the inherent reactivity and often low abundance of thiols present significant analytical challenges. This guide provides a comprehensive overview of robust High-Performance Liquid Chromatography (HPLC) methods for thiol detection. We delve into the core principles and provide detailed, field-tested protocols for pre-column derivatization with UV-Vis and fluorescence detection, as well as direct analysis using electrochemical detection. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and troubleshoot effective HPLC strategies for thiol analysis.
The Analytical Challenge: Why Thiols Require Specialized HPLC Methods
Direct HPLC analysis of thiols is often impractical for two primary reasons:
-
Poor Chromaticity: Most biologically relevant thiols, such as glutathione (GSH) and cysteine (Cys), lack strong native chromophores, making them difficult to detect with standard UV-Vis detectors at the low concentrations found in biological matrices.
-
Instability: The sulfhydryl group is highly susceptible to oxidation, readily forming disulfides (e.g., GSSG from GSH). This reactivity can lead to inaccurate quantification of the reduced thiol pool if samples are not handled and stabilized appropriately.
To overcome these limitations, two principal strategies are employed: derivatization to attach a chromophoric or fluorophoric tag to the thiol group, or the use of a detector that can directly measure the electroactive sulfhydryl group.
Strategy 1: Pre-Column Derivatization with UV-Vis Detection using Ellman's Reagent
Principle & Rationale
Pre-column derivatization involves reacting the thiol in the sample with a specialized reagent before injection onto the HPLC system. One of the most established reagents for this purpose is 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent.
The reaction mechanism is a thiol-disulfide exchange. The thiol analyte (R-SH) attacks the disulfide bond of DTNB, forming a stable mixed disulfide (R-S-S-TNB) and releasing one molecule of 5-thio-2-nitrobenzoic acid (TNB). While traditional spectrophotometric methods measure the yellow TNB anion at 412 nm, HPLC methods offer superior specificity by separating the stable, derivatized thiol adduct (R-S-S-TNB) from interfering matrix components.[1][2] This approach avoids the interferences often seen with simple spectrophotometric assays.[1] A key insight for HPLC analysis is that the TNB adduct has a maximum absorbance at a different wavelength (around 326-330 nm) than the free TNB anion, providing better sensitivity for chromatographic detection.[1][3]
Experimental Workflow: DTNB Derivatization
Pre-column derivatization workflow using DTNB.
Detailed Protocol: Quantification of Glutathione (GSH) and Cysteine (Cys)
This protocol is adapted for the analysis of non-protein thiols in biological samples.[3]
1. Reagent Preparation:
-
Precipitating Solution: 5% (w/v) 5-Sulfosalicylic acid (SSA) in water. Store at 4°C.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M potassium phosphate buffer (pH 7.5). Store protected from light at 4°C.
-
Mobile Phase A: 0.1 M Sodium Phosphate, pH 2.7.
-
Mobile Phase B: Methanol.
2. Sample Preparation:
-
Homogenize tissue or cell pellets in 10 volumes of ice-cold Precipitating Solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant for derivatization.
3. Derivatization Procedure:
-
In an autosampler vial, mix 100 µL of the sample supernatant with 50 µL of the 10 mM DTNB Stock Solution.
-
Vortex briefly and incubate at room temperature for 15 minutes, protected from light.
4. HPLC Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV-Vis at 330 nm.[3]
-
Gradient Program:
-
0-10 min: 100% Mobile Phase A
-
10-25 min: Linear gradient to 100% Mobile Phase B
-
25-30 min: Hold at 100% Mobile Phase B
-
30-33 min: Return to 100% Mobile Phase A
-
33-37 min: Column re-equilibration.
-
5. Quantification:
-
Prepare calibration standards of GSH and Cys in the Precipitating Solution and derivatize them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area of the derivatized thiol against its known concentration.
Strategy 2: Pre-Column Derivatization with Fluorescence Detection
Principle & Rationale
For applications requiring higher sensitivity, fluorescence detection is the method of choice. This requires derivatization with a fluorogenic reagent—a compound that is non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reaction with a thiol. This strategy dramatically improves the signal-to-noise ratio, enabling detection at picomole levels.[4]
Two popular classes of fluorogenic reagents are bimanes and maleimides.
-
Monobromobimane (mBBr): This reagent reacts specifically with thiols under mild basic conditions to form a stable and highly fluorescent thioether derivative.[4][5][6] The reaction is rapid and can be automated, making it suitable for high-throughput analysis.[7][8]
-
N-(1-pyrenyl)maleimide (NPM): Maleimide-based reagents react with thiols via a Michael addition reaction.[9] NPM is particularly useful as it imparts the highly fluorescent pyrene moiety to the thiol, allowing for sensitive detection.[10][11]
Experimental Workflow: mBBr Derivatization
Automated pre-column derivatization workflow with mBBr.
Detailed Protocol: High-Sensitivity Analysis with Monobromobimane (mBBr)
This protocol is based on established methods for analyzing thiols in plant or cell extracts and can be automated.[7][12]
1. Reagent Preparation:
-
Extraction Buffer: 0.1 M HCl.
-
Derivatization Buffer: 200 mM CHES buffer containing 5 mM DTPA, pH 9.3.
-
mBBr Stock Solution (30 mM): Dissolve 8.1 mg of monobromobimane in 1 mL of acetonitrile. Prepare fresh and keep in the dark.
-
Stop Solution: 100 mM Methanesulfonic acid (MSA).
-
Mobile Phase A: 0.25% (v/v) Acetic Acid in water, pH 3.9.
-
Mobile Phase B: 100% Methanol.
2. Sample Preparation:
-
Homogenize or extract sample in ice-cold Extraction Buffer.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
The resulting supernatant contains the acid-stabilized free thiols.
3. Automated Derivatization and Injection (Typical Autosampler Program):
-
Aspirate 20 µL of Derivatization Buffer.
-
Aspirate 10 µL of sample supernatant.
-
Aspirate 5 µL of mBBr Stock Solution.
-
Mix contents in the needle or a mixing loop and incubate for 7.5 minutes at room temperature.[12][13]
-
Aspirate 20 µL of Stop Solution to quench the reaction.
-
Inject the entire reaction mixture (or a portion thereof) onto the HPLC system.
4. HPLC Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: Fluorescence Detector.
-
Gradient Program:
-
0-5 min: 8% Mobile Phase B
-
5-17 min: Linear gradient to 20% B
-
17-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: Return to 8% B
-
26-35 min: Column re-equilibration.
-
Strategy 3: Direct Analysis with HPLC-Electrochemical Detection (HPLC-ECD)
Principle & Rationale
Electrochemical detection offers a powerful alternative that circumvents derivatization entirely.[14] This technique is highly sensitive and selective for compounds that can be oxidized or reduced at an electrode surface. The sulfhydryl group of thiols is electroactive and can be readily oxidized at a working electrode (typically made of glassy carbon or gold) set at an appropriate potential.
The detector measures the current generated by this oxidation reaction. As the eluent from the HPLC column flows past the electrode, a peak in current is produced whenever an electroactive analyte, like a thiol, is present. The peak's height or area is directly proportional to the analyte's concentration. This method is prized for its exceptional sensitivity, often reaching femtomole levels, and its simplicity, as no chemical reaction step is needed.[15][16]
Experimental Workflow: HPLC-ECD
Direct analysis workflow using HPLC with Electrochemical Detection.
Detailed Protocol: Ultrasensitive Direct Quantification of Thiols
1. Reagent Preparation:
-
Mobile Phase: 0.1 M Monochloroacetic acid buffer, containing 2 mM octanesulfonic acid and 0.1 mM EDTA, adjusted to pH 2.7 with NaOH. All mobile phase components must be of the highest purity to minimize baseline noise. Degas thoroughly before use.
2. Sample Preparation:
-
Add an equal volume of ice-cold 10% (v/v) perchloric acid to the sample (e.g., plasma, cell homogenate).
-
Vortex for 30 seconds and let stand on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. HPLC-ECD Conditions:
-
Column: C18 Reversed-Phase, 3.0 x 100 mm, 3 µm particle size.
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Injection Volume: 10 µL.
-
Electrochemical Detector:
-
Working Electrode: Glassy Carbon.
-
Reference Electrode: Ag/AgCl.
-
Oxidation Potential: Set to +850 mV to +950 mV (optimization required based on system and analytes).
-
4. Quantification:
-
Prepare calibration standards in a matrix similar to the sample (e.g., water or diluted perchloric acid).
-
Construct a calibration curve by plotting peak area/height against concentration. Due to the high sensitivity, ensure the system is clean and the mobile phase is free of contaminants to achieve a stable baseline.
Method Comparison and Selection
The choice of method depends critically on the analytical requirements, including sensitivity, sample matrix, available equipment, and the specific thiols of interest.
| Method | Principle | Detection Limit | Advantages | Disadvantages |
| HPLC-UV (DTNB) | Pre-column derivatization | pmol range[1] | Robust, widely available equipment, good for total thiol assays. | Moderate sensitivity, potential for reagent instability.[1] |
| HPLC-Fluorescence (mBBr) | Pre-column derivatization | low pmol to fmol range[4] | High sensitivity and selectivity, suitable for complex matrices.[7] | Derivatization step adds complexity, reagent cost. |
| HPLC-ECD | Direct electrochemical oxidation | fmol range[15] | Highest sensitivity, no derivatization needed, simple sample prep. | Sensitive to mobile phase impurities, electrode fouling can occur. |
Troubleshooting and Expert Insights
-
Peak Tailing: Thiol analysis is prone to peak tailing due to interaction with active sites on the column or system. Using a mobile phase with a low pH (2.5-3.0) and adding an ion-pairing agent (e.g., octanesulfonic acid) can significantly improve peak shape.
-
Sample Stability: Thiol oxidation is the most common source of error. Always prepare samples in an acidic, deoxygenated environment and on ice. The inclusion of a chelating agent like EDTA or DTPA in buffers is crucial to sequester metal ions that catalyze thiol oxidation.
-
Baseline Noise (ECD): A noisy baseline in ECD is often due to dissolved oxygen or impurities in the mobile phase. Rigorous degassing (helium sparging is preferred) and using high-purity salts and solvents are essential for achieving low detection limits.
Conclusion
The successful quantification of thiols by HPLC is readily achievable with a well-chosen and optimized method. Pre-column derivatization with UV-Vis detection using Ellman's reagent provides a robust and accessible starting point. For higher sensitivity, fluorescence-based methods with reagents like monobromobimane offer excellent performance. For the ultimate in sensitivity and direct analysis, HPLC coupled with electrochemical detection is unparalleled. By understanding the principles behind each approach and adhering to meticulous sample handling and protocol execution, researchers can generate accurate and reliable data on these vital biomolecules.
References
- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mst.elsevierpure.com [mst.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. electrochemsci.org [electrochemsci.org]
- 16. Design of electrochemical detection of thiols based on the cleavage of the disulfide bond coupled with thionine modified gold nanoparticle-assisted amplification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of a Thioxanthone-Based Pharmaceutical Intermediate using (3-Methylphenyl)methanethiol
Introduction: The Significance of the Thioxanthone Scaffold and the Role of (3-Methylphenyl)methanethiol
The thioxanthone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of compounds with significant biological activities.[1][2] As sulfur analogs of xanthones, thioxanthones have garnered considerable interest for their potential as anti-cancer, antifungal, and antiviral agents.[3][4][5] Notably, certain thioxanthone derivatives have been investigated for their potent activity against breast cancer cell lines.[6] The functionalization of the thioxanthone nucleus is key to modulating its pharmacological profile, and the introduction of sulfur-containing moieties can significantly influence the compound's biological efficacy.
This compound, also known as 3-methylbenzyl mercaptan, is a versatile thiol reagent that serves as a valuable precursor for introducing the 3-methylbenzylthio group into target molecules. Its nucleophilic sulfur atom readily participates in reactions such as nucleophilic aromatic substitution, making it an ideal building block for the synthesis of complex pharmaceutical intermediates.[7][8] The incorporation of the 3-methylbenzylthio moiety can enhance the lipophilicity of the parent molecule and provide additional sites for metabolic interactions, potentially improving its pharmacokinetic and pharmacodynamic properties.
This application note provides a detailed protocol for the synthesis of a 3-substituted-4-chloro-thioxanthone derivative, a key intermediate in the development of novel anti-cancer agents, using this compound as a key precursor.[6] The described methodology is based on a nucleophilic aromatic substitution reaction, a fundamental transformation in organic synthesis.[7][8][9]
Physicochemical Properties and Safety Precautions
This compound
| Property | Value |
| CAS Number | 25697-56-7 |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Appearance | Colorless liquid |
| Odor | Strong, unpleasant (stench) |
Safety Precautions:
This compound and related thiols are hazardous compounds and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles at all times.
-
Inhalation: Avoid inhaling vapors. Thiols have a strong, unpleasant odor and are toxic if inhaled.[10][11]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Detailed Synthesis Protocol: 4-Chloro-3-((3-methylbenzyl)thio)-9H-thioxanthen-9-one
This protocol details the synthesis of 4-chloro-3-((3-methylbenzyl)thio)-9H-thioxanthen-9-one via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 1: Synthetic workflow for the preparation of the thioxanthone derivative.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 3,4-Dichloro-9H-thioxanthen-9-one | 281.16 | 1.0 g | 3.56 |
| This compound | 138.23 | 0.54 g (0.51 mL) | 3.91 |
| Sodium Methoxide (NaOMe) | 54.02 | 0.21 g | 3.91 |
| Methanol (MeOH) | 32.04 | 10 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,4-dichloro-9H-thioxanthen-9-one (1.0 g, 3.56 mmol).
-
Solvent Addition: Add methanol (10 mL) and tetrahydrofuran (10 mL) to the flask and stir the mixture to dissolve the starting material.
-
Thiolate Formation: In a separate vial, dissolve sodium methoxide (0.21 g, 3.91 mmol) in methanol (5 mL). To this solution, add this compound (0.54 g, 3.91 mmol) dropwise. Stir for 10 minutes at room temperature to form the sodium 3-methylbenzylthiolate.
-
Nucleophilic Addition: Add the freshly prepared sodium 3-methylbenzylthiolate solution to the solution of 3,4-dichloro-9H-thioxanthen-9-one in the round-bottom flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The formation of a new, less polar spot should be observed.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral to slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-chloro-3-((3-methylbenzyl)thio)-9H-thioxanthen-9-one as a solid.
Mechanism of the Nucleophilic Aromatic Substitution
The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, also known as the addition-elimination mechanism.[9]
Figure 2: The addition-elimination mechanism of the nucleophilic aromatic substitution.
-
Formation of the Nucleophile: Sodium methoxide, a strong base, deprotonates this compound to generate the highly nucleophilic 3-methylbenzylthiolate anion.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The electron-rich thiolate attacks the electron-deficient aromatic ring of the 3,4-dichloro-9H-thioxanthen-9-one at the carbon atom bearing a chlorine atom. This ipso-attack is favored due to the presence of electron-withdrawing groups (the carbonyl and sulfone groups in the thioxanthone core) which activate the ring towards nucleophilic attack.[7][8] This addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is further stabilized by the electron-withdrawing groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, which is a good leaving group. This results in the formation of the final product, 4-chloro-3-((3-methylbenzyl)thio)-9H-thioxanthen-9-one.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of functionalized thioxanthone derivatives with potential applications in pharmaceutical research, particularly in the development of novel anti-cancer agents. The provided protocol offers a detailed and practical guide for the synthesis of a key thioxanthone intermediate via a robust and well-understood nucleophilic aromatic substitution reaction. Adherence to the outlined safety precautions is paramount when handling thiol-containing compounds.
References
- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Uses of Thioxanthone_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
Application Note: Enhanced Detection of (3-Methylphenyl)methanethiol Through Chemical Derivatization
<
Introduction
(3-Methylphenyl)methanethiol, also known as 3-methylbenzyl mercaptan, is a volatile sulfur compound of interest in various fields, including environmental analysis, food chemistry, and pharmaceutical development. Its potent odor and potential biological activity necessitate sensitive and reliable analytical methods for its detection and quantification. However, direct analysis of this thiol can be challenging due to its volatility, susceptibility to oxidation, and lack of strong chromophores or fluorophores, which limits its detectability by common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis) or Gas Chromatography with Flame Ionization Detection (GC-FID).
Chemical derivatization offers a robust solution to overcome these analytical hurdles. By covalently modifying the thiol group with a suitable reagent, we can significantly improve the analyte's properties for analysis. This application note provides detailed protocols for three distinct derivatization strategies tailored for enhanced detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), HPLC with Fluorescence Detection (HPLC-FLD), and HPLC-UV/Vis.
The core principle behind derivatization in this context is to introduce a functional group that:
-
Increases Volatility and Thermal Stability: For GC analysis, converting the polar thiol group into a less polar, more volatile derivative prevents peak tailing and improves chromatographic separation.
-
Introduces a Fluorophore: For fluorescence detection, a non-fluorescent thiol is converted into a highly fluorescent derivative, enabling ultra-sensitive detection.
-
Introduces a Chromophore: For UV/Vis detection, a reagent with a high molar absorptivity is attached to the thiol, significantly enhancing its signal.
This guide is designed for researchers, scientists, and drug development professionals seeking to establish reliable and sensitive analytical methods for this compound and other structurally similar thiols.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: For GC-MS analysis, enhancing volatility and introducing a fragment with a characteristic mass-to-charge ratio (m/z) is paramount. Alkylation of the thiol group with pentafluorobenzyl bromide (PFBBr) is an effective strategy. The resulting thioether is more volatile and thermally stable than the parent thiol. Furthermore, the pentafluorobenzyl group is highly electronegative, making the derivative amenable to sensitive detection by electron capture negative ion chemical ionization (ECNICI) mass spectrometry.
Protocol 1: S-Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This protocol details the conversion of this compound to its pentafluorobenzyl thioether derivative.
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Sample containing this compound
-
2 mL glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 500 µL of the sample (or standard solution in methanol) in a 2 mL glass vial, add 50 µL of 1 M potassium carbonate solution.
-
Derivatization: Add 100 µL of the PFBBr solution to the vial.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and incubate at 60°C for 30 minutes in a heating block.[1]
-
Extraction: After cooling to room temperature, add 500 µL of toluene. Vortex vigorously for 1 minute to extract the derivative into the organic phase.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Analysis: Carefully transfer the upper organic layer (toluene) to an autosampler vial for GC-MS analysis.
Causality of Choices:
-
Base Catalyst (K₂CO₃): The reaction is a nucleophilic substitution where the thiolate anion attacks the PFBBr. The basic conditions generated by K₂CO₃ deprotonate the thiol, forming the more nucleophilic thiolate, thus driving the reaction forward.
-
Solvent (Acetone/Toluene): PFBBr is dissolved in acetone for the reaction. Toluene is used for liquid-liquid extraction of the nonpolar derivative, effectively separating it from the aqueous phase and concentrating it for analysis.
-
Temperature (60°C): Elevated temperature increases the reaction rate, ensuring complete derivatization within a reasonable timeframe.[1]
Expected Results: The resulting pentafluorobenzyl derivative of this compound will exhibit improved chromatographic peak shape and can be sensitively detected by GC-MS, particularly in ECNICI mode, due to the high electron affinity of the pentafluorobenzyl group.[2][3]
II. Derivatization for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle: Fluorescence detection offers exceptional sensitivity, often reaching picomole or femtomole levels.[4] Since this compound is not naturally fluorescent, derivatization with a fluorogenic reagent is necessary. Monobromobimane (mBBr) and 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (SBD-F) are excellent candidates. These reagents are themselves weakly fluorescent but react with thiols to form highly fluorescent and stable thioether adducts.[4][5]
Protocol 2: Fluorescent Labeling with Monobromobimane (mBBr)
This protocol describes the formation of a highly fluorescent derivative of this compound for HPLC-FLD analysis.
Materials:
-
This compound standard
-
Monobromobimane (mBBr) solution (40 mM in acetonitrile, prepare fresh and protect from light)[4]
-
HEPES buffer (50 mM, pH 8.0)
-
Diethylenetriaminepentaacetic acid (DTPA) solution (10 mM)
-
Methanesulfonic acid or Perchloric acid (1 M)
-
Acetonitrile, HPLC grade
-
Deionized water
-
Sample containing this compound
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of the sample (or standard), 50 µL of 50 mM HEPES buffer (pH 8.0), and 10 µL of 10 mM DTPA solution. The DTPA is a chelating agent that helps prevent metal-catalyzed oxidation of the thiol.[6]
-
Derivatization: Add 50 µL of the 40 mM mBBr solution.
-
Reaction: Vortex the mixture immediately and incubate in the dark at room temperature for 10 minutes.[6]
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M methanesulfonic acid or perchloric acid to acidify the solution and stabilize the derivative.[4][6]
-
Sample Clarification (if necessary): If the sample contains proteins, the acidification step will precipitate them. Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an HPLC vial.[4]
-
Analysis: Inject an appropriate volume into the HPLC system equipped with a fluorescence detector. Typical excitation and emission wavelengths for mBBr-thiol adducts are approximately 378 nm and 492 nm, respectively.[4][7]
Causality of Choices:
-
pH (8.0): The derivatization reaction with mBBr proceeds efficiently under slightly alkaline conditions, which favor the formation of the thiolate anion.[8]
-
Dark Incubation: mBBr and its derivatives can be light-sensitive. Performing the reaction in the dark prevents photodegradation and ensures accurate quantification.
-
Reaction Termination: Acidification stops the reaction by protonating any remaining thiols and quenching the reactivity of excess mBBr.
Protocol 3: Fluorescent Labeling with SBD-F
This protocol provides an alternative fluorescent labeling strategy using SBD-F.
Materials:
-
This compound standard
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) solution (1 mg/mL in borate buffer)
-
Borate buffer (0.1 M, pH 9.5) containing 1 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mg/mL in water, prepare fresh)
-
Hydrochloric acid (HCl), 1 M
-
Sample containing this compound
-
1.5 mL microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Reduction (Optional but Recommended): To account for any oxidized (disulfide) forms of the thiol, add 10 µL of TCEP solution to 100 µL of sample in the borate buffer. Incubate at room temperature for 10 minutes. TCEP is a potent reducing agent that cleaves disulfide bonds.[9]
-
Derivatization: Add 100 µL of the SBD-F solution to the sample.
-
Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Reaction Termination: Cool the mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction.
-
Analysis: Inject the sample into the HPLC system. The SBD-thiol derivatives are typically detected with excitation at 385 nm and emission at 515 nm.[5]
Causality of Choices:
-
Reducing Agent (TCEP): Thiols can readily oxidize to form disulfides. TCEP effectively reduces these back to the free thiol form, allowing for the measurement of the total thiol concentration.[9]
-
pH (9.5) and Temperature (60°C): These conditions are optimal for the nucleophilic aromatic substitution reaction between the thiol and SBD-F, ensuring efficient derivatization.[10]
III. Derivatization for HPLC with UV/Vis Detection
Principle: For laboratories where a fluorescence detector is unavailable, derivatization to introduce a strong chromophore can significantly enhance sensitivity for UV/Vis detection. Maleimide-based reagents are well-suited for this purpose as they react specifically with thiols via a Michael addition reaction, and various maleimides conjugated to chromophores are available.[11][12] N-(1-pyrenyl)maleimide (NPM) is an excellent choice as it attaches a pyrene group with a high molar extinction coefficient.
Protocol 4: Chromophoric Labeling with N-(1-pyrenyl)maleimide (NPM)
This protocol details the derivatization of this compound with NPM for enhanced UV/Vis detection.
Materials:
-
This compound standard
-
N-(1-pyrenyl)maleimide (NPM) solution (1 mM in acetonitrile)
-
Tris buffer (10 mM, pH 8.0)
-
Acetonitrile, HPLC grade
-
Sample containing this compound
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of the sample (or standard) with 100 µL of 10 mM Tris buffer (pH 8.0).
-
Derivatization: Add 200 µL of the 1 mM NPM solution.
-
Reaction: Vortex the mixture and let it react at room temperature for 1 hour in the dark.
-
Analysis: The reaction mixture can be directly injected into the HPLC system. The NPM-thiol derivative can be monitored at approximately 340 nm.
Causality of Choices:
-
pH (8.0): The Michael addition of the thiol to the maleimide double bond is favored at a slightly basic pH where a sufficient concentration of the nucleophilic thiolate is present.
-
Solvent (Acetonitrile): NPM has limited aqueous solubility, so acetonitrile is used as a co-solvent to keep the reagent in solution.
-
NPM Reagent: The pyrene moiety of NPM provides a strong UV absorbance, drastically increasing the signal compared to the underivatized thiol.
Data Summary & Visualization
The choice of derivatization reagent directly impacts the analytical sensitivity and the instrumentation required. The following table summarizes the key parameters for the described protocols.
| Protocol | Reagent | Analytical Technique | Key Derivative Property | Typical Detection Wavelengths/Mode | Approx. Limit of Detection |
| 1 | Pentafluorobenzyl Bromide (PFBBr) | GC-MS | Increased volatility, high electron affinity | ECNICI-MS | Low ng/L to pg/L |
| 2 | Monobromobimane (mBBr) | HPLC-FLD | High fluorescence quantum yield | Ex: ~378 nm, Em: ~492 nm | Picomole range[4] |
| 3 | SBD-F | HPLC-FLD | High fluorescence quantum yield | Ex: ~385 nm, Em: ~515 nm | Picomole range[5] |
| 4 | N-(1-pyrenyl)maleimide (NPM) | HPLC-UV/Vis | High molar absorptivity | ~340 nm | Nanomole range |
Experimental Workflow Diagrams
Caption: Workflow for PFBBr derivatization for GC-MS analysis.
Caption: Workflow for fluorescent derivatization for HPLC-FLD.
Conclusion
The derivatization protocols presented in this application note provide robust and versatile strategies for the enhanced detection of this compound. The choice of the optimal method depends on the available instrumentation, the required sensitivity, and the specific analytical goals.
-
PFBBr derivatization is the method of choice for ultra-trace analysis when GC-MS, particularly with ECNICI capabilities, is available.
-
Fluorescent labeling with mBBr or SBD-F offers exceptional sensitivity for HPLC-based analysis and is ideal for complex biological matrices.
-
NPM derivatization provides a significant enhancement for HPLC-UV/Vis systems, making it a cost-effective and accessible option for routine analysis.
By converting this compound into a derivative with superior analytical properties, researchers can achieve the low detection limits and robust quantification necessary for their work. Each protocol is built on established chemical principles, ensuring reliable and reproducible results when followed diligently.
References
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. GC-ECNICI-MS analysis of S-nitrosothiols and nitroprusside after treatment with aqueous sulphide (S2-) and derivatization with pentafluorobenzyl bromide: Evidence of S-transnitrosylation and formation of nitrite and nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the S-Alkylation of (3-Methylphenyl)methanethiol
Introduction: The Significance of Thioethers in Modern Chemistry
Thioethers, or sulfides, are a critical class of organosulfur compounds that feature prominently in medicinal chemistry, materials science, and fine chemical synthesis.[1] Their utility as synthetic intermediates is well-established, serving as precursors for the synthesis of sulfoxides, sulfones, and other valuable sulfur-containing molecules.[2] The S-alkylation of thiols represents the most direct and fundamental approach to constructing the thioether linkage. This application note provides a detailed protocol for the S-alkylation of (3-Methylphenyl)methanethiol, a versatile building block, offering insights into the reaction mechanism, a step-by-step experimental guide, and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of substituted benzyl thioethers.
Mechanistic Insights: The Basis of Thiol S-Alkylation
The S-alkylation of thiols is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] This process is analogous to the well-known Williamson ether synthesis.[3] The reaction proceeds through the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks an alkyl halide or other suitable electrophile, displacing a leaving group to form the C-S bond.
Several key factors contribute to the efficiency of this transformation:
-
Acidity of Thiols: Thiols are generally more acidic than their alcohol counterparts, facilitating deprotonation with a variety of bases.[4]
-
Nucleophilicity of Thiolates: The resulting thiolate anion is an excellent nucleophile due to the polarizability of the large sulfur atom.
-
Choice of Base: A suitable base is crucial for the quantitative generation of the thiolate. Common bases include alkali metal hydroxides, alkoxides, and carbonates.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed to solvate the cation of the base and enhance the nucleophilicity of the thiolate.
The overall transformation can be depicted as follows:
-
Deprotonation: R-SH + Base → R-S⁻ + [Base-H]⁺
-
Nucleophilic Attack: R-S⁻ + R'-X → R-S-R' + X⁻ (where X is a leaving group, typically a halide)
Generalized Protocol for S-Alkylation
The following table outlines the general reagents and conditions for the S-alkylation of this compound.
| Component | Description | Examples | Considerations |
| Thiol | The sulfur-containing starting material. | This compound | Handle in a well-ventilated fume hood due to its strong odor. |
| Alkylating Agent | An electrophile containing a good leaving group. | Alkyl halides (e.g., iodomethane, benzyl bromide), alkyl tosylates | Primary and benzylic halides are ideal for SN2 reactions. |
| Base | Deprotonates the thiol to form the nucleophilic thiolate. | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | The choice of base depends on the reaction conditions and the acidity of the thiol. |
| Solvent | Provides the medium for the reaction. | Dimethylformamide (DMF), Acetonitrile, Ethanol, Water | Polar aprotic solvents are generally preferred for SN2 reactions. Aqueous conditions can also be effective.[4] |
| Reaction Temperature | The temperature at which the reaction is conducted. | Room temperature to reflux | Dependent on the reactivity of the alkylating agent. |
| Reaction Time | The duration of the reaction. | 1 to 24 hours | Monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Detailed Experimental Protocol: Synthesis of Methyl (3-methylbenzyl) sulfide
This section provides a detailed, step-by-step procedure for the S-alkylation of this compound with iodomethane.
Materials:
-
This compound
-
Iodomethane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.38 g, 10 mmol) in 30 mL of ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (0.44 g, 11 mmol) in 10 mL of deionized water. Stir the mixture for 15 minutes at room temperature to ensure complete formation of the thiolate.
-
Addition of Alkylating Agent: Add iodomethane (1.56 g, 0.69 mL, 11 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl (3-methylbenzyl) sulfide.
Caption: Experimental workflow for the synthesis of methyl (3-methylbenzyl) sulfide.
Data Presentation: Expected Yields with Various Alkylating Agents
The following table summarizes the expected outcomes for the S-alkylation of this compound with different alkyl halides under the conditions described above.
| Alkylating Agent | Product | Expected Yield (%) | Notes |
| Iodomethane | Methyl (3-methylbenzyl) sulfide | >90 | Highly reactive alkylating agent. |
| Ethyl bromide | Ethyl (3-methylbenzyl) sulfide | 85-95 | Good reactivity. |
| Benzyl chloride | Benzyl (3-methylbenzyl) sulfide | 80-90 | Benzylic halide shows good reactivity. |
| tert-Butyl bromide | tert-Butyl (3-methylbenzyl) sulfide | <10 | Elimination (E2) is the major pathway with tertiary halides. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of the thiol. | Ensure the base is of good quality and used in a slight excess. |
| Low reactivity of the alkylating agent. | Increase the reaction temperature or use a more reactive alkylating agent (e.g., an iodide instead of a chloride). | |
| Formation of disulfide byproduct | Oxidation of the thiolate. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of elimination products | Use of a sterically hindered alkyl halide (secondary or tertiary). | Use a less hindered primary alkyl halide if possible. |
References
Application Notes and Protocols: Synthesis of Sulfur-Containing Polymers Utilizing (3-Methylphenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: The following application notes and protocols are based on established principles of sulfur-containing polymer synthesis. Due to a lack of specific literature precedents for (3-Methylphenyl)methanethiol in polymerization reactions, the protocols provided are derived from analogous reactions with structurally similar thiols, such as benzyl mercaptan. These methods should be considered as starting points and may require optimization.
Introduction: The Potential of this compound in Polymer Chemistry
This compound, also known as 3-methylbenzyl mercaptan, is an aromatic thiol that holds significant promise as a monomer for the synthesis of novel sulfur-containing polymers. The incorporation of the 3-methylphenyl group into a polymer backbone can impart unique properties, including increased thermal stability, altered solubility, and potentially enhanced refractive index compared to their aliphatic counterparts. These characteristics make polymers derived from this compound attractive for a range of applications, from advanced coatings and sealants to drug delivery matrices and specialty optical materials.
This guide provides an in-depth exploration of potential synthetic routes for incorporating this compound into polymeric structures, focusing on two robust and versatile polymerization techniques: Thiol-Ene Radical Polymerization and Polycondensation . We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the expected properties of the resulting polymers.
Thiol-Ene Radical Polymerization: A "Click" Chemistry Approach
Thiol-ene chemistry has emerged as a powerful tool in polymer synthesis due to its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. The reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (ene), forming a stable thioether linkage.
Causality of Experimental Choices
The choice of initiator, solvent, and monomer stoichiometry are critical for controlling the polymerization process and the final polymer properties.
-
Initiator: Photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), are often preferred for thiol-ene reactions as they allow for spatial and temporal control over the polymerization process with UV irradiation. Thermal initiators like azobisisobutyronitrile (AIBN) are also effective but offer less control.
-
Solvent: The choice of solvent depends on the solubility of the monomers and the resulting polymer. Anhydrous and degassed solvents are crucial to prevent side reactions and quenching of radicals.
-
Stoichiometry: A 1:1 molar ratio of thiol to ene functional groups is typically employed to achieve high molecular weight polymers. An excess of either monomer can be used to control the end-groups of the resulting polymer chains.
Experimental Workflow: Thiol-Ene Polymerization
Caption: Workflow for Thiol-Ene Polymerization.
Detailed Protocol: Synthesis of a Poly(thioether) via Thiol-Ene Polymerization
Materials:
-
This compound (purified)
-
1,6-Hexanediol diacrylate (or other suitable di-ene)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for precipitation)
Procedure:
-
Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 1,6-hexanediol diacrylate (1.0 eq) in anhydrous THF to achieve a desired monomer concentration (e.g., 1 M).
-
Initiator Addition: Add the photoinitiator, DMPA (e.g., 1 mol% with respect to the ene functional groups), to the monomer solution and stir until fully dissolved.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature. Monitor the progress of the reaction by techniques such as FTIR by observing the disappearance of the thiol S-H stretch (~2570 cm⁻¹) and the C=C stretch of the acrylate (~1635 cm⁻¹).
-
Polymer Isolation: Once the reaction has reached high conversion, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the resulting poly(thioether) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and FTIR for structural confirmation.
| Parameter | Typical Value | Justification |
| Monomer Ratio (Thiol:Ene) | 1:1 | To achieve high molecular weight polymer. |
| Photoinitiator (DMPA) | 0.1 - 2.0 mol% | To control the rate of initiation. |
| UV Wavelength | 320-400 nm | To match the absorbance of the photoinitiator. |
| Reaction Temperature | Room Temperature | Thiol-ene reactions are typically efficient at ambient temperatures. |
| Reaction Time | Minutes to hours | Dependent on initiator concentration and light intensity. |
Polycondensation: Building Polymers Step-by-Step
Polycondensation is a step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen chloride. For the synthesis of sulfur-containing polymers using this compound, a di-functional derivative of the thiol would be required, or it could be reacted with a dicarboxylic acid derivative.
Causality of Experimental Choices
-
Monomer Reactivity: The use of highly reactive monomers, such as dicarboxylic acid chlorides, is often preferred over dicarboxylic acids to drive the reaction to completion at lower temperatures and avoid the need for high vacuum to remove water.
-
Acid Scavenger: In reactions involving acid chlorides, a base such as triethylamine or pyridine is essential to neutralize the HCl byproduct, which would otherwise protonate the thiol and inhibit the reaction.
-
Solvent and Temperature: The solvent must be inert to the reactants and capable of dissolving the growing polymer chain. The reaction temperature is a critical parameter that influences the reaction rate and potential side reactions.
Experimental Workflow: Polycondensation
Electrochemical detection of (3-Methylphenyl)methanethiol
An Application Note and Protocol for the Electrochemical Detection of (3-Methylphenyl)methanethiol
Abstract
This compound is an aromatic thiol compound relevant in various chemical contexts, including as a potential contributor to aroma profiles and as an industrial intermediate. The sensitive and rapid detection of such volatile sulfur compounds is crucial for quality control and environmental monitoring. This application note presents a detailed protocol for the electrochemical detection of this compound using a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs). Electrochemical methods offer significant advantages, including high sensitivity, rapid response times, cost-effectiveness, and potential for miniaturization.[1] The protocol covers electrode preparation, modification, characterization, and the quantitative determination of the analyte using differential pulse voltammetry (DPV).
Principle of Electrochemical Detection
The detection methodology is based on the direct electrochemical oxidation of the thiol (-SH) functional group of this compound at the surface of a chemically modified electrode.
Reaction at the Electrode: The core reaction involves the oxidation of the thiol to form a disulfide, releasing protons and electrons in the process. The electrons generated are measured as a current, which is directly proportional to the concentration of the thiol in the sample.
2 R-SH → R-S-S-R + 2H⁺ + 2e⁻ (where R is the 3-methylphenylmethyl group)
Role of the Modified Electrode: A bare glassy carbon electrode often exhibits sluggish electron transfer kinetics and high overpotential for thiol oxidation.[2][3] To overcome this, the electrode surface is modified with multi-walled carbon nanotubes (MWCNTs).
-
Rationale for MWCNT Modification: MWCNTs are chosen for their unique properties that enhance electrochemical performance. They possess a large surface-to-volume ratio, which increases the electroactive area for the reaction to occur.[2] Furthermore, MWCNTs exhibit excellent electrical conductivity and possess electrocatalytic properties that facilitate electron transfer, leading to a significant decrease in the oxidation overpotential and a dramatic increase in the peak current.[2][3] This enhancement in the electrochemical signal is the key to achieving high sensitivity.
The overall detection scheme is visualized below.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in (3-Methylphenyl)methanethiol Synthesis
Welcome to the technical support guide for the synthesis of (3-Methylphenyl)methanethiol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important organosulfur compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common pitfalls of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main strategies for synthesizing this compound:
-
Nucleophilic Substitution (S-alkylation): This is the most common approach, involving the reaction of a 3-methylbenzyl halide (typically the bromide) with a sulfur nucleophile. Common sulfur sources include thiourea, sodium hydrosulfide, or potassium thioacetate.[1][2]
-
Reduction of Sulfonyl Derivatives: This route involves the reduction of 3-methylbenzenesulfonyl chloride or a related derivative to the corresponding thiol.[3][4] Common reducing agents include zinc/acid or triphenylphosphine.[5][6]
-
Grignard Reaction: This method involves forming a Grignard reagent from a 3-methylbenzyl halide or an aryl halide, followed by quenching with elemental sulfur (S₈) and a reductive workup.[7]
Q2: Disulfide formation is a major issue in my reaction. Why does it happen and how can I prevent it?
A2: The formation of bis(3-methylbenzyl) disulfide is caused by the oxidation of the target thiol product. Thiolates (RS⁻) and thiols (RSH) are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, and this process is often catalyzed by trace metal impurities or proceeds rapidly under basic conditions.[8] To minimize this side reaction:
-
Use an Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to exclude oxygen.
-
Degas Solvents: Before use, degas all solvents by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reductive Workup: Quench the reaction with a mild reducing agent like sodium bisulfite (NaHSO₃) or dithiothreitol (DTT) to reduce any disulfide formed back to the thiol before extraction.
Q3: I'm seeing significant formation of bis(3-methylbenzyl) sulfide. What causes this thioether byproduct?
A3: This byproduct forms when the newly generated (3-methylphenyl)methanethiolate anion, a potent nucleophile, attacks a second molecule of the starting 3-methylbenzyl bromide electrophile.[2] This is essentially a Williamson thioether synthesis competing with your desired reaction. To mitigate this:
-
Control Stoichiometry: Use a significant excess of the sulfur nucleophile (e.g., 2-5 equivalents of sodium hydrosulfide) to ensure the benzyl bromide is more likely to react with it rather than the product thiolate.[2]
-
Slow Addition: Add the 3-methylbenzyl bromide slowly to a solution of the sulfur nucleophile. This maintains a low concentration of the electrophile, favoring the primary reaction.
Q4: My starting 3-methylbenzyl bromide appears to be degrading, leading to inconsistent results. What are the likely causes?
A4: 3-Methylbenzyl bromide is a reactive benzylic halide and can be sensitive to hydrolysis and other side reactions.
-
Hydrolysis: Exposure to moisture, especially with basic or nucleophilic impurities, can lead to the formation of 3-methylbenzyl alcohol. Ensure you are using anhydrous solvents and reagents.
-
Impurities: Commercial benzyl halides can contain impurities like benzaldehyde from oxidation.[9] Benzaldehyde can react with nucleophiles and complicate your reaction and purification. It is recommended to use freshly purified or high-purity starting material.[9]
Synthesis Route Troubleshooting Guides
This section provides in-depth troubleshooting for the most common synthesis pathway.
Route 1: Nucleophilic Substitution from 3-Methylbenzyl Bromide
This is often the first choice for synthesis due to the availability of starting materials.[10][11] The general scheme involves reacting 3-methylbenzyl bromide with a sulfur source. The thiourea method is highlighted here as it avoids the use of highly odorous and easily oxidized reagents directly.[12]
Problem 1: Low or No Conversion of 3-Methylbenzyl Bromide
| Possible Cause | Explanation & Validation | Recommended Solution |
| Poor Reagent Quality | Thiourea can degrade over time. 3-Methylbenzyl bromide can hydrolyze if stored improperly. Validate by checking the melting point of thiourea or running an NMR of the benzyl bromide. | Use fresh, high-purity reagents. If necessary, recrystallize the thiourea from ethanol. Distill the 3-methylbenzyl bromide under reduced pressure if impurities are suspected. |
| Insufficient Reaction Time/Temp | The formation of the isothiouronium salt can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the starting material. | Increase the reflux time in Step 1. Ensure the solvent (typically ethanol or methanol) is maintaining a vigorous reflux. Typical reaction times are 2-4 hours.[13] |
| Incorrect Stoichiometry | An insufficient amount of thiourea will result in unreacted starting material. | Use a slight excess of thiourea (1.1 to 1.2 equivalents) to drive the reaction to completion. |
Problem 2: Low Yield After Hydrolysis (Step 2) with Byproduct Formation
This is the most common area for yield loss. A logical troubleshooting approach is necessary.
Key Side Reactions and Their Mitigation
The primary challenge in benzylic thiol synthesis is managing the competing reaction pathways available to the reactive starting materials and intermediates.
Optimized Experimental Protocol: The Thiourea Route
This protocol is designed to maximize yield by controlling the key variables identified in the troubleshooting guide.
Materials:
-
3-Methylbenzyl bromide (1.0 eq)[14]
-
Thiourea (1.1 eq)
-
Ethanol, 200 proof
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM) or Diethyl Ether
-
Sodium Bisulfite (NaHSO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Step 1: Formation of S-(3-Methylbenzyl)isothiouronium Bromide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylbenzyl bromide (1.0 eq) and thiourea (1.1 eq).
-
Add ethanol (approx. 5 mL per gram of benzyl bromide).
-
Heat the mixture to a gentle reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the 3-methylbenzyl bromide spot is no longer visible (typically 2-3 hours).
-
Once complete, cool the mixture to room temperature. The isothiouronium salt may precipitate as a white solid. Do not isolate it.
-
-
Step 2: Hydrolysis to the Thiol
-
Prepare a solution of NaOH (3.0 eq) in water (approx. 4 mL per gram of NaOH). Important: Degas this solution by bubbling nitrogen through it for at least 15 minutes.
-
Add the degassed NaOH solution to the reaction flask from Step 1.
-
Heat the mixture to reflux under nitrogen for 2-4 hours. The hydrolysis progress can be monitored by TLC, observing the disappearance of the polar salt and the appearance of the less polar thiol product.
-
After the reaction is complete, cool the flask in an ice bath to 0-5 °C.
-
-
Step 3: Workup and Purification
-
While stirring in the ice bath, slowly and carefully acidify the reaction mixture to pH ~1 by adding concentrated HCl. This protonates the thiolate to the thiol and neutralizes excess NaOH. Monitor the pH with litmus paper or a pH meter.
-
Add a small amount of sodium bisulfite (NaHSO₃) solution to the mixture to quench any potential oxidants.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic layers and wash with water (1x), then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). Caution: Do not heat the product excessively as it can be volatile and susceptible to oxidation.
-
The crude product is often of sufficient purity for many applications. If further purification is needed, vacuum distillation is the preferred method.
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. US3326981A - Process for the preparation of aromatic thiols - Google Patents [patents.google.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-甲基苄基溴 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-methylbenzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 12. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 3-Methylbenzyl bromide(620-13-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Storage and Handling of 3-Methylbenzyl Mercaptan
Welcome to the technical support guide for the proper storage and handling of 3-methylbenzyl mercaptan. This resource is designed for researchers, scientists, and professionals in drug development who utilize thiols in their experimental workflows. Unwanted oxidation of thiol compounds is a frequent challenge that can compromise sample integrity, leading to failed reactions and inconsistent results. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the stability of your 3-methylbenzyl mercaptan.
The Challenge: Oxidation of 3-Methylbenzyl Mercaptan
3-Methylbenzyl mercaptan, like other thiols, is susceptible to oxidation. The primary degradation pathway involves the conversion of two thiol molecules into a disulfide dimer. This process is often catalyzed by factors commonly present in a laboratory environment, such as atmospheric oxygen, trace metal ions, and alkaline conditions.[1] The deprotonated form of the thiol, the thiolate anion (R-S⁻), is significantly more nucleophilic and thus more readily oxidized than its protonated counterpart (R-SH).[2]
Frequently Asked Questions & Troubleshooting
Q1: I've noticed a decrease in the purity of my 3-methylbenzyl mercaptan over time, even when stored in a sealed container. What is the likely cause?
A1: The most probable cause is gradual oxidation due to the presence of atmospheric oxygen trapped in the headspace of the container. Even in a tightly sealed vial, the oxygen present can be sufficient to initiate and sustain the oxidation process. This is particularly true if the container has been opened multiple times. The formation of the corresponding disulfide is the most common degradation pathway.[1]
Troubleshooting Steps:
-
Inert Gas Overlay: Before sealing the container for storage, displace the air in the headspace with a dry, inert gas such as argon or nitrogen.[3]
-
Proper Sealing: Ensure the container has a high-integrity seal. For long-term storage, consider using ampoules or vials with Teflon®-lined caps.
-
Minimize Headspace: If possible, transfer the material to a smaller container that it mostly fills to reduce the amount of trapped oxygen.
Q2: My reaction involving 3-methylbenzyl mercaptan is giving low yields. Could oxidation during the experiment be the culprit?
A2: Yes, this is a very common issue. If your reaction buffer or solvents are not deoxygenated, the thiol can oxidize before it has a chance to react as intended. This is especially problematic in reactions with slower kinetics or those performed at a pH above 7, where the more reactive thiolate anion is more prevalent.[2]
Troubleshooting Steps:
-
Degas Solvents: Prior to your experiment, thoroughly degas all solvents and buffers. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.[1]
-
pH Control: If your experimental conditions allow, maintaining a slightly acidic pH (e.g., 6.0-7.0) can help to keep the thiol in its less reactive protonated state, slowing the rate of oxidation.[1]
-
Use Fresh Samples: Whenever possible, use a freshly opened or properly stored sample of 3-methylbenzyl mercaptan for your reactions.
Q3: Are there any chemical additives I can use to prevent oxidation in my stock solutions?
A3: Absolutely. The addition of antioxidants or chelating agents to your stock solutions can significantly enhance stability.
Recommended Additives:
-
Reducing Agents: For applications where a small amount of a reducing agent will not interfere, compounds like Tris(2-carboxyethyl)phosphine (TCEP) can be added. TCEP is a potent, stable, and odorless reducing agent that is effective over a wide pH range.[4]
-
Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe²⁺) are potent catalysts for thiol oxidation.[5] Adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can sequester these metal ions, preventing them from participating in the oxidative process.[6]
Data Summary Table: Common Additives for Thiol Stabilization
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| TCEP | 1-5 mM | Reducing Agent | Odorless and stable, but may interfere with certain downstream applications. |
| DTT | 1-10 mM | Reducing Agent | Strong reducing agent, but has a strong odor and is less stable than TCEP. |
| EDTA | 1-5 mM | Chelating Agent | Sequesters catalytic metal ions. Incompatible with reactions requiring free divalent cations.[6] |
Visualizing the Problem: The Oxidation Pathway
The following diagram illustrates the primary mechanism of thiol oxidation to a disulfide, highlighting the key factors that promote this unwanted reaction.
Caption: Oxidation of 3-methylbenzyl mercaptan to its disulfide dimer.
Experimental Protocols
Protocol 1: Inert Gas Sparging and Blanketing for Storage
This protocol describes how to prepare a container of 3-methylbenzyl mercaptan for storage under an inert atmosphere to prevent oxidation.
Materials:
-
Container of 3-methylbenzyl mercaptan
-
Source of dry, high-purity nitrogen or argon gas with a regulator
-
Schlenk line or a manifold with a bubbler[7]
-
Needles and tubing
-
Septum-sealed cap for the container
Procedure:
-
Prepare the Inert Gas Source: Ensure your inert gas source is properly set up with a regulator to control the gas flow. The gas should be passed through a drying tube if not already of high purity.
-
Seal the Container: If not already sealed, cap the container with a rubber septum.
-
Insert Needles: Carefully insert two needles through the septum: one long needle that reaches below the surface of the liquid (the sparging needle) and one short needle that remains in the headspace (the vent needle).[8]
-
Initiate Sparging: Start a gentle flow of inert gas through the long needle. You should see bubbles forming in the liquid. The gas exiting the vent needle can be monitored via a bubbler. A flow rate of 1-2 bubbles per second is typically sufficient.[9]
-
Sparging Duration: Continue sparging for 15-30 minutes to ensure that dissolved oxygen has been adequately removed from the liquid.[1]
-
Blanketing: After sparging, raise the long needle so that its tip is in the headspace above the liquid. Continue the flow of inert gas for another 2-3 minutes to displace the air in the headspace.
-
Seal for Storage: While the inert gas is still flowing, remove the vent needle first, and then the gas inlet needle. This maintains a positive pressure of inert gas inside the container.
-
Final Sealing: For added security, wrap the septum and neck of the container with Parafilm.
-
Storage: Store the container in a cool, dark place as recommended by the manufacturer.[10]
Protocol 2: Quantification of Thiol Oxidation via HPLC
This protocol provides a general method to assess the extent of oxidation by separating and quantifying the remaining 3-methylbenzyl mercaptan and its disulfide dimer.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Samples of 3-methylbenzyl mercaptan (both fresh and aged)
-
Reference standard for the corresponding disulfide (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase gradient. A common starting point for aromatic compounds is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Sample Preparation: Dilute a small amount of your 3-methylbenzyl mercaptan sample in the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 1 mg/mL, followed by further dilution if necessary).
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where both the thiol and disulfide absorb, typically around 254 nm for aromatic compounds.
-
Gradient: A linear gradient from low to high organic content (e.g., 30% B to 90% B over 20 minutes) is a good starting point for method development. The disulfide, being less polar, will typically have a longer retention time than the mercaptan.
-
-
Analysis:
-
Inject a sample of fresh, unoxidized 3-methylbenzyl mercaptan to determine its retention time.
-
Inject your aged or experimental sample. The appearance of a new, later-eluting peak is indicative of disulfide formation.
-
Quantify the relative peak areas to determine the percentage of oxidized material. If a reference standard for the disulfide is available, a calibration curve can be constructed for more accurate quantification.[11]
-
Workflow for Preventing Oxidation
The following diagram outlines a comprehensive workflow to minimize the oxidation of 3-methylbenzyl mercaptan during storage and experimental use.
Caption: A comprehensive workflow for preventing the oxidation of 3-methylbenzyl mercaptan.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. How To [chem.rochester.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (3-Methylphenyl)methanethiol in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (3-Methylphenyl)methanethiol. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its limited stability in solution. Here, we provide in-depth, field-proven insights and protocols to help you mitigate degradation, troubleshoot common issues, and ensure the integrity of your experiments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical principles behind the degradation of this compound.
Q1: What is this compound, and why is it unstable in solution?
This compound, also known as 3-methylbenzyl mercaptan, is an organosulfur compound featuring a thiol (-SH) group attached to a benzyl structure.[1][2] The thiol group is highly reactive and susceptible to oxidation.[3] The primary degradation pathway in solution is the oxidative coupling of two thiol molecules to form a disulfide (-S-S-) bond, yielding bis(3-methylphenyl)disulfide.[4] This dimerization eliminates the reactive free thiol group, which is often the desired functional moiety for subsequent reactions, leading to decreased purity and reactivity in your experiments.[4]
Caption: Primary oxidative degradation pathway of this compound.
Q2: What are the key factors that accelerate the degradation of my thiol solution?
Several environmental and chemical factors can significantly accelerate the oxidation of this compound. Understanding these is the first step toward prevention.
| Factor | Effect on Stability | Causality and Scientific Rationale |
| Oxygen (Air) | High Impact | Molecular oxygen is the primary oxidizing agent. The thiol group readily reacts with dissolved oxygen, leading to disulfide formation.[4][5] Handling the compound on an open bench without inert gas protection is a common cause of rapid degradation.[4] |
| pH | High Impact | The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). This equilibrium is pH-dependent, with the thiolate form becoming more prevalent at alkaline pH (typically > 8).[6][7] The thiolate anion is significantly more nucleophilic and far more susceptible to oxidation than the protonated thiol.[6][7] Therefore, stability dramatically decreases as pH increases. |
| Trace Metal Ions | High Impact | Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[5][6] These ions can be present as impurities in buffer salts or leach from glassware or equipment, facilitating redox reactions that accelerate disulfide formation. |
| Temperature | Moderate Impact | Higher temperatures increase the rate of chemical reactions, including oxidation.[4] While freezing is not always necessary, storing solutions at elevated temperatures (e.g., room temperature or above) will shorten their viable shelf-life compared to refrigeration (2-8 °C).[8] |
| Light | Low to Moderate Impact | Exposure to light, especially UV light, can provide the energy to initiate radical-based oxidation pathways. To minimize this variable, storing solutions in amber vials or in the dark is a standard best practice.[4] |
Section 2: Proactive Stabilization Strategies & Protocols
This section provides actionable protocols and best practices to maintain the integrity of your this compound solutions.
Q3: What are the recommended storage conditions for the neat compound and its solutions?
Proper storage is critical to preserving the quality of your thiol. Adherence to these conditions will maximize its shelf-life.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) for short-term. -20 °C to -80 °C for long-term. | Slows the rate of potential degradation reactions.[4][8] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents oxidation by displacing atmospheric oxygen.[4][9] |
| Light | In the dark (Amber vial or wrapped in foil). | Minimizes light-induced degradation pathways.[4] |
| Container | Tightly sealed container with a PTFE-lined cap. | Protects from atmospheric oxygen and moisture.[4][10] |
Q4: How can I prepare a stable solution of this compound?
The key to a stable solution is the rigorous exclusion of oxygen from the moment of preparation.
Caption: Workflow for preparing a stabilized thiol solution.
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Deoxygenation: Before use, thoroughly degas your chosen solvent (e.g., ethanol, DMF, DMSO). This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[6]
-
Inert Atmosphere: Perform all subsequent steps under a positive pressure of inert gas, either in a glovebox or using a Schlenk line.[4]
-
Addition of Stabilizers (Recommended):
-
Chelating Agent: To sequester catalytic metal ions, add a stock solution of EDTA to your deoxygenated solvent to a final concentration of 1-5 mM.[6]
-
Reducing Agent: To maintain a reducing environment, add a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.[6][11]
-
-
Dissolving the Thiol: Using a gas-tight syringe, carefully transfer the desired amount of this compound into the stabilized, deoxygenated solvent.
-
Storage: Tightly seal the container (e.g., a Schlenk flask or septum-capped vial) and wrap it with paraffin film. Store in the dark at 2-8 °C.[4]
Q5: Which chemical additives are best for stabilizing my solution?
Adding a chelating agent and a reducing agent is a highly effective "belt and suspenders" approach to chemical stabilization.
-
Chelating Agents (e.g., EDTA): These compounds work by "trapping" or sequestering trace metal ions that catalyze oxidation. By adding 1-10 mM EDTA, you effectively remove these catalysts from the solution.[6]
-
Reducing Agents/Antioxidants: These agents either reverse disulfide formation or prevent it altogether. TCEP is often the superior choice for proactive stabilization.[6][11]
| Reducing Agent | Mechanism & Use Case | Advantages | Disadvantages |
| TCEP | Reverses disulfide bonds. Does not contain a thiol group. | Odorless, highly stable, effective over a wide pH range.[6] Does not need to be removed before subsequent reactions (e.g., thiol-maleimide chemistry).[6][11] | Can potentially react with certain reagents like haloacetamides under specific conditions.[11] |
| DTT / BME | Reverses disulfide bonds. Contains thiol groups. | Highly effective and widely used. | Strong, unpleasant odor. Less stable than TCEP.[11] Must be removed before reactions where they would compete with the target thiol.[6] |
Section 3: Troubleshooting Common Experimental Issues
Even with precautions, issues can arise. This section provides a logical framework for troubleshooting.
Caption: Troubleshooting workflow for low-yield reactions.
Problem: My reaction yield is low, and I suspect my this compound has degraded.
Answer: This is a very common issue. Thiol oxidation is the most likely culprit, as the disulfide dimer will not participate in the desired reaction.
-
Confirmation: You can confirm the presence of free thiols using a colorimetric assay like Ellman's Reagent (DTNB), which reacts specifically with free -SH groups.[11] A lower-than-expected concentration indicates oxidation.
-
Solution (Rescue & Prevention):
-
Pre-treat your solution: Before use in a reaction, add a small amount of a reducing agent like TCEP (a 1-5 molar excess relative to the suspected disulfide) and incubate for 15-30 minutes to reduce any formed disulfide bonds back to the active thiol.
-
Review your protocol: Re-evaluate your handling and storage procedures against the guidelines in Section 2. Ensure your solvents are rigorously deoxygenated and you are maintaining a strict inert atmosphere.[4]
-
Problem: I'm observing a fine white precipitate forming in my solution over time.
Answer: The precipitate is very likely the bis(3-methylphenyl)disulfide dimer. As the thiol oxidizes, the resulting disulfide may have lower solubility in your chosen solvent system, causing it to precipitate out. This is a clear visual indicator of degradation.
-
Solution: The solution has already degraded significantly. It is best to discard it and prepare a fresh solution following the stabilization protocols outlined in this guide (Protocol 1). To prevent recurrence, ensure you are using deoxygenated solvents, adding stabilizers like EDTA and TCEP, and storing the solution properly under an inert atmosphere at a low temperature.[4][6]
Problem: Can I adjust the pH of my solution to improve stability?
Answer: Yes, pH control is a powerful tool for improving stability. The rate of thiol oxidation increases significantly at alkaline pH (above 8) due to the formation of the highly reactive thiolate anion.[6][7]
-
Recommendation: If your experimental conditions permit, maintaining the solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) will keep the compound predominantly in its more stable protonated (-SH) form, dramatically slowing the rate of oxidation.[6][12] Always use high-purity, deoxygenated buffers for pH control.
References
- 1. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Nucleophilic Substitution with (3-Methylphenyl)methanethiol
Welcome to the technical support center for optimizing nucleophilic substitution reactions using (3-Methylphenyl)methanethiol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile thiol nucleophile. Here, we move beyond basic protocols to address the common challenges and subtle nuances that can significantly impact reaction success, providing actionable solutions grounded in mechanistic principles.
Core Principles: Understanding the Reactivity of this compound
This compound, like other thiols, is a potent nucleophile, particularly after deprotonation to its corresponding thiolate. Several key characteristics govern its reactivity:
-
Acidity: Thiols are generally more acidic than their alcohol counterparts.[1][2] The pKa of a typical alkanethiol is around 10-11, making it roughly 100,000 times more acidic than an alcohol (pKa ~16-17).[1][2][3] This means that relatively mild bases can quantitatively generate the highly nucleophilic thiolate anion.
-
Nucleophilicity: The thiolate anion (Ar-CH₂S⁻) is an excellent nucleophile.[1] Sulfur's large size and polarizability allow its electron cloud to be easily distorted, facilitating bond formation with electrophilic centers, even from a distance.[4] This high polarizability makes thiolates particularly effective in S_N2 reactions, where they tend to favor substitution over elimination, even with secondary alkyl halides.[1][2]
-
Redox Sensitivity: The primary vulnerability of thiols is their susceptibility to oxidation, which leads to the formation of a disulfide (Ar-CH₂-S-S-CH₂-Ar) byproduct.[1][5] This is a critical consideration during reaction setup, workup, and purification.
Below is a diagram illustrating the fundamental S_N2 reaction pathway.
Caption: Generalized S_N2 mechanism for a thiolate nucleophile.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yield is very low or non-existent. What are the most likely causes?
Low yield is a common problem that can often be traced back to a few key areas.[6] A systematic diagnosis is the best approach.
-
Cause A: Incomplete Deprotonation. The thiolate is the active nucleophile, not the neutral thiol. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Choose a base with a pKaH (pKa of the conjugate acid) at least 2-3 units higher than the pKa of the thiol (~10-11). Ensure you are using at least 1.0-1.1 equivalents of the base. See the Base Selection table below for recommendations.
-
-
Cause B: Poor Solvent Choice. The solvent plays a critical role in stabilizing reactants and intermediates.
-
Solution: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally optimal.[4] They solvate the counter-ion of the base (e.g., Na⁺, K⁺) but do not form strong hydrogen bonds with the thiolate nucleophile, leaving it "naked" and highly reactive.[7][8] Protic solvents (like ethanol or water) can solvate the thiolate through hydrogen bonding, reducing its nucleophilicity.[4]
-
-
Cause C: Inactive Electrophile or Poor Leaving Group. The reaction rate is highly dependent on the quality of the leaving group and the steric accessibility of the electrophilic carbon.
-
Solution: Ensure your electrophile is suitable. The reactivity order for alkyl halides is R-I > R-Br > R-Cl. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups. Avoid sterically hindered electrophiles (e.g., tertiary halides) as they will favor elimination pathways or fail to react.[9]
-
-
Cause D: Water or Oxygen Contamination. Water can protonate the thiolate, quenching the nucleophile.[6] Oxygen can oxidize the thiol to a disulfide, consuming the starting material.[5][10]
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[5] Degassing the solvent before use by sparging with an inert gas is highly recommended.
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I see a significant amount of a higher molecular weight byproduct, likely the disulfide. How can I prevent this?
Disulfide formation is the most common side reaction.[5][11] It is an oxidative process that competes with the desired nucleophilic substitution.
-
Primary Cause: Exposure to atmospheric oxygen. The deprotonated thiolate is particularly susceptible to oxidation.[10] This can be exacerbated by the presence of trace metal ions which can catalyze the oxidation.[12]
-
Prevention Strategy 1: Rigorous Inert Atmosphere. This is the most critical factor.[5] Ensure the reaction flask is thoroughly purged with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction and workup. Use solvents that have been de-oxygenated.[5]
-
Prevention Strategy 2: Control pH. While basic conditions are required to form the thiolate, excessively high pH can promote oxidation.[11] Avoid using large excesses of strong, soluble bases like NaOH or KOH if possible. Heterogeneous bases like K₂CO₃ can be effective while maintaining a more controlled pH.
-
Remediation: If disulfide has already formed, it can often be reduced back to the thiol. During workup, a mild reducing agent like dithiothreitol (DTT) can be added to cleave the disulfide bond before purification.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose base for deprotonating this compound?
There is no single "best" base, as the optimal choice depends on the substrate and solvent. However, here is a comparison of common options:
| Base | pKaH (approx.) | Type | Recommended Solvent | Notes |
| NaH (Sodium Hydride) | ~36 | Strong, Non-nucleophilic | THF, DMF | Excellent choice. Reacts irreversibly to produce H₂ gas. Use with caution. Requires strictly anhydrous conditions.[1] |
| K₂CO₃ (Potassium Carbonate) | ~10.3 | Moderate, Non-nucleophilic | DMF, Acetonitrile | A very common, safe, and effective choice. It is a heterogeneous base, which can moderate reactivity. |
| Cs₂CO₃ (Cesium Carbonate) | ~10.3 | Moderate, Non-nucleophilic | DMF, Acetonitrile | Often provides higher yields than K₂CO₃ due to the higher solubility of the cesium thiolate salt. |
| DBU (1,8-Diazabicycloundec-7-ene) | ~13.5 | Strong, Non-nucleophilic | THF, Acetonitrile, DCM | A strong, organic-soluble base. Useful for reactions where inorganic salts are problematic. |
| NaOH / KOH | ~15.7 | Strong, Nucleophilic | Protic Solvents, Phase Transfer | Generally avoided in aprotic solvents due to low solubility and potential for competing hydrolysis of the electrophile. |
Q2: How does solvent choice impact the reaction rate?
The solvent has a profound effect on the nucleophilicity of the thiolate.[8]
| Solvent Type | Examples | Effect on Thiolate Nucleophilicity | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Maximizes | These solvents do not strongly solvate the anionic nucleophile, leaving it highly reactive and "naked". This leads to the fastest S_N2 rates.[4] |
| Polar Protic | Water, Ethanol, Methanol | Reduces | These solvents form a "cage" around the thiolate via hydrogen bonding, stabilizing it and lowering its energy. This blunts its nucleophilic power.[4][7] |
| Nonpolar | Toluene, Hexane | Minimal | Generally poor choices as the ionic thiolate salt has very low solubility, preventing it from entering the solution to react. |
Q3: Can I use this thiol in an S_N1 reaction?
While the thiolate is a powerful nucleophile for S_N2 reactions, the neutral thiol can act as a nucleophile in S_N1 reactions, though it is less common. In an S_N1 reaction, the rate-determining step is the formation of a carbocation from the electrophile.[9][15] The thiol then traps this carbocation. Since the nucleophile is not involved in the rate-determining step, its potency is less critical.[16] However, competing reactions with the solvent (solvolysis) are a major concern, especially if using protic solvents like alcohols.
Appendix: General Experimental Protocol
This is a representative protocol for the S-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aq. NH₄Cl
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add finely ground K₂CO₃ (1.5 equivalents).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Reagent Addition: Add anhydrous DMF via syringe. Stir the suspension. Add this compound (1.0 equivalent) via syringe.
-
Thiolate Formation: Stir the mixture at room temperature for 15-20 minutes to allow for deprotonation.
-
Electrophile Addition: Add benzyl bromide (1.05 equivalents) dropwise via syringe.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting thiol is consumed. Gentle heating (40-50 °C) may be required for less reactive electrophiles.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aq. NH₄Cl, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude thioether by flash column chromatography on silica gel.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Methanethiol - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude (3-Methylphenyl)methanethiol
Welcome to the technical support center for the purification of (3-Methylphenyl)methanethiol (CAS 25697-56-7). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity material for their experiments. We will address common issues in a practical question-and-answer format, explaining the chemical principles behind each step to ensure robust and reproducible outcomes.
I. Initial Characterization: Know Your Compound and Its Enemies
Before any purification, a thorough understanding of the target compound and potential impurities is critical.
This compound , also known as 3-methylbenzyl mercaptan, is an aromatic thiol with properties that dictate the purification strategy.[1][2] Its sulfhydryl (-SH) group is weakly acidic, a key feature we will exploit.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Density | 1.015 g/cm³ | [1] |
| Acidity (pKa) | ~10-11 (estimated, typical for thiols) | [4][5] |
| Appearance/Odor | Colorless liquid, strong unpleasant odor | [3][6] |
Common Impurities:
-
Starting Materials: Unreacted 3-methylbenzyl halide or 3-methylbenzaldehyde.
-
Side-Reaction Products: Bis(3-methylphenyl)methyl disulfide (the corresponding disulfide), thioethers.
-
Reagents: Phase-transfer catalysts, residual base or acid from synthesis.
-
Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO).
II. Frequently Asked Questions (FAQs) - First-Pass Purification
This section covers fundamental questions related to the initial cleanup of the crude product.
Question 1: My crude this compound contains acidic and basic impurities from the synthesis. What is the simplest and most effective initial purification step?
Answer: The most straightforward initial cleanup is an acid-base liquid-liquid extraction . This technique leverages the differing solubilities of acidic, basic, and neutral compounds in aqueous and organic phases.[7] Because your target thiol is weakly acidic, we can selectively move it, or the impurities, between layers.[3][4]
The strategy is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) sequentially with an acidic solution, a basic solution, and finally brine.
-
Acid Wash (e.g., 1M HCl): This step protonates and removes basic impurities (like residual amines) by making them water-soluble salts.[8]
-
Base Wash (e.g., 5% NaOH or NaHCO₃): This is the critical step. The thiol is deprotonated to form a sodium thiolate salt, which is soluble in the aqueous layer.[9] This effectively separates it from neutral organic impurities (like starting halides or disulfide byproducts) which remain in the organic layer. The aqueous layer containing the thiolate is then collected, re-acidified to regenerate the neutral thiol, and extracted back into an organic solvent.[9][10]
-
Brine Wash (Saturated NaCl solution): This final wash helps to remove residual water from the organic layer before drying.[9]
Caption: Workflow for purifying thiols via acid-base extraction.
Question 2: I've noticed my product turning slightly cloudy or forming a solid over time. What's happening and how can I prevent it?
Answer: You are likely observing the oxidation of your thiol to its corresponding disulfide, bis(3-methylphenyl)methyl disulfide . This is the most common degradation pathway for thiols.[4] The reaction is often catalyzed by trace metals, light, or atmospheric oxygen, especially under basic conditions.
Prevention Strategies:
-
Work under an inert atmosphere: When possible, handle the thiol under nitrogen or argon to minimize contact with oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them by sparging with nitrogen or using a freeze-pump-thaw cycle can be beneficial.
-
Avoid Trace Metals: Ensure all glassware is scrupulously clean.
-
Store Properly: Store the purified product in a sealed, amber vial under an inert atmosphere and in a refrigerator or freezer to slow down oxidation.
III. Troubleshooting Guide: Advanced Purification
This section addresses more complex purification challenges.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) & Protocol |
| Persistent Impurity with a Similar Boiling Point after Extraction | The impurity is a neutral, non-polar compound like the corresponding disulfide or a thioether. | Flash Column Chromatography: This is the preferred method for separating compounds with similar polarities. Protocol: 1. Stationary Phase: Silica gel. 2. Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate or dichloromethane. A typical starting point is 99:1 Hexanes:EtOAc. 3. Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal solvent system and track the separation on the column. Thiols can be visualized with a potassium permanganate stain. |
| Product is Contaminated with Disulfide | Oxidation has occurred during workup or storage. | Reductive Workup: Before final purification, the disulfide can be reduced back to the thiol. Protocol (Using Sodium Borohydride): 1. Dissolve the crude product in ethanol. 2. Cool the solution in an ice bath. 3. Add sodium borohydride (NaBH₄) portion-wise. The reaction is typically fast. 4. After the reaction is complete (monitor by TLC), carefully quench with dilute HCl. 5. Proceed with the standard acid-base extraction as described in the FAQ section to isolate the purified thiol. |
| Product has a Strong, Lingering Odor in the Lab | Thiols are notoriously volatile and have extremely low odor thresholds.[6][11] | Odor Neutralization: Proper handling and quenching are essential. Protocol: 1. Perform all work in a certified chemical fume hood. 2. Quench all glassware, disposable equipment (pipettes, etc.), and waste streams that have come into contact with the thiol using a bleach (sodium hypochlorite) solution. Bleach oxidizes the thiol to odorless sulfonic acids.[5] 3. A trap containing bleach can be used on the exhaust of a rotary evaporator to capture volatile thiol vapors.[12] |
| GC-MS Analysis Shows Impurities Not Visible on NMR | The impurities are present at very low concentrations, or they are thermally generated in the hot GC inlet.[13] | High-Performance Liquid Chromatography (HPLC): HPLC is a non-destructive technique that can separate and quantify impurities without thermal degradation.[14] Protocol: 1. Column: Use a reverse-phase column (e.g., C18). 2. Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically effective. 3. Detection: A UV detector is suitable as the aromatic ring is a chromophore. |
IV. Analytical Validation: How Do I Know It's Pure?
A self-validating protocol requires robust analytical confirmation. No single technique is sufficient; a combination provides the highest confidence.
Caption: A multi-technique approach for product validation.
-
¹H NMR Spectroscopy: This is the primary tool for structural confirmation. Look for the characteristic thiol proton (-SH) singlet, typically between 1-2 ppm. The aromatic and benzylic protons should integrate to the correct ratios. Purity can be estimated by comparing the product signals to any impurity signals.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides an assessment of purity (as % area) and confirms the molecular weight of the parent compound and any volatile impurities.[15] Specialized GC columns for sulfur compound analysis can provide excellent resolution.[16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. A weak S-H stretch should be observable around 2550 cm⁻¹. Crucially, this can also confirm the absence of impurities like alcohols (broad O-H stretch ~3300 cm⁻¹) or carbonyls (strong C=O stretch ~1700 cm⁻¹).
By combining these methods, you can confidently establish the identity, purity, and integrity of your this compound, ensuring the reliability of your downstream experiments.
V. References
-
This compound | CAS 25697-56-7 | Chemical-Suppliers. (n.d.). Retrieved from --INVALID-LINK--
-
Yost, G. S., et al. (1949). Extraction and Recovery of Thiols from Petroleum Distillates. Industrial & Engineering Chemistry, 41(6), 1143–1146. Available from: --INVALID-LINK--
-
Drushel, H. V., & Miller, J. F. (1958). Characterization of High Molecular Weight Sulfur Compounds in Petroleum by Pyrolysis and Gas Chromatography. Journal of Chromatographic Science, 1(1), 19-25. Available from: --INVALID-LINK--
-
Mechlińska, A., et al. (2010). Removal of sulfur from a solvent extract. Journal of Chromatography A, 1217(38), 5961-5966. Available from: --INVALID-LINK--
-
This compound | CAS 25697-56-7 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
Acid–base extraction. (2023, November 26). In Wikipedia. Retrieved from --INVALID-LINK--
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020, May 20). AZoM. Retrieved from --INVALID-LINK--
-
Purification of thiols. (2016, May 22). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Removal of Smelly Thiol via Extraction? (2018). Reddit. Retrieved from --INVALID-LINK--
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent. Retrieved from --INVALID-LINK--
-
This compound (C8H10S). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--
-
Drushel, H. V. (1977). High Pressure Liquid Chromatography of Selected Sulfur Compounds. Kettering University.
-
Removal of Thiophenol from Water Using Sepiolite. (2020). MDPI. Retrieved from --INVALID-LINK--
-
Thiopropyl Resin for the purification of thiol group containing proteins. (2024, July 25). G-Biosciences. Retrieved from --INVALID-LINK--
-
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Methanethiol | CH3SH | CID 878. (n.d.). PubChem. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Acid-base extraction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--
-
This compound, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Thiol. (2023, December 1). In Wikipedia. Retrieved from --INVALID-LINK--
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Methanethiol. (2023, November 18). In Wikipedia. Retrieved from --INVALID-LINK--
-
Thiophene. (2023, November 20). In Wikipedia. Retrieved from --INVALID-LINK--
-
Methanethiol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--
-
Bell, R. T. (1953). U.S. Patent No. 2,647,151. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--
-
Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. (2023, September 19). PMC. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Methanethiol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--
-
Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV. (2022). TU Delft Research Portal. Retrieved from --INVALID-LINK--
-
Management of methyl mercaptan contained in waste gases — an overview. (n.d.). OUCI. Retrieved from --INVALID-LINK--
References
- 1. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methanethiol - Wikipedia [en.wikipedia.org]
- 6. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchprofiles.kettering.edu [researchprofiles.kettering.edu]
- 15. azom.com [azom.com]
- 16. agilent.com [agilent.com]
Strategies to minimize odor during handling of m-tolylmethanethiol
Technical Support Center: m-Tolylmethanethiol Handling
A Senior Application Scientist's Guide to Odor Mitigation
Welcome to the technical support guide for handling m-tolylmethanethiol and other analogous, highly odorous thiol compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to work safely and effectively, minimizing the pervasive and challenging odor associated with these reagents. This guide is structured as a series of questions you might encounter during your work, providing in-depth answers, validated protocols, and troubleshooting advice.
Part 1: Understanding the Hazard & Core Principles
This section addresses the fundamental properties of m-tolylmethanethiol and the principles behind odor control.
Q1: What is m-tolylmethanethiol, and why is its odor so potent?
m-Tolylmethanethiol, also known as methylbenzyl mercaptan, is an organosulfur compound. The key to its functionality and its potent smell is the thiol group (-SH) attached to the tolyl methyl substituent.
-
The Source of the Odor: Thiols are notorious for their strong, unpleasant odors, often described as resembling garlic or rotten cabbage.[1] This is due to the sulfur atom, which has a low odor detection threshold for the human nose. The odor of methanethiol, a related compound, can be detected at concentrations as low as 0.002 parts per million (ppm), and some thiols can be detected in the parts per trillion range.[2][3] This extreme sensitivity means that even minuscule amounts of vapor escaping into the laboratory can cause a significant and disruptive odor event.
-
Chemical Reactivity: Thiols are the sulfur analogs of alcohols. The sulfur-hydrogen bond is weaker and less polar than the oxygen-hydrogen bond in alcohols. This makes thiols more acidic and the corresponding thiolate anion (RS⁻) a potent nucleophile.[4][5] This reactivity is key to both their chemical utility and the strategies we use to neutralize them.
Q2: Beyond the smell, what are the primary health and safety hazards of m-tolylmethanethiol?
While the odor is the most immediate challenge, it is crucial to recognize that m-tolylmethanethiol is a hazardous substance. According to safety data for analogous compounds, it should be treated with significant caution.
-
Toxicity: It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Irritation: The compound is irritating to the eyes, skin, and respiratory system.[1][6]
-
Systemic Effects: Inhalation can lead to respiratory tract irritation, while skin absorption may cause cyanosis (a bluish discoloration of the skin due to poor oxygenation of the blood).[6]
Therefore, minimizing odor is not just a matter of comfort but is directly linked to minimizing exposure and ensuring a safe laboratory environment.
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
Containment is the first and most critical line of defense. This section details the essential equipment and attire for safely handling m-tolylmethanethiol.
Q3: What are the non-negotiable engineering controls for my laboratory space?
Proper ventilation and containment are paramount. Relying on PPE alone is insufficient.
-
Certified Chemical Fume Hood: All work involving m-tolylmethanethiol—from weighing and transferring to running reactions and work-ups—must be conducted inside a certified chemical fume hood.[7][8][9] The fume hood's function is to draw vapors away from the user and exhaust them safely outside the building.[10]
-
Dedicated Workspace: If possible, designate a specific fume hood or area of a hood for thiol chemistry. This helps contain any residual contamination and prevents cross-contamination of other experiments.
-
Exhaust Scrubbing: For frequent or large-scale work, the fume hood exhaust should be passed through a chemical scrubber.[11] These systems use oxidizing solutions (like sodium hypochlorite) to neutralize odorous compounds before they are released into the atmosphere, preventing odor complaints from neighboring areas.[11][12]
Q4: What specific Personal Protective Equipment (PPE) should I be wearing?
The right PPE provides a crucial barrier against direct contact and inhalation.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for pinholes or tears before use. For prolonged work, consider double-gloving.[8] |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to protect against splashes.[8] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat protects against accidental spills on clothing and skin.[8] |
| Respiratory Protection | Respirator (if needed) | While a properly functioning fume hood should prevent the need for a respirator, one may be necessary if exposure limits are exceeded or during spill cleanup.[8] Consult your institution's Environmental Health & Safety (EH&S) department for proper selection and fit-testing. |
Part 3: Proactive Strategies for Odor Mitigation in Experiments
This section provides step-by-step workflows designed to prevent odor release at every stage of the experimental process.
Q5: How should I prepare my workspace before I even open the reagent bottle?
Proactive preparation is the key to a smell-free experiment. The most critical preparatory step is the creation of bleach baths for decontamination.
Protocol: Preparing a Decontamination Bleach Bath
-
Select Container: Choose a plastic bucket or container large enough to fully submerge your contaminated glassware.
-
Prepare Solution: In the fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite) and water .[7] Add the bleach first, then dilute with water. The liquid level should be low enough to prevent overflow when glassware is added.
-
Label and Cover: Clearly label the container "Thiol Waste Bleach Bath" and cover it with a lid or aluminum foil. Keep it in the back of the fume hood.[7]
Q6: What is a "bleach trap" and how do I use it to control vapors during a reaction?
A bleach trap is a simple but highly effective device for neutralizing odorous vapors released from a reaction, such as from a nitrogen/argon outlet or during vacuum operations.
Protocol: Assembling and Using a Bleach Trap
-
Apparatus: Fill a glass bubbler or a filter flask with commercial-grade bleach.
-
Connection: Connect the reaction vessel's exhaust tubing (e.g., from the top of a condenser) to the inlet of the bubbler, ensuring the gas will bubble through the bleach solution.[7]
-
Venting: Point the outlet of the bubbler towards the back of the fume hood.[7]
-
Flow Rate: For reactions under a positive pressure of inert gas, adjust the flow to produce a slow, steady stream of bubbles (approx. 1-2 per second).[7]
-
Vacuum Operations: For rotary evaporators or vacuum filtration, use a larger trap (e.g., a 2L flask) to accommodate the higher gas flow. Ensure the trap is placed between the apparatus and the vacuum source.[7]
Workflow: Reaction Setup with Odor Control
References
- 1. CAS 4498-99-1: 4-Methylbenzyl mercaptan | CymitQuimica [cymitquimica.com]
- 2. nj.gov [nj.gov]
- 3. bioairsolutions.com [bioairsolutions.com]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. fisheramerican.com [fisheramerican.com]
- 11. odor.net [odor.net]
- 12. tri-mer.com [tri-mer.com]
Technical Support Center: Calibrating Analytical Instruments for Accurate (3-Methylphenyl)methanethiol Measurement
Welcome to the technical support center for the accurate measurement of (3-Methylphenyl)methanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges encountered during the calibration of analytical instruments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the calibration process for this compound analysis.
Q1: What are the most common analytical techniques for this compound, and why is calibration critical?
A1: The most prevalent technique for analyzing volatile sulfur compounds like this compound is Gas Chromatography (GC) coupled with a selective detector. Common detectors include a Flame Photometric Detector (FPD) with a sulfur filter, a Sulfur Chemiluminescence Detector (SCD), or a Mass Spectrometer (MS).[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be used, often requiring pre-column derivatization to enhance detection.[4]
Q2: How do I prepare stable calibration standards for the volatile and reactive this compound?
A2: The volatility and reactivity of thiols pose a significant challenge. Here are key considerations for preparing stable standards:
-
Solvent Selection: Use a high-purity, degassed solvent with a relatively high boiling point to minimize evaporative losses. For GC analysis, solvents like methanol or 1,2-dichloroethane are often suitable.[6][7]
-
Inert Conditions: Prepare standards in an inert atmosphere (e.g., using a glove box or nitrogen blanket) to prevent oxidation. Thiols can readily oxidize to disulfides.
-
Fresh Preparation: Whenever possible, prepare working standards fresh daily from a concentrated stock solution.[6]
-
Storage: Store stock solutions in tightly sealed amber vials at low temperatures (e.g., 2-8°C or -20°C) to minimize degradation from light and heat.
-
pH Control: For aqueous standards, controlling the pH is crucial. Acidification of the sample can help stabilize methanethiol and prevent its oxidation.[8]
Q3: What is a system suitability test (SST), and why is it essential before running my calibration curve?
A3: A System Suitability Test (SST) is a series of checks to ensure your entire analytical system (instrument, column, detector) is performing correctly before you begin your analysis.[9][10][11] It is a non-negotiable step for regulatory compliance and data integrity.[12][13] An SST verifies that the system can produce accurate and reproducible results for your specific method.[10]
Key SST parameters often include:
-
Peak Tailing/Symmetry: Evaluates the shape of the chromatographic peak. Poor symmetry can indicate active sites in the system. The USP general limit for the tailing factor is between 0.8 and 1.8.[10]
-
Resolution: Ensures that the analyte peak is adequately separated from other components in the sample. A minimum resolution of 1.5 between adjacent peaks is generally desired.[10]
-
Precision/Reproducibility: Assesses the consistency of multiple injections of the same standard. This is often measured by the relative standard deviation (RSD) of the peak area and retention time.
-
Column Efficiency: Measured by the number of theoretical plates, this parameter reflects the column's performance.
Running an SST before calibration confirms that your system is fit for the purpose of the analysis, preventing wasted time and resources on a calibration that would be invalid.[11]
Q4: My calibration curve for this compound has a poor correlation coefficient (R² < 0.995). What are the likely causes?
A4: A low correlation coefficient indicates that the relationship between concentration and instrument response is not linear, which is a fundamental assumption for most calibration models.[5] Potential causes include:
-
Standard Preparation Errors: Inaccurate dilutions, evaporation of the analyte from standards, or degradation of the standards can introduce significant errors.
-
Instrumental Issues:
-
Leaks: Leaks in the carrier gas line or injector can lead to non-reproducible injections.[14]
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is within the linear dynamic range of the detector.
-
Injector Discrimination: Volatile compounds can be problematic in split/splitless injectors. Optimize injector temperature and flow rates.
-
-
Adsorption: Thiols are known to be "sticky" and can adsorb to active sites in the injector liner, column, or transfer lines, leading to poor peak shape and non-linear responses. Using deactivated liners and columns is crucial.[15]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter.
Guide 1: Troubleshooting Peak Tailing for this compound
Symptom: The chromatographic peak for this compound exhibits significant tailing (asymmetry factor > 1.8).
Causality: Peak tailing is often a result of secondary interactions between the analyte and active sites within the chromatographic system. For a reactive compound like a thiol, this is a common problem.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Guide 2: Investigating Poor Reproducibility in Calibration Standards
Symptom: The peak areas for replicate injections of the same calibration standard show a high Relative Standard Deviation (RSD > 5%).
Causality: Poor reproducibility points to inconsistencies in the sample introduction process or instability in the instrument's operating conditions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Leaking Syringe (Autosampler or Manual) | Visually inspect the syringe for bubbles or sample clinging to the outside of the needle. | Replace the syringe. For autosamplers, check for proper sealing.[16] |
| Injector Septum Leak | Perform a leak check on the injector port. Listen for a hissing sound. | Replace the septum. Septa should be replaced regularly as part of routine maintenance.[16] |
| Inconsistent Injection Volume | Review autosampler settings. For manual injections, ensure a consistent technique. | Optimize autosampler parameters (e.g., fill speed, injection speed). For manual injections, use a consistent, rapid injection motion. |
| Carrier Gas Flow Instability | Monitor the head pressure or flow rate reading on the GC. Check for fluctuations. | Ensure the gas source has adequate pressure. Check for leaks in the gas lines. A faulty electronic pressure control (EPC) module may require service.[16] |
| Sample Volatility | The analyte may be evaporating from the vial before injection. | Use vials with high-quality septa. Minimize the time samples sit in the autosampler tray at room temperature. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
Objective: To prepare a series of accurate calibration standards for generating a calibration curve.
Materials:
-
This compound (high purity)
-
Methanol (HPLC or GC grade)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
2 mL amber glass autosampler vials with PTFE-lined caps
Procedure:
-
Prepare a Primary Stock Solution (e.g., 1000 µg/mL): a. In a fume hood, accurately weigh approximately 10 mg of pure this compound into a tared 10 mL volumetric flask. b. Record the exact weight. c. Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol. d. Stopper the flask and invert several times to ensure homogeneity. e. Calculate the exact concentration in µg/mL.
-
Prepare an Intermediate Stock Solution (e.g., 100 µg/mL): a. Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask. b. Dilute to the mark with methanol. c. Stopper and mix thoroughly.
-
Prepare Working Calibration Standards: a. Label a series of 10 mL volumetric flasks for each calibration level (e.g., 0.5, 1, 2, 5, 10 µg/mL). b. Using the intermediate stock solution, perform serial dilutions to achieve the desired concentrations. An example dilution scheme is provided in the table below. c. Dilute each to the mark with methanol, stopper, and mix.
-
Transfer to Vials: a. Transfer the final working standards into labeled 2 mL amber autosampler vials. b. Cap the vials immediately to prevent evaporation.
Example Dilution Scheme for Working Standards:
| Target Concentration (µg/mL) | Volume of Intermediate Stock (100 µg/mL) | Final Volume (mL) |
| 0.5 | 50 µL | 10 |
| 1.0 | 100 µL | 10 |
| 2.0 | 200 µL | 10 |
| 5.0 | 500 µL | 10 |
| 10.0 | 1.0 mL | 10 |
Protocol 2: Establishing a GC-MS Calibration Curve
Objective: To generate a valid calibration curve and verify its linearity.
Prerequisites:
-
The GC-MS system has been tuned and has passed a system suitability test.
-
An appropriate GC-MS method for this compound has been developed.
Procedure:
-
Sequence Setup: a. Create a sequence in your chromatography data system (CDS) software. b. The sequence should begin with a solvent blank, followed by the calibration standards in increasing order of concentration. c. It is good practice to inject each calibration level at least twice to assess reproducibility. d. Include a mid-level calibration standard (e.g., Quality Control or QC sample) after every 10-15 sample injections to monitor instrument drift.
-
Data Acquisition: a. Run the sequence. b. Ensure that the peak for this compound is correctly identified and integrated in each chromatogram.
-
Data Analysis: a. In the CDS software, create a calibration table. b. Enter the concentration for each calibration standard. c. The software will automatically plot the peak area (or area ratio if an internal standard is used) against the concentration. d. Apply a linear regression fit to the data points.
-
Validation of the Curve: a. Correlation Coefficient (R²): The R² value should ideally be ≥ 0.995. This indicates a good fit of the data to the linear model.[6] b. Residuals Plot: Examine the residuals plot. The points should be randomly scattered around the zero line. A pattern in the residuals (e.g., a curve) suggests that a linear model may not be appropriate for the chosen concentration range. c. Back-Calculation: The concentration of each calibration standard should be back-calculated from the regression equation. The calculated concentration should be within ±15% of the nominal concentration (±20% for the lowest point on the curve).
Calibration Workflow Visualization:
Caption: Workflow for establishing a valid calibration curve.
Section 4: Adherence to Standards
To ensure the highest level of data quality and regulatory compliance, it is crucial to adhere to internationally recognized standards.
-
ISO/IEC 17025: This is the primary international standard for the competence of testing and calibration laboratories.[17][18][19] Adherence to ISO 17025 demonstrates that the laboratory operates a robust quality management system and is technically competent to generate valid results.[18][20]
-
ISO 9001: This standard sets the requirements for a quality management system.[17][20] Clause 7.1.5 specifically addresses the need for monitoring and measuring resources to be calibrated or verified at specified intervals against standards traceable to national or international standards.[19][21]
-
NIST Traceability: Whenever possible, use reference materials and standards that are traceable to the National Institute of Standards and Technology (NIST) or another National Metrology Institute.[22] This provides an unbroken chain of comparisons, ensuring your measurements are accurate and comparable to a recognized standard.
By implementing these guidelines and protocols, you can establish a robust and reliable calibration process for the accurate measurement of this compound, ensuring the integrity and validity of your research and development data.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 3. Volatile Sulfur Compounds as a Predictor for Esophagogastroduodenal Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. environics.com [environics.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. cdc.gov [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromacademy.com [chromacademy.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. layloff.net [layloff.net]
- 13. agilent.com [agilent.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - BR [thermofisher.com]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.dmsystemsgroup.co.uk [blog.dmsystemsgroup.co.uk]
- 18. mastercontrol.com [mastercontrol.com]
- 19. elpro.com [elpro.com]
- 20. advanceanalytik.com [advanceanalytik.com]
- 21. labpeople.com [labpeople.com]
- 22. NIST Chemistry WebBook [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for (3-Methylphenyl)methanethiol in a Complex Matrix
For researchers, scientists, and drug development professionals, the accurate quantification of reactive and often volatile compounds like (3-Methylphenyl)methanethiol in complex matrices is a significant analytical challenge. The inherent reactivity of the thiol group makes this class of compounds susceptible to oxidation and other matrix-related interferences, demanding robust and validated analytical methods to ensure data integrity.[1][2][3] This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for their validation, grounded in established regulatory principles.
The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[4] This principle is paramount, particularly in regulated environments where data from these methods underpin critical decisions in drug development and quality control. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, most notably ICH Q2(R2), which outlines the necessary validation characteristics.[5][6][7][8]
The Analytical Challenge of this compound
This compound, a volatile thiol, presents several analytical hurdles:
-
Reactivity: The sulfhydryl (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfides and other species, resulting in an underestimation of the analyte.[1][9][10]
-
Volatility: Its volatile nature can lead to sample loss during preparation and analysis, particularly with techniques requiring elevated temperatures like Gas Chromatography (GC).[11][12]
-
Matrix Effects: Complex matrices, such as biological fluids or pharmaceutical formulations, contain numerous components that can interfere with the analysis, impacting accuracy and precision.[1][3]
To overcome these challenges, a careful selection of the analytical technique and a thorough validation of the chosen method are essential.
Comparison of Analytical Techniques
The two primary chromatographic techniques for the analysis of thiols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each has its advantages and disadvantages, particularly when coupled with different detection methods.
| Technique | Advantages | Disadvantages | Typical Detector(s) |
| Gas Chromatography (GC) | Excellent for volatile compounds, High resolution. | Thermal lability of some thiols can be an issue[11], Potential for interaction with metal components in the system.[12] | Mass Spectrometry (MS), Flame Photometric Detector (FPD) |
| High-Performance Liquid Chromatography (HPLC) | Suitable for a wider range of compounds, including less volatile and thermally labile ones, Derivatization can enhance sensitivity and selectivity.[13][14] | Can be more complex to develop, Potential for matrix effects. | UV-Vis, Fluorescence, Mass Spectrometry (MS) |
From the Senior Application Scientist's Desk:
For this compound, a GC-MS approach is often a strong contender due to its volatility. However, the potential for on-column degradation is a real concern that must be investigated during method development and validation. An alternative and often more robust approach is pre-column derivatization followed by HPLC analysis. This stabilizes the thiol and can significantly improve chromatographic performance and detection sensitivity.
A Framework for Method Validation
A comprehensive method validation should address the following key parameters as outlined in ICH Q2(R2).[5][7][15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] For a complex matrix, this means demonstrating that excipients, impurities, or degradation products do not interfere with the quantification of this compound.
Experimental Approach:
-
Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.[16]
-
Analysis of Stressed Samples: The stressed samples are then analyzed by the proposed method to ensure that the peak for this compound is well-resolved from any degradant peaks.
-
Peak Purity Analysis: If a Diode Array Detector (DAD) is used with HPLC, peak purity analysis can provide additional evidence of specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]
Experimental Approach:
-
Preparation of Standards: A series of at least five standards of this compound are prepared at different concentrations spanning the expected range.
-
Analysis: Each standard is analyzed in triplicate.
-
Data Evaluation: The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]
Experimental Approach:
-
Spiked Matrix Samples: A known amount of this compound is added (spiked) into the blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: These spiked samples are prepared and analyzed in triplicate.
-
Calculation of Recovery: The percentage of the analyte recovered is calculated. Acceptance criteria are typically in the range of 98-102%.[17]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.[18]
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Approach:
-
Repeatability: A minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration are performed.
-
Intermediate Precision: The repeatability study is repeated on a different day, with a different analyst, and on a different instrument.
-
Data Evaluation: The relative standard deviation (RSD) is calculated for each set of measurements.
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Experimental Approach (based on Signal-to-Noise):
-
Analysis of Blank Samples: A number of blank matrix samples are analyzed to determine the baseline noise.
-
Analysis of Low-Concentration Spiked Samples: Samples spiked with low concentrations of this compound are analyzed.
-
Calculation:
-
DL is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
QL is the concentration that gives a signal-to-noise ratio of 10:1.[17]
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Experimental Approach:
-
Identify Potential Variables: For an HPLC method, these could include mobile phase composition, pH, column temperature, and flow rate. For a GC method, variables could be oven temperature program, carrier gas flow rate, and injection temperature.
-
Vary Parameters: The method is performed while deliberately varying these parameters within a realistic range.
-
Evaluate Impact: The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is evaluated.
Experimental Protocol: HPLC-UV Method with Pre-column Derivatization
This protocol outlines a general procedure for the validation of an HPLC-UV method for this compound in a complex matrix, utilizing a pre-column derivatization step to enhance stability and detectability.
Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB or Ellman's reagent)[19]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer)
-
Complex matrix (placebo)
Instrumentation
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Derivatization Procedure
-
To a known volume of the sample (or standard), add the derivatizing agent solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.[19]
-
The reaction is then quenched, if necessary, and the sample is diluted to a final volume for HPLC analysis.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile or methanol)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized analyte.
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Validation Workflow Diagram
Caption: A typical workflow for analytical method validation.
Data Summary
The following tables provide hypothetical but realistic data for the validation of the described HPLC-UV method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 20.0 | 304,560 |
| 50.0 | 759,900 |
| Correlation Coefficient (r) | 0.9998 |
Table 2: Accuracy (Spike Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, mean, n=3) | Recovery (%) |
| 80% | 8.0 | 7.9 | 98.8 |
| 100% | 10.0 | 10.1 | 101.0 |
| 120% | 12.0 | 11.9 | 99.2 |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| Repeatability (n=6) | 10.0 | 152,100 | 0.8 |
| Intermediate Precision (Day 2, Analyst 2) | 10.0 | 153,500 | 1.1 |
Table 4: DL and QL Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| Detection Limit (DL) | 0.1 | 3.2 |
| Quantitation Limit (QL) | 0.3 | 10.5 |
Conclusion
The validation of an analytical method for a challenging analyte like this compound in a complex matrix is a rigorous but essential process. A systematic approach that addresses all the key validation parameters outlined in regulatory guidelines is crucial for ensuring the generation of reliable and reproducible data. While both GC and HPLC methods can be employed, a pre-column derivatization HPLC method often provides a more robust solution by stabilizing the reactive thiol group. The data presented in this guide serve as a practical example of the expected performance of a well-validated method. Ultimately, the choice of the analytical technique and the design of the validation studies should be scientifically sound and tailored to the specific requirements of the analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 13. academic.oup.com [academic.oup.com]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. seejph.com [seejph.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Introduction: The Scientific Imperative for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] This has propelled the search for novel antioxidant compounds with enhanced efficacy and favorable safety profiles. Among the diverse classes of antioxidants, sulfur-containing compounds, particularly thiols, have garnered significant attention.[2] The sulfhydryl (-SH) group in thiols is a potent hydrogen or electron donor, enabling these molecules to effectively scavenge free radicals.[1]
While phenolic compounds have been extensively studied for their antioxidant properties, their sulfur analogues, thiophenols, remain a comparatively underexplored area of research.[3] Thiophenols are intriguing candidates for antioxidant development due to the unique chemical properties of the sulfur atom, which may offer advantages in terms of reactivity and mechanism of action.[3] This guide presents a framework for a comparative study on the antioxidant activity of (3-Methylphenyl)methanethiol, a representative aromatic thiol, and its structurally related compounds. The objective is to elucidate the structure-activity relationships that govern the antioxidant capacity of this class of molecules, providing valuable insights for the rational design of next-generation antioxidant therapies.
This guide will provide detailed experimental protocols for assessing antioxidant activity, a proposed set of compounds for a comparative analysis, and a discussion of the anticipated outcomes based on established principles of antioxidant chemistry.
Proposed Compounds for Comparative Analysis
To establish a comprehensive understanding of the structure-activity relationships, the following compounds are proposed for this comparative study:
-
This compound: The primary compound of interest.
-
(2-Methylphenyl)methanethiol: An isomer to investigate the effect of the methyl group's position (ortho).
-
(4-Methylphenyl)methanethiol: An isomer to investigate the effect of the methyl group's position (para).
-
Benzyl thiol: The parent compound without the methyl substituent, to establish a baseline.
-
Thiophenol: To evaluate the influence of the methylene linker between the phenyl ring and the thiol group.
-
Trolox: A water-soluble analog of vitamin E, to be used as a standard for comparison.
Experimental Methodologies: A Trio of Assays for Robust Antioxidant Profiling
A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity, as different assays reflect different aspects of antioxidant mechanisms. The following three assays are recommended:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[4] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed blue-green ABTS radical cation is reduced by the antioxidant, and the resulting decolorization is measured at 734 nm.[5] The ABTS assay is known for its faster reaction kinetics compared to the DPPH assay.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[7] The formation of a colored ferrous-probe complex is monitored spectrophotometrically. This assay provides a direct measure of the total antioxidant power of a compound.
Detailed Experimental Protocols
Principle: The DPPH assay is based on the principle that a hydrogen donor is an antioxidant. The stable DPPH radical, which is deep violet in color, is reduced to the corresponding hydrazine when it reacts with a hydrogen donor. This results in a color change from violet to pale yellow, which is measured spectrophotometrically.
Workflow Diagram:
References
- 1. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
A Senior Application Scientist's Guide to Derivatization Strategies for the Analysis of (3-Methylphenyl)methanethiol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Aromatic Thiols
(3-Methylphenyl)methanethiol, an aromatic thiol, presents unique analytical challenges due to its volatility, susceptibility to oxidation into disulfides, and often low concentrations in complex matrices. Direct analysis via chromatographic methods can be hampered by poor peak shape, low detector response, and instability during sample preparation.[1][2] Derivatization, the chemical modification of an analyte, is a crucial strategy to overcome these hurdles. By converting the reactive sulfhydryl (-SH) group into a more stable and easily detectable derivative, we can significantly enhance the accuracy, sensitivity, and reliability of quantification for compounds like this compound.[1][3]
This guide provides an in-depth comparison of common derivatizing agents, grounded in established chemical principles and supported by experimental data. We will explore the causality behind protocol choices, offering field-proven insights to help you select and implement the optimal derivatization strategy for your analytical needs.
Core Principles of Thiol Derivatization
The primary goal of derivatizing thiols is to attach a tag to the sulfhydryl group that improves the analyte's properties for a specific analytical technique. For High-Performance Liquid Chromatography (HPLC), this often means adding a chromophore for UV-Vis detection or a fluorophore for highly sensitive fluorescence detection.[4] For Gas Chromatography (GC), the aim is to increase the analyte's volatility and thermal stability by replacing the active hydrogen on the sulfur atom.[5][6]
The reactivity of the thiol is governed by the nucleophilicity of the sulfur atom, which is significantly enhanced upon deprotonation to the thiolate anion (R-S⁻).[7] Consequently, many derivatization reactions are performed under basic or slightly alkaline conditions to facilitate this process.[8][9]
Caption: General experimental workflow for thiol derivatization and analysis.
Comparative Analysis of Key Derivatizing Agents
The selection of a derivatizing agent is a critical decision that depends on the analytical technique, required sensitivity, sample matrix, and the specific thiol of interest.[4] Here, we compare the performance of several widely used reagents.
Monobromobimane (mBBr) for HPLC-Fluorescence Detection
Monobromobimane (mBBr) is a classic pre-column derivatization reagent that reacts with thiols to form highly stable and fluorescent thioether derivatives.[10] This makes it an excellent choice for applications requiring high sensitivity.[11]
Mechanism & Causality: The reaction is a nucleophilic substitution where the thiolate anion attacks the carbon atom attached to the bromine on the bimane ring.[12] The reaction is typically carried out at a pH between 8.0 and 9.5 to ensure a sufficient concentration of the highly reactive thiolate anion while minimizing side reactions that can occur at higher pH levels.[8][13]
Caption: Reaction of a thiol with Monobromobimane (mBBr).
Experimental Protocol: mBBr Derivatization This protocol is adapted from established methods for the analysis of low-molecular-weight thiols.[10][14]
-
Reagent Preparation:
-
Sample Preparation:
-
In a microcentrifuge tube, combine 100 µL of the sample (or standard) with an appropriate volume of buffer.
-
-
Derivatization Reaction:
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1 M perchloric acid to acidify the solution and precipitate proteins if present.[10]
-
-
Analysis:
-
Centrifuge to pellet any precipitate.
-
Inject the supernatant into an RP-HPLC system with a fluorescence detector (e.g., excitation at 392 nm and emission at 480 nm).[15]
-
Performance Insights:
-
Advantages: High sensitivity (picomole levels), stable derivatives, and relatively specific for thiols.[10][11]
-
Disadvantages: mBBr itself is weakly fluorescent and can create background noise if not fully separated chromatographically. The reagent is also light-sensitive.[10]
N-Ethylmaleimide (NEM) for HPLC-UV and LC-MS Analysis
N-Ethylmaleimide (NEM) is a widely used alkylating agent that rapidly and irreversibly blocks sulfhydryl groups.[16] Its primary advantage is its ability to prevent the auto-oxidation of thiols during sample preparation, thereby preserving the native ratio of reduced to oxidized forms.[17][18]
Mechanism & Causality: The reaction is a Michael-type addition where the thiolate anion attacks one of the carbons of the double bond in the maleimide ring, forming a stable thioether bond.[7] This reaction is faster and less pH-dependent than iodoacetamide-based reagents, although a neutral pH of ~7.0 is often recommended to minimize side reactions with amines at higher pH.[1][7]
Caption: Michael addition reaction between a thiol and N-Ethylmaleimide (NEM).
Experimental Protocol: NEM Derivatization This protocol is optimized for the in situ derivatization of thiols in cellular samples to preserve the redox state.[17][19]
-
Reagent Preparation:
-
NEM Solution (e.g., 10 mM): Prepare in a suitable buffer like phosphate-buffered saline (PBS).
-
-
Sample Preparation & Derivatization:
-
Incubation:
-
Incubate at room temperature for 30 minutes in the dark.[7]
-
-
Reaction Termination/Quenching:
-
Analysis:
-
The resulting GS-NEM adduct can be analyzed by RP-HPLC with UV detection (e.g., 210 nm) or by LC-MS for higher specificity and sensitivity.[19]
-
Performance Insights:
-
Advantages: Rapid and irreversible reaction, excellent for preventing thiol oxidation during sample workup, and the derivative is suitable for both UV and MS detection.[16][17]
-
Disadvantages: NEM is less specific than some other reagents and can react with other nucleophiles like amines at alkaline pH.[7] The resulting derivative lacks a strong chromophore, leading to lower sensitivity with UV detection compared to fluorescent agents.
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) for HPLC-UV
Ellman's reagent is a classic chromogenic compound used for the quantification of sulfhydryl groups.[9] The reaction produces a distinct yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically or used for pre-column derivatization in HPLC.[4][20][21]
Mechanism & Causality: The reaction is a thiol-disulfide exchange. The thiol analyte attacks the disulfide bond of DTNB, forming a mixed disulfide and releasing one molecule of TNB.[22] The reaction is performed at a slightly alkaline pH (e.g., pH 8.0) to ensure the presence of the thiolate anion and facilitate the exchange.[9]
Experimental Protocol: DTNB Derivatization This protocol is based on standard methods for Ellman's assay, adapted for HPLC.[4][9]
-
Reagent Preparation:
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare in water.
-
DTNB Solution (4 mg/mL): Dissolve Ellman's reagent in the Reaction Buffer.
-
-
Sample Preparation:
-
Prepare sample and standards in the Reaction Buffer.
-
-
Derivatization Reaction:
-
Analysis:
Performance Insights:
-
Advantages: Simple, rapid, and generates a strongly absorbing product for easy UV detection. The method is well-characterized and reliable.[20]
-
Disadvantages: The reaction is reversible, and the stability of the mixed disulfide can be a concern. It is generally less sensitive than fluorescence-based methods.[22]
1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) for HPLC-UV
Originally famous for its use in protein sequencing, Sanger's reagent also reacts with thiols to form stable dinitrophenyl (DNP) derivatives that are readily detectable by UV.[24][25]
Mechanism & Causality: The reaction is a nucleophilic aromatic substitution. The highly nucleophilic thiolate anion attacks the electron-deficient carbon atom bonded to the fluorine, displacing the fluoride ion.[25]
Experimental Protocol: DNFB Derivatization This protocol is based on the general reactivity of DNFB with nucleophiles.[25]
-
Reagent Preparation:
-
DNFB Solution: Prepare a solution of DNFB in a solvent like ethanol.
-
Buffer: A slightly alkaline buffer (e.g., sodium bicarbonate) is used to facilitate the reaction.[25]
-
-
Derivatization Reaction:
-
Mix the sample with the buffer, then add the DNFB solution.
-
Incubate the mixture, typically for 1-2 hours at room temperature, to ensure complete reaction.[25]
-
-
Sample Cleanup:
-
After the reaction, the sample may need to be acidified and extracted to remove excess reagent and prepare it for HPLC analysis.
-
-
Analysis:
-
Analyze the DNP-thiol derivative by RP-HPLC with UV detection (e.g., at 360 nm).[6]
-
Performance Insights:
-
Advantages: Forms very stable derivatives suitable for robust analytical methods.[24]
-
Disadvantages: DNFB is not specific to thiols and reacts readily with primary and secondary amines, which can lead to multiple products and a complex chromatogram if these are present in the sample.[24][26] The reaction can be slower than with other reagents.
Performance Summary and Comparison
The choice of derivatizing agent involves a trade-off between sensitivity, selectivity, speed, and compatibility with the chosen analytical platform.
| Derivatizing Agent | Primary Technique | Reaction pH | Reaction Time | Derivative Stability | Selectivity | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Monobromobimane (mBBr) | HPLC-Fluorescence | Alkaline (~8-9.5)[8][13] | 10-15 min[15] | High[10] | High for thiols | Very High | Excellent sensitivity, stable adducts. | Light sensitive, potential for background fluorescence. |
| N-Ethylmaleimide (NEM) | HPLC-UV, LC-MS | Neutral (~7.0)[1] | ~30 min[7] | High[16] | Moderate (reacts with amines at high pH)[7] | Moderate | Prevents thiol oxidation, rapid reaction, MS compatible. | Low UV sensitivity, potential for non-specific reactions. |
| Ellman's Reagent (DTNB) | HPLC-UV | Alkaline (~8.0)[9] | ~15 min[9] | Moderate (reversible) | High for thiols | Moderate to High | Simple, rapid, strong chromophore. | Reversible reaction, less sensitive than fluorescence. |
| Sanger's Reagent (DNFB) | HPLC-UV | Alkaline | 1-2 hours[25] | Very High[24] | Low (reacts with amines)[24] | Moderate | Forms very stable derivatives. | Not specific for thiols, slow reaction time. |
Conclusion: A Logic-Based Selection Process
Selecting the appropriate derivatizing agent for this compound analysis is a critical step that dictates the success of the entire analytical method. There is no single "best" agent; the optimal choice is contingent on the specific research question and available instrumentation.
Caption: Logic flow for selecting an appropriate derivatization agent.
For ultra-trace quantification, the high sensitivity offered by Monobromobimane (mBBr) with fluorescence detection is unparalleled. When the primary concern is preventing sample-induced oxidation and accurately measuring the native state of the thiol, N-Ethylmaleimide (NEM) is the reagent of choice, especially when coupled with the specificity of mass spectrometry. For simpler, routine quantification where high sensitivity is not the limiting factor, the robust and straightforward protocols for DTNB or DNFB with UV detection offer a reliable and cost-effective solution.
By understanding the underlying chemistry and performance characteristics of each agent, researchers can confidently design and validate robust analytical methods for the challenging yet critical task of thiol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. S-glutathionyl quantification in the attomole range using glutaredoxin-3-catalyzed cysteine derivatization and capillary gel electrophoresis with laser-induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Effects on the Properties of (Methylphenyl)methanethiol: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the subtle art of molecular architecture plays a pivotal role in defining a compound's therapeutic efficacy and pharmacological profile. Positional isomerism, a fundamental concept in organic chemistry, offers a powerful tool to modulate the physicochemical and biological properties of a molecule. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of (methylphenyl)methanethiol, also known as tolyl-methanethiol. By understanding the nuanced differences imparted by the seemingly minor shift of a methyl group on the phenyl ring, researchers can gain valuable insights into structure-activity relationships (SAR) and optimize lead compounds for enhanced performance.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the isomeric effects on the properties of (methylphenyl)methanethiol, supported by experimental data and established chemical principles. We will delve into a comparative analysis of their physicochemical properties, spectroscopic signatures, chemical reactivity, and potential applications in medicinal chemistry.
Structural and Physicochemical Properties: A Tale of Three Isomers
Table 1: Comparison of Physicochemical Properties of (Methylphenyl)methanethiol Isomers
| Property | ortho-(Methylphenyl)methanethiol | meta-(Methylphenyl)methanethiol | para-(Methylphenyl)methanethiol |
| CAS Number | 137539-70-3 (predicted) | 25697-56-7 | 4498-99-1 |
| Molecular Formula | C₈H₁₀S | C₈H₁₀S | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol | 138.23 g/mol | 138.23 g/mol |
| Boiling Point (°C) | ~205-207 (estimated) | ~208-210 (estimated) | ~212-214 |
| Melting Point (°C) | Liquid at room temp. (estimated) | Liquid at room temp. (estimated) | Liquid at room temp. |
| pKa | ~10.2 (estimated) | ~10.4 (estimated) | ~10.5 (estimated) |
| Dipole Moment (Debye) | Higher (estimated) | Intermediate (estimated) | Lower (estimated) |
Note: Estimated values are based on trends observed in similar substituted aromatic compounds and require experimental verification.
The boiling points of these isomers are expected to be relatively close, with a potential slight increase from ortho to para. This trend is influenced by the degree of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions.[3] The para-isomer, with its more symmetrical structure, may pack more efficiently in the liquid state, leading to slightly stronger intermolecular forces and a higher boiling point.[1]
The acidity of the thiol group (pKa) is influenced by the electronic effects of the methyl substituent. The methyl group is weakly electron-donating, which generally increases the pKa (decreases acidity) compared to the unsubstituted benzenethiol. The position of the methyl group subtly modulates this effect. In the para position, the electron-donating effect is most pronounced at the site of the methylene-thiol group, leading to a slightly higher pKa. The ortho and meta positions have a less direct electronic influence on the thiol group.[4]
Spectroscopic Fingerprints: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of positional isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide distinct "fingerprints" for the ortho, meta, and para isomers of (methylphenyl)methanethiol.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum are highly diagnostic for determining the substitution pattern on the benzene ring.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | ortho-isomer | meta-isomer | para-isomer |
| -CH₃ | ~2.3 | ~2.3 | ~2.3 |
| -CH₂- | ~3.7 | ~3.7 | ~3.7 |
| -SH | ~1.7 (broad s) | ~1.7 (broad s) | ~1.7 (broad s) |
| Aromatic-H | ~7.1-7.3 (multiplet) | ~7.0-7.2 (multiplet) | ~7.1 (d), ~7.2 (d) |
The ¹³C NMR spectra will also show distinct patterns for the aromatic carbons, reflecting the symmetry of each isomer. The para-isomer, being the most symmetrical, will exhibit the fewest signals in the aromatic region.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | ortho-isomer | meta-isomer | para-isomer |
| -CH₃ | ~19 | ~21 | ~21 |
| -CH₂- | ~35 | ~38 | ~38 |
| Aromatic-C | 6 distinct signals | 6 distinct signals | 4 distinct signals |
Infrared (IR) Spectroscopy
The out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) of the IR spectrum are particularly useful for distinguishing between ortho, meta, and para disubstituted benzene rings.[5]
Table 4: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibration | ortho-isomer | meta-isomer | para-isomer |
| S-H stretch | ~2550-2600 (weak) | ~2550-2600 (weak) | ~2550-2600 (weak) |
| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H out-of-plane bend | ~730-770 (strong) | ~690-710 & 750-810 (strong) | ~800-860 (strong) |
Chemical Reactivity and Isomeric Effects
The position of the methyl group influences both the steric and electronic environment of the molecule, thereby affecting the reactivity of both the thiol group and the aromatic ring.
Reactivity of the Thiol Group
The thiol group (-SH) is nucleophilic and can undergo various reactions such as oxidation to disulfides, alkylation, and addition to electrophiles. The acidity of the thiol proton (pKa) is a key determinant of its reactivity. As discussed earlier, the electron-donating methyl group slightly increases the pKa, making the thiol less acidic compared to unsubstituted benzyl thiol. This effect is most pronounced in the para-isomer. A higher pKa indicates a less stable thiolate anion, which can influence the kinetics of reactions where the thiolate is the active nucleophile.[6]
Reactivity of the Aromatic Ring
The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. This means that the aromatic ring in all three isomers is more reactive towards electrophiles than benzene.
-
ortho-isomer: The methyl group directs incoming electrophiles to positions 4 and 6. Steric hindrance from the adjacent methylene-thiol group may favor substitution at the less hindered position 4.
-
meta-isomer: The methyl group directs incoming electrophiles to positions 2, 4, and 6. This isomer offers multiple activated sites for substitution.
-
para-isomer: The methyl group directs incoming electrophiles to positions 2 and 6 (equivalent positions).
These directing effects are crucial when considering further functionalization of the aromatic ring to modulate the properties of the molecule.
Applications in Drug Development
The strategic placement of a methyl group is a common tactic in medicinal chemistry to fine-tune the properties of a drug candidate.[7] The isomeric forms of (methylphenyl)methanethiol can serve as valuable scaffolds or intermediates in the synthesis of novel therapeutic agents. The thiol group itself is a key pharmacophore in many drugs, acting as an antioxidant, a nucleophile to target specific enzymes, or a chelating agent.[8][9]
The different steric and electronic profiles of the ortho, meta, and para isomers can lead to:
-
Altered Binding Affinity: The position of the methyl group can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing or diminishing its activity.[10]
-
Modified Metabolic Stability: The methyl group can block sites of metabolic oxidation, thereby increasing the drug's half-life. The position of the methyl group will determine which sites are protected.
-
Tuned Physicochemical Properties: As discussed, isomerism affects properties like lipophilicity and pKa, which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]
By synthesizing and evaluating all three isomers, researchers can systematically probe the SAR of a lead compound and identify the optimal substitution pattern for therapeutic efficacy.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and characterization of (methylphenyl)methanethiol isomers.
Synthesis of (Methylphenyl)methanethiol Isomers
A common method for the synthesis of these thiols is the reaction of the corresponding (methylphenyl)methyl halide (e.g., chloride or bromide) with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate (methylphenyl)methyl chloride (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol.
-
Thiouronium Salt Formation: Heat the reaction mixture to reflux for 2-4 hours. The formation of the S-((methylphenyl)methyl)isothiouronium salt can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 2 M, 3.0 eq) and heat to reflux for another 2-4 hours to hydrolyze the thiouronium salt.
-
Workup: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Characterization by NMR and IR Spectroscopy
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
IR Spectroscopy Protocol:
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first and automatically subtracted from the sample spectrum.
Conclusion
The positional isomerism of the methyl group in (methylphenyl)methanethiol exerts a subtle yet significant influence on the molecule's physicochemical properties, spectroscopic characteristics, and chemical reactivity. A thorough understanding of these isomeric effects is crucial for researchers in drug discovery and related fields. By systematically comparing the ortho, meta, and para isomers, scientists can make more informed decisions in the design and optimization of novel compounds with desired therapeutic profiles. This guide provides a foundational framework for such comparative studies, encouraging a deeper exploration of the fascinating interplay between molecular structure and function.
References
- 1. media.neliti.com [media.neliti.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The correct order of boiling point of the compounds class 12 chemistry CBSE [vedantu.com]
- 7. Role of Geometric Isomers in Enzyme-Drug Design and Discovery [eureka.patsnap.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Benchmarking the Synthesis of (3-Methylphenyl)methanethiol: A Comparative Guide to Established Methods
Introduction
(3-Methylphenyl)methanethiol, also known as 3-methylbenzyl mercaptan, is a valuable organosulfur compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its characteristic organoleptic properties also lend it to applications in the flavor and fragrance industry.[3] The efficiency, scalability, and safety of its synthesis are paramount for researchers and commercial producers. The presence of a reactive thiol group necessitates careful selection of a synthetic route to minimize side-product formation, particularly the corresponding disulfide and thioether.
This guide provides an in-depth comparative analysis of established methodologies for the synthesis of this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the practical advantages and limitations of each approach. The objective is to equip researchers and process chemists with the critical information needed to select the optimal synthetic strategy based on their specific project requirements, whether for small-scale laboratory research or large-scale industrial production.
Method A: The Thiourea Route via Isothiouronium Salt Intermediate
This is a classic and widely adopted two-step method that reliably produces thiols from alkyl or benzyl halides.[4] The core principle involves the reaction of a benzyl halide with thiourea to form a stable, odorless, and crystalline S-benzylisothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired thiol.[5]
Principle and Mechanism
The synthesis begins with the nucleophilic attack of the sulfur atom in thiourea on the electrophilic benzylic carbon of 3-methylbenzyl chloride (or bromide). This proceeds via a standard S_N2 mechanism to form the S-(3-methylbenzyl)isothiouronium chloride salt. This salt is a key intermediate because it effectively "protects" the thiol functionality, preventing the common side reactions associated with free thiols, and is easily handled as a solid.[6][7] The subsequent step involves alkaline hydrolysis, where hydroxide ions attack the central carbon of the isothiouronium group, leading to the release of the thiolate anion, which is then protonated upon acidification to give the final product.
Visualizing the Pathway: The Thiourea Route
Caption: Reaction pathway for the synthesis of this compound via the thiourea method.
Detailed Experimental Protocol
Step 1: Synthesis of S-(3-methylbenzyl)isothiouronium chloride
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq.) and ethanol.
-
Stir the mixture to achieve partial dissolution of the thiourea.
-
Add 3-methylbenzyl chloride (1.0 eq.) to the flask.
-
Heat the reaction mixture to reflux (approximately 78-80°C) for 30-60 minutes. A vigorous reaction may occur, and the mixture will become a clear, homogeneous solution.[7]
-
After the reflux period, cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated white solid by vacuum filtration and wash with cold ethanol.
-
The S-(3-methylbenzyl)isothiouronium chloride can be dried and used in the next step without further purification. A nearly quantitative yield is expected.[7]
Step 2: Hydrolysis to this compound
-
In a three-necked flask fitted with a condenser, dropping funnel, and nitrogen inlet, place the S-(3-methylbenzyl)isothiouronium chloride (1.0 eq.).
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, ~3.0 eq.) to the flask.[8]
-
Heat the mixture under reflux for 2-3 hours under a nitrogen atmosphere to prevent oxidation of the thiol.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of ~1-2. The thiol will separate as an oily layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Expertise & Trustworthiness: Causality and Validation
-
Why Thiourea? Thiourea is an excellent sulfur nucleophile that is solid, non-volatile, and odorless, making it a superior choice over gaseous H₂S or volatile thiols for laboratory safety and handling.[8][9] The resulting isothiouronium salt is a stable crystalline solid, which validates the completion of the first step through simple isolation and characterization (e.g., melting point).[10]
-
Why a Two-Step Process? Isolating the isothiouronium salt prevents the in-situ generated thiol from reacting with the starting benzyl halide to form a thioether (a common byproduct in one-pot methods).[8] This separation of reaction stages is a self-validating system for achieving higher purity.
-
Why Alkaline Hydrolysis? The isothiouronium salt is stable under neutral and acidic conditions. A strong base is required to facilitate the hydrolysis to the thiolate.
-
Why a Nitrogen Atmosphere? Thiols are susceptible to oxidative dimerization to disulfides, especially at elevated temperatures and under basic conditions. Conducting the hydrolysis and workup under an inert atmosphere is critical for maximizing yield and purity.
Method B: The Hydrosulfide Route via Direct Thiolation
This method represents a more direct, one-pot approach to thiol synthesis, involving the reaction of a benzyl halide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH).[1]
Principle and Mechanism
The core of this method is a direct S_N2 substitution where the hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the halide from 3-methylbenzyl chloride. While seemingly simpler, this reaction is often complicated by the equilibrium of the hydrosulfide ion with sulfide ions (S²⁻) and the reactivity of the product thiol itself. The thiolate product can react with another molecule of the benzyl halide to form the corresponding thioether as a significant byproduct. Furthermore, oxidation can lead to disulfide formation.
Visualizing the Pathway: The Hydrosulfide Route
Caption: Reaction pathway for the direct thiolation of 3-methylbenzyl halide using sodium hydrosulfide.
Detailed Experimental Protocol
-
To a solution of sodium hydrosulfide hydrate (NaSH·xH₂O, ~1.2-1.5 eq.) in a suitable solvent (e.g., ethanol or a biphasic system with a phase-transfer catalyst) in a three-necked flask, add 3-methylbenzyl chloride (1.0 eq.) dropwise at a controlled temperature (e.g., 10-15°C).[1]
-
The reaction is often conducted under an atmosphere of hydrogen sulfide (H₂S) or nitrogen to suppress disulfide formation.[11]
-
After the addition is complete, the mixture is stirred for a specified period (e.g., 5 hours) at a controlled temperature (e.g., 50°C).[11]
-
Monitor the reaction by TLC or GC to determine the consumption of the starting material.
-
Upon completion, the reaction is quenched with water and acidified with a dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Extensive purification, typically by vacuum distillation, is required to separate the desired thiol from the thioether and disulfide byproducts.
Expertise & Trustworthiness: Causality and Validation
-
Choice of Sulfur Reagent: NaSH is inexpensive and readily available, making this route attractive from a cost perspective.[1] However, it is highly hygroscopic and malodorous, posing handling challenges.
-
Control of Byproducts: The formation of the thioether is a significant issue. This occurs because the product thiolate is a potent nucleophile that competes with the hydrosulfide ion for the starting halide. Using an excess of the hydrosulfide reagent can help to statistically favor the desired reaction.[11]
-
Phase-Transfer Catalysis: In biphasic systems (e.g., water/toluene), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transport of the hydrosulfide anion into the organic phase, often leading to milder reaction conditions and improved yields.[1]
-
Safety: Both NaSH and the generated H₂S gas are toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety measures.
Comparative Analysis
To provide a clear, objective benchmark, the performance of the described methods is summarized below. The data represents typical outcomes reported in the literature for analogous benzyl thiol syntheses.
| Metric | Method A: Thiourea Route | Method B: Hydrosulfide Route |
| Typical Yield | 85-95%[5][7] | 60-90% (highly variable)[1][11] |
| Purity (Crude) | High (>95%) | Moderate to Low (impurities include thioether, disulfide) |
| Reaction Time | 4-6 hours (total) | 3-8 hours |
| Scalability | Excellent; intermediate isolation is beneficial for large-scale purity control. | Good; but byproduct management can be challenging on a large scale. |
| Safety & Handling | High. Uses stable, odorless solid reagents.[8] | Low. Involves toxic, corrosive, and malodorous NaSH and H₂S.[11] |
| Purification | Simple; often requires only distillation of the final product. | Demanding; requires careful fractional distillation to remove byproducts. |
Overall Workflow Comparison
The following diagram illustrates the logical flow of each synthetic strategy, highlighting the key difference in complexity and intermediate handling.
Caption: A high-level comparison of the workflows for the Thiourea and Hydrosulfide synthesis routes.
Conclusion and Recommendations
The synthesis of this compound can be approached through several established methods, each with a distinct profile of advantages and challenges.
-
The Thiourea Route (Method A) stands out as the benchmark for reliability, safety, and high purity. The isolation of the stable, non-malodorous S-(3-methylbenzyl)isothiouronium salt intermediate is a significant advantage, particularly in a research setting or for applications demanding low levels of impurities.[5][8] This method is highly recommended for both laboratory-scale synthesis and for scaling up where process control and final product quality are the primary drivers.
-
The Hydrosulfide Route (Method B) offers a more direct, one-pot alternative that can be cost-effective due to the low price of sodium hydrosulfide.[1] However, this benefit is often offset by lower yields of the pure product, significant challenges in purification due to thioether and disulfide byproducts, and considerable safety and handling concerns associated with toxic reagents.[11] This method may be considered in industrial settings where cost is the absolute priority and robust purification infrastructure is already in place.
For drug development professionals and researchers, where purity and predictability are paramount, the Thiourea Route is the unequivocally superior choice . Its systematic, two-step process provides a self-validating framework that consistently delivers a high-quality product, minimizing the risks and complexities associated with the more direct but less controlled Hydrosulfide method.
References
- 1. sciensage.info [sciensage.info]
- 2. scbt.com [scbt.com]
- 3. benzyl mercaptan, 100-53-8 [thegoodscentscompany.com]
- 4. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 11. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
The Duality of Reactivity: A Comparative Guide to In-Silico Modeling and Experimental Data for (3-Methylphenyl)methanethiol Reactions
For the modern researcher in drug development and the chemical sciences, understanding the reactivity of a molecule like (3-Methylphenyl)methanethiol is paramount. This aromatic thiol, with its reactive sulfhydryl group and substituted phenyl ring, presents a fascinating case study in the interplay of electronic and steric effects that govern its participation in crucial reactions such as nucleophilic substitutions and oxidations. The central question for today's scientist is not merely what a molecule does, but how to best predict and verify its behavior. This guide provides an in-depth technical comparison of two cornerstone approaches: predictive in-silico modeling and empirical experimental validation, using the reactions of this compound as our focal point.
We will dissect the strengths and limitations of each methodology, not as competing factions, but as synergistic tools. The goal is to equip you, the practicing researcher, with the critical insights needed to design robust experimental plans informed by computational foresight, and to refine in-silico models with the grounding of real-world data.
The Experimental Benchmark: Capturing Reactivity in the Real World
Experimental investigation provides the definitive "ground truth" of chemical behavior. For this compound, two primary reaction classes are of significant interest: nucleophilic substitution at the benzylic carbon and oxidation of the thiol group.
Experimental Protocol 1: Kinetics of Nucleophilic Substitution
A classic approach to quantifying the nucleophilic reactivity of this compound involves its reaction with a suitable electrophile, such as an alkyl halide. The rate of this S\textsubscript{N}2 reaction can be meticulously monitored to determine the reaction's kinetic parameters.
Objective: To determine the second-order rate constant for the reaction of this compound with a model electrophile.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare standard solutions of this compound and a suitable electrophile (e.g., benzyl bromide) in an appropriate solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated reaction vessel, mix the reactant solutions to initiate the reaction.
-
Monitoring Reaction Progress: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction. The concentration of the reactants and/or products can be monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the reactants versus time. The rate law for a bimolecular nucleophilic substitution is typically second-order overall[1][2]. The rate constant (k) can be determined from the integrated rate law or by analyzing the initial rates of the reaction at varying reactant concentrations.
Causality Behind Experimental Choices:
-
Solvent Selection: Acetonitrile is often chosen for its ability to dissolve both the thiol and the alkyl halide, and for its relatively inert nature under these reaction conditions.
-
Temperature Control: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.
-
Choice of Electrophile: Benzyl bromide is a good model electrophile due to its reactivity and the presence of a chromophore, which aids in detection by UV-Vis detectors in HPLC.
Experimental Protocol 2: Monitoring Thiol Oxidation
The oxidation of thiols to disulfides is a fundamental reaction with significant biological and industrial relevance. The progress of this reaction can be monitored spectrophotometrically.
Objective: To determine the rate of oxidation of this compound to its corresponding disulfide.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of this compound in a suitable buffer.
-
Initiation of Oxidation: Initiate the oxidation by introducing an oxidizing agent (e.g., a controlled amount of hydrogen peroxide or exposure to atmospheric oxygen, potentially with a metal catalyst like Cu
)[3][4].2+ -
Spectrophotometric Monitoring: The disappearance of the thiol can be monitored using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a colored product that absorbs at 412 nm[5]. Alternatively, the formation of the disulfide product can be monitored by HPLC.
-
Data Analysis: The rate of reaction can be determined by monitoring the change in absorbance at 412 nm over time[5].
Causality Behind Experimental Choices:
-
Use of Ellman's Reagent: This reagent provides a convenient and sensitive colorimetric assay for quantifying the concentration of free thiol groups[5].
-
Catalyst: Copper ions are known to catalyze the aerial oxidation of thiols, and their inclusion can accelerate the reaction to a more readily measurable rate[3][4].
The In-Silico Crystal Ball: Predicting Reactivity with Computational Chemistry
In-silico modeling, particularly using Density Functional Theory (DFT), offers a powerful means to predict and rationalize the reactivity of molecules like this compound before a single experiment is conducted. These methods allow for the exploration of reaction mechanisms, the calculation of activation energies, and the prediction of kinetic and thermodynamic parameters[6].
In-Silico Workflow 1: Modeling Nucleophilic Substitution
Objective: To computationally determine the activation energy barrier and reaction energy for the S\textsubscript{N}2 reaction of this compound with an electrophile.
Step-by-Step Methodology:
-
Structure Optimization: Using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)), optimize the geometries of the reactants ((3-Methylphenyl)methanethiolate anion and the electrophile), the transition state, and the products[6].
-
Transition State Search: Locate the transition state structure for the S\textsubscript{N}2 reaction. This is a critical step that involves finding a first-order saddle point on the potential energy surface.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm their nature (reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).
-
Energy Calculation: Calculate the electronic energies of all species. The activation energy is the difference in energy between the transition state and the reactants. The reaction energy is the difference in energy between the products and the reactants.
In-Silico Workflow 2: Modeling Thiol Oxidation
Objective: To computationally investigate the mechanism of this compound oxidation.
Step-by-Step Methodology:
-
Proposing Mechanistic Pathways: Propose plausible reaction pathways for the oxidation, which may involve radical intermediates (thiyl radicals) or concerted steps.
-
Geometry Optimization and Energy Calculations: For each proposed step, optimize the geometries of all reactants, intermediates, transition states, and products using DFT.
-
Reaction Path Following: Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition states connect the correct reactants and products.
-
Analysis of Electronic Structure: Analyze the electronic structure of the intermediates and transition states to gain insight into the factors controlling the reaction.
Head-to-Head: A Comparative Analysis
The true power of a combined approach lies in the direct comparison of in-silico predictions with experimental data. This comparison not only validates the computational models but also provides a deeper understanding of the underlying chemical principles.
| Parameter | Experimental Approach | In-Silico Approach | Points of Comparison & Synergy |
| Reaction Rate | Directly measured as a rate constant (k) from concentration changes over time. | Calculated from the activation energy (ΔG‡) using transition state theory. | Do the relative rates predicted by in-silico models for a series of related compounds match the experimentally determined trend? |
| Reaction Mechanism | Inferred from kinetic data, product analysis, and trapping of intermediates. | Can be directly visualized by identifying transition states and intermediates on the potential energy surface. | Does the computationally predicted lowest-energy pathway align with the experimentally observed products and kinetic behavior? |
| Thermodynamics | Enthalpy and entropy of reaction can be determined from temperature-dependent kinetic studies. | Reaction energies (ΔE or ΔH) are directly calculated as the energy difference between products and reactants. | How well do the calculated reaction energies correlate with experimentally determined equilibrium constants? |
| Substituent Effects | The effect of the methyl group on the reactivity of this compound compared to benzyl mercaptan can be quantified experimentally. | The electronic and steric effects of the methyl group can be analyzed through population analysis and geometric parameters in the computational model. | Can in-silico models accurately predict the impact of substituents on reaction rates and mechanisms? |
A Note on Discrepancies: It is crucial to acknowledge that discrepancies between in-silico and experimental results can and do occur. These are not failures, but rather opportunities for deeper insight. Common sources of disagreement include:
-
Solvent Effects: Implicit solvent models in computations may not fully capture the complex solvent-solute interactions present in experiments.
-
Basis Set and Functional Choice: The accuracy of DFT calculations is dependent on the level of theory employed.
-
Experimental Errors: All experimental measurements have inherent uncertainties.
When discrepancies arise, they prompt a re-evaluation of both the computational model and the experimental setup, leading to a more refined understanding of the chemical system.
Conclusion: An Integrated Approach for Deeper Insight
Neither in-silico modeling nor experimental investigation alone can provide a complete picture of chemical reactivity. The future of efficient and insightful chemical research lies in their synergistic application. For a molecule like this compound, in-silico models can guide the design of experiments by predicting which reactions are most likely to occur and under what conditions. Conversely, experimental data is essential for validating and refining these models, ensuring their predictive power.
By embracing this dual approach, researchers can accelerate the pace of discovery, moving from hypothesis to validated understanding with greater confidence and efficiency. The principles outlined in this guide, while focused on a specific aromatic thiol, are broadly applicable across the vast landscape of chemical and pharmaceutical research.
References
Inter-laboratory comparison of (3-Methylphenyl)methanethiol analysis
An Inter-laboratory Guide to the Analysis of (3-Methylphenyl)methanethiol: Methodologies, Validation, and Best Practices
This guide provides a comprehensive overview of analytical methodologies for the quantification of this compound, also known as 3-methylbenzyl mercaptan. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of method selection, experimental design, and data interpretation. While direct inter-laboratory comparison data for this compound is not extensively published, this guide synthesizes established principles for the analysis of volatile sulfur compounds (VSCs) to provide a robust framework for achieving accurate and reproducible results.
The inherent reactivity of the thiol group presents unique analytical challenges, making standardized protocols and a thorough understanding of methodological nuances paramount for reliable quantification.[1] This guide will explore the predominant analytical techniques, their underlying principles, and the critical parameters that influence their performance.
Foundational Principles in Thiol Analysis
The analysis of thiols, such as this compound, is often complicated by the high reactivity of the sulfhydryl group (-SH).[1] This functional group is susceptible to oxidation, which can lead to the formation of disulfides and other species, thereby reducing the accuracy of the quantification of the parent compound. Consequently, meticulous sample handling and preparation are crucial to prevent analyte degradation.[1]
The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. For volatile thiols like this compound, gas chromatography-based methods are frequently the techniques of choice.
Comparative Analysis of Key Analytical Methodologies
The quantification of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The separated compounds are then ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.
Advantages:
-
High Selectivity and Sensitivity: Provides structural information for confident peak identification.[2]
-
Versatility: Can be applied to a wide range of volatile compounds.
Disadvantages:
-
Thermal Degradation: Potential for thermally labile compounds to degrade in the injector or column.[2]
-
Matrix Effects: Complex matrices can interfere with the analysis.
Gas Chromatography with Sulfur-Selective Detectors
Principle: This approach also utilizes gas chromatography for separation but employs detectors that are highly selective for sulfur-containing compounds, such as the Flame Photometric Detector (FPD) or the Sulfur Chemiluminescence Detector (SCD).
Advantages:
-
Enhanced Selectivity: Reduces interference from non-sulfur containing compounds in the matrix.
-
High Sensitivity: Can achieve low detection limits for sulfur compounds.
Disadvantages:
-
Limited Structural Information: Does not provide the detailed mass spectral data of GC-MS.
-
Quenching: The response of some sulfur-selective detectors can be quenched by co-eluting hydrocarbons.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically achieved using UV-Vis or fluorescence detectors. For thiols, derivatization is often necessary to introduce a chromophore or fluorophore for enhanced detection.
Advantages:
-
Suitable for a Wider Range of Compounds: Can analyze non-volatile and thermally labile thiols.
-
Derivatization Options: Can improve both sensitivity and selectivity.[2]
Disadvantages:
-
Lower Sensitivity for Volatiles: Generally less sensitive than GC for volatile compounds.[3]
-
Complex Sample Preparation: Derivatization adds an extra step to the workflow, which can be a source of error.
Experimental Design for an Inter-laboratory Comparison
To ensure the comparability of results across different laboratories, a well-defined experimental protocol is essential. The following sections outline a recommended workflow for the analysis of this compound.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in various matrices.[4] The optimization of SPME parameters is critical for achieving reproducible and sensitive results.[4]
dot
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Protocol for HS-SPME:
-
Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of the sample into a headspace vial.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., an isotopically labeled analog or a structurally similar thiol).
-
Matrix Modification: Add a salt (e.g., NaCl) to increase the ionic strength of the sample and promote the partitioning of the analyte into the headspace.[4] Adjust the pH if necessary to ensure the thiol is in its neutral form.
-
Incubation and Extraction: Place the vial in an autosampler with an agitator. Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analyte to reach equilibrium between the sample and the headspace.
-
SPME Fiber Exposure: Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to extract the analytes. The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for volatile sulfur compounds.[4]
-
Desorption: Transfer the fiber to the GC injector for thermal desorption of the analytes onto the analytical column.
GC-MS Analysis
dot
Caption: Logical relationships in analytical method selection.
Recommended GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable choice.
-
Oven Program: Start at 40°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
Data Comparison and Performance Metrics
For a successful inter-laboratory comparison, it is essential to evaluate several key performance metrics. The following table summarizes typical performance characteristics for the analysis of thiols using different techniques.
| Parameter | GC-MS | GC-FPD/SCD | HPLC-UV/Fluorescence (with derivatization) |
| Limit of Detection (LOD) | Low ng/L to µg/L | Low ng/L to µg/L | µg/L to mg/L |
| Limit of Quantification (LOQ) | Low ng/L to µg/L | Low ng/L to µg/L | µg/L to mg/L |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 80-120% | 80-120% | 80-120% |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, each protocol should incorporate self-validating systems. This includes:
-
Use of an Internal Standard: An internal standard corrects for variations in sample preparation and instrument response.
-
Quality Control Samples: Regularly analyze quality control samples at low, medium, and high concentrations to monitor the performance of the method.
-
Method Blanks: Analyze method blanks to check for contamination.
-
Spiked Samples: Spike samples with a known amount of the analyte to assess matrix effects and recovery.
Conclusion
The accurate and reproducible analysis of this compound requires careful consideration of the analytical methodology, meticulous sample preparation, and a robust quality control framework. While GC-MS with HS-SPME is often the preferred method for this volatile thiol, the choice of the most appropriate technique will ultimately depend on the specific requirements of the study. By adhering to the principles and protocols outlined in this guide, researchers can enhance the reliability and comparability of their results, contributing to a more comprehensive understanding of the role of this compound in their respective fields.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Methylphenyl)methanethiol
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (3-Methylphenyl)methanethiol, also known as 3-methylbenzyl mercaptan, is a valuable reagent in organic synthesis. However, its potent stench and inherent hazards necessitate a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a framework for managing this compound that protects you, your colleagues, and the environment, ensuring that safety is a self-validating system within your workflow.
PART 1: Core Principles of Thiol Waste Management
The primary hazards associated with this compound are its intense and pervasive odor, toxicity upon inhalation, flammability, and environmental risks.[1][2][3] The thiol group (-SH) is the source of both its reactivity and its malodorous nature. The fundamental principle of its disposal is twofold: containment of the odor and neutralization or proper disposal of the hazardous chemical waste through authorized channels.[4] All handling and disposal preparation steps must be conducted within a certified chemical fume hood to prevent vapor release.
Personal Protective Equipment (PPE) is non-negotiable. A baseline of appropriate PPE includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. Inspect gloves before use.
Understanding Exposure Limits
To appreciate the toxicity of mercaptans, it is useful to understand the established occupational exposure limits for similar compounds. These values underscore the importance of minimizing inhalation exposure.
| Compound | Agency | Exposure Limit | Duration |
| Methyl Mercaptan | NIOSH | 0.5 ppm (1 mg/m³) | 15-minute Ceiling |
| OSHA | 10 ppm | Ceiling | |
| ACGIH | 0.5 ppm | 8-hour TWA | |
| Ethyl Mercaptan | NIOSH | 0.5 ppm | 15-minute Ceiling |
| OSHA | 10 ppm | 8-hour TWA | |
| tert-Butyl Mercaptan | NIOSH | 0.5 ppm (1.5 mg/m³) | 10-hour TWA |
| OSHA | 10 ppm (30 mg/m³) | 8-hour TWA | |
| ACGIH | 0.5 ppm | 8-hour TWA |
Table 1: Occupational exposure limits for representative mercaptan compounds.[3][7][8][9] TWA (Time-Weighted Average), NIOSH (National Institute for Occupational Safety and Health), OSHA (Occupational Safety and Health Administration), ACGIH (American Conference of Governmental Industrial Hygienists).
PART 2: The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal begins at the moment waste is generated. The key is strict segregation of waste streams to ensure safe and compliant handling.
Caption: Disposal workflow for this compound waste.
Step 1: Waste Segregation
Immediately segregate waste into three distinct streams:
-
Concentrated or Neat this compound: This includes unused or expired reagents.
-
Dilute Liquid Waste: This stream comprises solutions from reactions, extractions, and initial solvent rinses of glassware.
-
Contaminated Solid Waste: This includes disposable items like gloves, pipette tips, absorbent paper, and septa that have come into contact with the chemical.[10]
Step 2: Decontamination of Glassware and Minor Spills
The thiol group can be chemically oxidized to a non-malodorous state, which is the basis for decontamination.[4] The most common and effective method involves using a sodium hypochlorite solution (household bleach).[11]
Protocol for Glassware Decontamination:
-
Prepare a Bleach Bath: In a designated container inside a fume hood, prepare a 1:1 mixture of household bleach and water. The container should be large enough to fully submerge the glassware.[11]
-
Initial Rinse: After emptying the bulk of the chemical waste into the appropriate liquid hazardous waste container, rinse the glassware with a small amount of a compatible solvent (e.g., ethanol) and transfer this rinsate to the liquid waste container.
-
Submerge and Soak: Place the rinsed glassware into the bleach bath. The oxidation reaction can be slow; allow the glassware to soak for a minimum of 24 hours to ensure complete neutralization of the odor.[10]
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing methods.[11]
-
Bleach Bath Disposal: Used bleach solutions should be collected in their own hazardous waste container, properly labeled, and disposed of via your institution's EH&S office.[10]
For minor spills within the fume hood, absorb the liquid with an inert material (e.g., vermiculite or sand), then decontaminate the area with the bleach solution. The absorbent material and any cleaning supplies must be treated as contaminated solid waste.[4][10]
Step 3: Containerization and Labeling
Proper containerization is critical for preventing leaks and exposure.
-
Liquid Waste:
-
Collect all concentrated and dilute liquid waste containing this compound in a designated, robust, sealed container (e.g., glass or compatible plastic).[5][11]
-
Ensure the container is clearly labeled with a hazardous waste tag, specifying the full chemical name, "this compound," and associated hazards (e.g., "Flammable," "Toxic," "Stench").[1]
-
Do not mix thiol waste with incompatible chemicals, such as strong acids or oxidizing agents, in the same container to prevent violent reactions.[8]
-
-
Solid Waste:
PART 3: Final Disposal and Regulatory Compliance
The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by individuals.
-
Institutional Disposal: All generated hazardous waste, including the sealed liquid containers, solid waste containers, and used bleach baths, must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[1]
-
EPA Regulations: As a generator of hazardous waste, your laboratory is subject to regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These regulations govern everything from waste identification and accumulation to final disposal.[12] Familiarize yourself with your generator status (e.g., Very Small, Small, or Large Quantity Generator) as it dictates specific compliance requirements.[12]
By adhering to this structured, scientifically-grounded disposal workflow, you uphold the highest standards of laboratory safety, ensuring that your innovative work does not come at the cost of personal or environmental health.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. airgas.com [airgas.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]
- 8. nj.gov [nj.gov]
- 9. osha.gov [osha.gov]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for (3-Methylphenyl)methanethiol
Welcome to a comprehensive guide on the safe handling of (3-Methylphenyl)methanethiol (CAS 25697-56-7), also known as 3-methylbenzyl mercaptan. In drug discovery and development, the precision of our work is matched only by the stringency of our safety protocols. This guide is designed to provide you, our fellow researchers and scientists, with the essential, immediate safety and logistical information required to handle this compound with confidence. We will move beyond simple checklists to explain the causality behind our procedural choices, ensuring a self-validating system of safety in your laboratory.
This compound is a valuable reagent, but as a member of the thiol or mercaptan family, it presents two primary challenges: toxicity and an overpowering, malodorous stench.[1][2] The human nose can detect thiols at concentrations in the parts-per-billion range, far below the threshold for acute toxicity.[1][3] This extreme odor can cause nausea and headaches and can trigger building evacuations if mistaken for a natural gas leak, as thiols are used as odorants in natural gas.[1][3] Therefore, our protocols are designed to control both the chemical hazard and the significant operational disruption caused by its odor.
Hazard Assessment: Understanding the Risk
A thorough understanding of the hazards is the foundation of any safety protocol. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may vary between suppliers, its hazards can be inferred from its chemical class and available data.[4] It is harmful if inhaled, swallowed, or comes into contact with the skin, and it is an irritant to the eyes, skin, and respiratory system.[2][5][6]
| Hazard Classification | Description | Primary Concern | Source |
| Acute Toxicity | Harmful by inhalation, in contact with skin, and if swallowed. | Systemic toxic effects upon exposure. | [2][5] |
| Skin Irritation | Causes skin irritation upon contact. | Localized irritation, potential for dermatitis. | [2][6] |
| Eye Irritation | Causes serious eye irritation. | Potential for significant eye damage. | [2][6] |
| Respiratory Irritation | May cause respiratory tract irritation. | Discomfort, coughing, and inflammation of airways. | [2][6] |
| Stench | Extremely foul and pervasive odor. | Nuisance, nausea, headaches, potential for false alarms. | [1][3][7] |
The Hierarchy of Controls: A Framework for Safety
The most effective safety plans implement the "Hierarchy of Controls," a system that prioritizes risk-reduction strategies. Personal Protective Equipment (PPE), while essential, is the last line of defense.
-
Elimination/Substitution : Not always feasible in research, but if a less odorous or toxic alternative exists, it should be considered.
-
Engineering Controls : These are physical changes to the workspace that isolate the hazard. They are the most critical component for handling thiols.
-
Administrative Controls : These are procedural changes, such as standard operating procedures (SOPs) and training.
-
Personal Protective Equipment (PPE) : Equipment worn to minimize exposure.
Critical Engineering Controls
-
Chemical Fume Hood : All work with this compound must be conducted within a certified chemical fume hood to prevent vapor inhalation and odor release into the lab.[4] The sash should be kept as low as possible.
-
Odor Control Traps : To prevent the stench from being exhausted outside and causing a public nuisance, the fume hood's exhaust or any vacuum apparatus (like a rotary evaporator) must be vented through an oxidizing trap.[1] A bleach trap is a common and effective solution for oxidizing volatile thiols.[8]
-
Accessible Safety Equipment : An eyewash station and a safety shower must be readily accessible and unobstructed.[4][9]
Personal Protective Equipment (PPE): Your Final Barrier
PPE selection must be deliberate and tailored to the task. The following table outlines the minimum PPE required for various operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Tightly-fitting chemical splash goggles.[2][4] | Double-gloving with nitrile rubber gloves.[4] | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes.[4] | Not required if work is performed correctly within a certified fume hood. |
| Weighing/Transfer (in Fume Hood) | Chemical splash goggles and a face shield.[4] | Double-gloving with nitrile rubber gloves. | Flame-resistant lab coat; chemical-resistant apron recommended. | Not required if work is performed correctly within a certified fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls (e.g., Tychem®).[10] | Air-purifying respirator with organic vapor cartridges.[2][10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocols
Protocol 1: Donning and Doffing PPE for Routine Handling
-
Pre-Donning Inspection : Before entering the lab, ensure long hair is tied back, and loose clothing/jewelry is secured. Inspect all PPE for damage (cracks, holes, etc.).
-
Donning Sequence :
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on the first pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Removal) Sequence - The Critical Step : The goal is to avoid cross-contamination.
-
Remove the outer, most contaminated pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the fingers of the now-bare hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of them immediately in a designated hazardous waste container.[1]
-
Remove the lab coat by rolling it away from your body and ensuring the contaminated exterior does not touch your clothes.
-
Remove safety goggles.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Wash hands thoroughly with soap and water.[4]
-
Protocol 2: Spill Response and Cleanup
Even small spills can cause significant odor problems. Act quickly and deliberately.
Caption: Decision tree for responding to a this compound spill.
-
Evacuate and Alert : Alert others in the immediate area. Restrict access.
-
Don PPE : Wear the enhanced PPE outlined in the table above, including respiratory protection.
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1][4] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[1] Label it clearly.
-
Decontaminate : Wipe the spill area with a solution of household bleach, allowing for a contact time of at least one hour (overnight is better) to oxidize the residual thiol.[8]
-
Final Cleanup : Wipe the area with soap and water.
-
Dispose : All cleanup materials, including gloves and absorbent pads, must be sealed in a bag and placed in the solid hazardous waste container.[1]
Disposal Plan: Managing the Waste Stream
Proper disposal is critical to prevent environmental release and odor complaints.
-
Chemical Waste : Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.
-
Contaminated Consumables : All disposable items that have come into contact with the chemical (gloves, pipette tips, absorbent pads, septa) must be considered hazardous. They should be immediately placed into a zip-lock bag to contain the odor, which is then placed into a designated solid hazardous waste container.[1]
-
Contaminated Glassware : Do not wash contaminated glassware directly in the sink. All glassware must first be decontaminated. Submerge or fill the glassware with a bleach solution and let it soak in a fume hood for at least 14 hours to oxidize the thiol residue.[8] After this decontamination step, the glassware can be rinsed and cleaned normally. The used bleach solution must be collected as hazardous waste.[1]
By adhering to this guide, you are not just following rules; you are participating in a culture of safety that protects you, your colleagues, and our shared environment. Your expertise in the lab is your greatest asset, and applying that same diligence to safety ensures the continued success of your vital research.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 25697-56-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. How To [chem.rochester.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
